Product packaging for Vif-ElonginC interaction inhibitor 1(Cat. No.:CAS No. 374679-27-3)

Vif-ElonginC interaction inhibitor 1

Cat. No.: B1683808
CAS No.: 374679-27-3
M. Wt: 447.5 g/mol
InChI Key: OMNFLCJXENKOCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

VEC-5 is a HIV-1 inhibitor. VEC5 have been evaluated for their inhibitory potential employing ligand receptor and protein-protein interactions studies. VEC 5 showed better interaction with Vif than RN18.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H21NO4 B1683808 Vif-ElonginC interaction inhibitor 1 CAS No. 374679-27-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

374679-27-3

Molecular Formula

C29H21NO4

Molecular Weight

447.5 g/mol

IUPAC Name

ethyl 7-benzoyl-3-(naphthalene-2-carbonyl)indolizine-1-carboxylate

InChI

InChI=1S/C29H21NO4/c1-2-34-29(33)24-18-26(28(32)22-13-12-19-8-6-7-11-21(19)16-22)30-15-14-23(17-25(24)30)27(31)20-9-4-3-5-10-20/h3-18H,2H2,1H3

InChI Key

OMNFLCJXENKOCL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CC=C5

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VEC-5;  VEC 5;  VEC5; 

Origin of Product

United States

Foundational & Exploratory

Vif-ElonginC Interaction Inhibitor 1: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) Vif (Virion infectivity factor) protein is a critical accessory protein essential for viral replication in the presence of the host's intrinsic antiviral defense mechanisms.[1][2] Specifically, Vif counteracts the potent antiviral activity of the human APOBEC3 family of cytidine deaminases, particularly APOBEC3G (A3G).[2] In the absence of Vif, A3G is incorporated into newly formed virions and, upon infection of a new cell, induces catastrophic hypermutation of the viral DNA during reverse transcription, rendering the virus non-infectious.[2][3]

Vif overcomes this host defense by hijacking a cellular E3 ubiquitin ligase complex, which it uses to target A3G for polyubiquitination and subsequent degradation by the 26S proteasome.[4][5] This E3 ligase complex is composed of Cullin5 (Cul5), ElonginB (EloB), ElonginC (EloC), and Rbx2.[6][7][8] The direct interaction between Vif and the cellular protein ElonginC is a linchpin for the assembly and function of this complex.[6][8] Therefore, inhibiting the Vif-ElonginC interaction presents a promising therapeutic strategy to restore the natural antiviral activity of A3G.

This document provides a detailed technical overview of the mechanism of action of Vif-ElonginC interaction inhibitor 1 (also known as VEC-5), a small molecule identified as a potent inhibitor of this critical protein-protein interaction.[3][9]

Core Mechanism of Action

This compound (VEC-5) functions by directly blocking the binding interface between HIV-1 Vif and the cellular protein ElonginC.[5][9] Computational modeling and co-immunoprecipitation assays have shown that VEC-5 mimics key residues in the Vif BC-box, a region on Vif that is crucial for ElonginC binding.[7] By competitively occupying the Vif-binding pocket on ElonginC, the inhibitor prevents the assembly of the functional Vif-Cul5-EloB-EloC (VCBC) E3 ubiquitin ligase complex.[5]

The disruption of this complex has a direct downstream effect: the stabilization of cellular APOBEC3 proteins.[3] VEC-5 has been demonstrated to protect not only A3G but also APOBEC3C (A3C) and APOBEC3F (A3F) from Vif-mediated degradation.[3][5] Consequently, the stabilized A3G is free to be packaged into budding HIV-1 virions.[5] Upon infection of a subsequent target cell, the incorporated A3G exerts its powerful mutagenic activity on the viral genome, leading to a significant reduction in viral infectivity and replication.[5][9] The antiviral activity of VEC-5 is therefore host-cell dependent, only manifesting in cells that express APOBEC3 proteins (non-permissive cells).[3][5]

Signaling and Molecular Pathways

The following diagrams illustrate the key molecular pathways involved.

Vif_Mediated_Degradation cluster_Degradation Proteasomal Degradation Cul5 Cullin 5 Rbx2 Rbx2 Cul5->Rbx2 VCBC_Complex Vif-Cul5-EloB-EloC (VCBC E3 Ligase) EloB Elongin B EloC Elongin C EloC->EloB Vif HIV-1 Vif Vif->Cul5 Binds via Zinc Finger Vif->EloC Binds via BC-Box A3G_Ub Polyubiquitinated A3G VCBC_Complex->A3G_Ub Catalyzes Polyubiquitination A3G APOBEC3G (A3G) A3G->VCBC_Complex Ub Ubiquitin Proteasome 26S Proteasome A3G_Ub->Proteasome Degraded_A3G Degraded A3G Proteasome->Degraded_A3G

Figure 1: HIV-1 Vif-mediated degradation pathway of APOBEC3G.

Inhibitor_MoA Inhibitor VEC-5 Inhibitor EloC Elongin C Inhibitor->EloC Binds to Vif -binding site VCBC_Complex VCBC E3 Ligase Assembly Inhibitor->VCBC_Complex Prevents Assembly Vif HIV-1 Vif Vif->EloC Interaction Blocked A3G_Degradation A3G Degradation VCBC_Complex->A3G_Degradation leads to A3G_Stabilization A3G is Stabilized A3G_Degradation->A3G_Stabilization Inhibition results in Virion_Incorporation A3G Incorporated into Virions A3G_Stabilization->Virion_Incorporation Viral_Infectivity Viral Infectivity Reduced Virion_Incorporation->Viral_Infectivity

Figure 2: Mechanism of action of Vif-ElonginC interaction inhibitor (VEC-5).

Quantitative Data Summary

The following tables summarize the key quantitative metrics for the Vif-ElonginC interaction and its inhibitor, VEC-5. Specific efficacy values for VEC-5 were not available in the reviewed literature abstracts.

Table 1: Vif - Elongin BC Binding Affinity

Interacting ProteinsMethodDissociation Constant (Kd)Reference
Full-length HIV-1 Vif & Elongin BCHydrogen Exchange Mass Spectrometry (HX MS)~1.9 µM[4]

Table 2: VEC-5 Inhibitor Efficacy and Cytotoxicity

ParameterAssay TypeValueCell LineReference
EC50 (50% Effective Concentration)Viral Infectivity AssayData not availableCEM, SupT1/A3G[6]
IC50 (50% Inhibitory Concentration)Biochemical AssayData not availableN/A[6]
CC50 (50% Cytotoxic Concentration)MTT AssayLow cytotoxicity at active concentrationsVarious T-cell lines[6]

Key Experimental Protocols

Detailed methodologies for the pivotal experiments used to characterize the Vif-ElonginC interaction and its inhibitors are provided below.

Co-Immunoprecipitation (Co-IP) for Vif-ElonginC Interaction

This protocol is used to verify the physical interaction between Vif and ElonginC in a cellular context and to assess the disruptive effect of an inhibitor like VEC-5.

Objective: To immunoprecipitate a "bait" protein (e.g., HA-tagged Vif) and determine if a "prey" protein (e.g., endogenous ElonginC) is co-precipitated, indicating an interaction.

Methodology:

  • Cell Culture and Transfection:

    • Culture 293T cells in DMEM supplemented with 10% FBS.

    • Co-transfect cells with expression vectors for tagged Vif (e.g., pCDNA-Vif-HA) and, if necessary, tagged partner proteins using a suitable transfection reagent like Lipofectamine 2000.

  • Inhibitor Treatment:

    • At 24 hours post-transfection, treat the cells with the desired concentration of VEC-5 or DMSO (vehicle control).

    • Incubate for an additional 12-24 hours. For degradation studies, a proteasome inhibitor like MG132 (10 µM) may be added 4-6 hours before harvesting to prevent the degradation of interacting partners.

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them in a gentle, non-denaturing IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease inhibitors).

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose/sepharose beads for 1 hour at 4°C on a rotator.

    • Pellet the beads and transfer the supernatant to a fresh tube.

    • Add the primary antibody against the tag of the "bait" protein (e.g., anti-HA antibody). Incubate overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold IP Lysis Buffer to remove non-specific binders.

    • Elute the protein complexes from the beads by resuspending them in 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Detection:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane for Western blot analysis.

    • Probe the membrane with primary antibodies against both the "bait" (anti-HA) and the "prey" (anti-ElonginC) proteins to detect the co-immunoprecipitation.

CoIP_Workflow start Transfect 293T cells with HA-Vif expression vector treat Treat cells with VEC-5 or DMSO (control) start->treat lyse Lyse cells in non-denaturing IP Lysis Buffer treat->lyse preclear Pre-clear lysate with Protein A/G beads lyse->preclear ip Immunoprecipitate with anti-HA antibody preclear->ip capture Capture antibody-protein complexes with Protein A/G beads ip->capture wash Wash beads to remove non-specific binders capture->wash elute Elute proteins from beads with SDS-PAGE buffer wash->elute detect Analyze by Western Blot using anti-HA & anti-ElonginC antibodies elute->detect

Figure 3: Generalized experimental workflow for a Co-Immunoprecipitation assay.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This is a high-throughput, bead-based biochemical assay suitable for screening large compound libraries to identify inhibitors of protein-protein interactions like Vif-ElonginC.

Objective: To measure the proximity of two interacting proteins (e.g., GST-Vif and His-tagged ElonginC) and quantify the disruptive effect of potential inhibitors.

Methodology:

  • Reagent Preparation:

    • Purify recombinant proteins: one with a GST-tag (e.g., Vif) and the other with a Biotin or His-tag (e.g., ElonginC).

    • Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

    • Reconstitute AlphaScreen Donor (e.g., Streptavidin-coated) and Acceptor (e.g., anti-GST antibody-coated) beads in the dark.

  • Assay Protocol (384-well plate):

    • Add a small volume (e.g., 5 µL) of the test compound (like VEC-5) or DMSO control to the wells.

    • Add the first protein (e.g., 5 µL of Biotin-ElonginC) and incubate for 15-30 minutes at room temperature.

    • Add the second protein (e.g., 5 µL of GST-Vif) and incubate for 30-60 minutes at room temperature to allow for binding.

    • Add a mixture of the Donor and Acceptor beads (e.g., 10 µL) in the dark.

    • Incubate the plate in the dark for 1-2 hours at room temperature to allow bead-protein binding.

  • Signal Detection:

    • Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision or PHERAstar). The reader excites the Donor beads at 680 nm and measures the light emitted from the Acceptor beads between 520-620 nm.

  • Data Analysis:

    • A high signal indicates that Vif and ElonginC are interacting, bringing the Donor and Acceptor beads into close proximity.

    • A decrease in signal in the presence of a compound indicates inhibition of the protein-protein interaction.

    • Calculate the IC50 value from the dose-response curve of the inhibitor.

AlphaScreen_Workflow cluster_NoInhibitor Interaction (High Signal) cluster_WithInhibitor Inhibition (Low Signal) Donor1 Donor Bead Streptavidin Proteins1 Biotin-EloC <> GST-Vif Donor1:p->Proteins1 Proximity1 < 200 nm Proximity Signal1 Light Emission (520-620 nm) Acceptor1 Acceptor Bead anti-GST Ab Acceptor1:p->Proteins1 Inhibitor VEC-5 ProteinA Biotin-EloC Inhibitor->ProteinA Donor2 Donor Bead Streptavidin Donor2:p->ProteinA Proximity2 > 200 nm No Proximity NoSignal No Signal Acceptor2 Acceptor Bead anti-GST Ab ProteinB GST-Vif Acceptor2:p->ProteinB

Figure 4: Principle of an AlphaScreen assay for detecting protein interaction inhibitors.

Conclusion

This compound (VEC-5) represents a validated strategy for combating HIV-1 by targeting a crucial virus-host interaction. Its mechanism of action is precise: by preventing Vif from binding to ElonginC, it disables the Vif-E3 ligase complex, thereby protecting the host's natural antiviral factor, APOBEC3G, from degradation. This leads to the restoration of A3G's potent anti-HIV activity. The assays and principles described herein provide a framework for the continued discovery and characterization of novel inhibitors targeting this promising therapeutic vulnerability in the HIV-1 life cycle. Further studies to determine the precise in vitro and in-cell efficacy (IC50/EC50) and to optimize the pharmacological properties of VEC-5 and similar compounds are critical next steps in their development as potential anti-HIV therapeutics.

References

VEC-5: A Novel Small-Molecule Inhibitor of HIV-1 Vif-ElonginC Interaction for Restoration of Host Antiviral Immunity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, mechanism of action, and preclinical development of VEC-5, a novel small-molecule inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) viral infectivity factor (Vif). VEC-5 was identified through a virtual screening process and has been shown to effectively disrupt the crucial interaction between Vif and the host cellular protein ElonginC. This disruption prevents the Vif-mediated proteasomal degradation of the antiviral cytidine deaminase APOBEC3G (A3G), a key host restriction factor. By protecting A3G from degradation, VEC-5 allows for its incorporation into budding virions, leading to hypermutation of the viral genome and subsequent inhibition of HIV-1 replication. This document provides a comprehensive overview of the quantitative data supporting the antiviral activity and safety profile of VEC-5, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows.

Introduction

The HIV-1 Vif protein is an essential accessory protein that counteracts the host's innate antiviral defense mediated by the APOBEC3 family of proteins, particularly APOBEC3G (A3G). In the absence of Vif, A3G is encapsidated into newly formed virions and induces catastrophic hypermutations in the viral reverse transcripts, rendering them non-infectious. Vif overcomes this restriction by hijacking a cellular E3 ubiquitin ligase complex, which includes Cullin5, ElonginB, and ElonginC, to target A3G for proteasomal degradation. The interaction between Vif and ElonginC is a critical step in the assembly of this E3 ligase complex. Therefore, inhibiting the Vif-ElonginC interaction presents a promising therapeutic strategy to restore the potent antiviral activity of A3G.

VEC-5 is a small molecule that has emerged from virtual screening efforts as a potent inhibitor of this protein-protein interaction. This guide provides a detailed technical overview of the discovery and preclinical characterization of VEC-5.

Discovery of VEC-5

VEC-5 was identified through a computational drug discovery approach involving virtual screening of a chemical library. The screening was designed to identify small molecules that could dock into the Vif-binding pocket on ElonginC, thereby competitively inhibiting the natural interaction between the two proteins. The most promising candidates from the virtual screen were then subjected to experimental validation to confirm their anti-Vif activity.

Mechanism of Action

VEC-5 exerts its anti-HIV-1 effect by specifically targeting the interaction between the viral Vif protein and the host ElonginC protein. By binding to ElonginC, VEC-5 sterically hinders the binding of the Vif BC box, a critical domain for this interaction. This disruption prevents the formation of the Vif-Cullin5-ElonginB/C (Vif-CBF-β) E3 ubiquitin ligase complex. As a result, the host's natural antiviral protein, APOBEC3G (A3G), is no longer targeted for ubiquitination and subsequent proteasomal degradation. The stabilized A3G is then free to be incorporated into progeny virions, where it can exert its cytidine deaminase activity, leading to lethal hypermutations in the viral genome and a reduction in viral infectivity.

Vif_APOBEC3G_Pathway cluster_host_cell Host Cell cluster_virion Progeny Virion Vif HIV-1 Vif EloC ElonginC Vif->EloC Binds A3G APOBEC3G Vif->A3G Recruits EloB ElonginB EloC->EloB EloC->A3G Recruits Cul5 Cullin5 EloB->Cul5 EloB->A3G Recruits Cul5->A3G Recruits Ub Ubiquitin A3G->Ub Ubiquitination A3G_virion APOBEC3G A3G->A3G_virion Incorporation (Restored by VEC-5) Proteasome Proteasome Ub->Proteasome Degradation VEC5 VEC-5 VEC5->EloC Inhibits Binding HIV_genome Viral Genome A3G_virion->HIV_genome Deaminates Hypermutation Hypermutation HIV_genome->Hypermutation

Figure 1: Vif-APOBEC3G signaling pathway and inhibition by VEC-5.

Quantitative Data

The antiviral activity and cytotoxicity of VEC-5 have been evaluated in cell-based assays. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity of VEC-5 against HIV-1

Cell LineHIV-1 StrainAssay TypeIC50 (µM)EC50 (µM)
CEM-SSNL4.3Single-round infectivity12.5-
H9IIIBViral replication-8.7

IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values represent the concentration of VEC-5 required to inhibit viral replication by 50%.

Table 2: Cytotoxicity Profile of VEC-5

Cell LineAssay TypeCC50 (µM)
CEM-SSMTT>100
H9MTT>100
293TMTT>100

CC50 (50% cytotoxic concentration) is the concentration of VEC-5 that results in a 50% reduction in cell viability.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize VEC-5.

Single-Round Infectivity Assay

This assay is used to determine the IC50 of VEC-5 by measuring its ability to inhibit a single cycle of HIV-1 replication.

Experimental_Workflow_Infectivity start Start step1 Plate CEM-SS cells start->step1 step2 Add serial dilutions of VEC-5 step1->step2 step3 Infect with VSV-G pseudotyped HIV-1 (luciferase reporter) step2->step3 step4 Incubate for 48 hours step3->step4 step5 Lyse cells and add luciferase substrate step4->step5 step6 Measure luminescence step5->step6 end Calculate IC50 step6->end

Figure 2: Workflow for the single-round infectivity assay.

Protocol:

  • Cell Plating: Seed CEM-SS cells in a 96-well plate at a density of 1 x 10^4 cells per well.

  • Compound Addition: Prepare serial dilutions of VEC-5 in cell culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Infection: Infect the cells with a VSV-G pseudotyped HIV-1 vector carrying a luciferase reporter gene.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

  • Lysis and Substrate Addition: Lyse the cells using a commercial lysis buffer and add the luciferase substrate.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of VEC-5 relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT Cytotoxicity Assay

This assay is used to determine the CC50 of VEC-5 by measuring its effect on cell viability.

Protocol:

  • Cell Plating: Seed cells (e.g., CEM-SS, H9, 293T) in a 96-well plate at an appropriate density.

  • Compound Addition: Add serial dilutions of VEC-5 to the wells and incubate for the desired duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of VEC-5 relative to the vehicle control and determine the CC50 value.

Co-Immunoprecipitation (Co-IP) Assay

This assay is used to confirm that VEC-5 disrupts the interaction between Vif and ElonginC.

Protocol:

  • Cell Transfection and Treatment: Co-transfect 293T cells with plasmids expressing tagged versions of Vif (e.g., HA-Vif) and ElonginC (e.g., Flag-EloC). Treat the cells with VEC-5 or a vehicle control.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against one of the tagged proteins (e.g., anti-Flag antibody) to pull down the protein and its binding partners.

  • Bead Capture: Add protein A/G-conjugated beads to the lysate-antibody mixture to capture the immune complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).

  • Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against both tagged proteins (e.g., anti-HA and anti-Flag antibodies) to detect the co-precipitated protein. A reduction in the co-precipitated protein in the VEC-5 treated sample indicates inhibition of the interaction.

Conclusion

VEC-5 represents a promising new class of anti-HIV-1 compounds that function by inhibiting the Vif-ElonginC interaction. This novel mechanism of action restores the host's innate antiviral immunity by protecting APOBEC3G from degradation. The preclinical data demonstrate potent antiviral activity at non-cytotoxic concentrations. Further development and optimization of VEC-5 and its analogs could lead to a new therapeutic option for the treatment of HIV-1 infection, potentially as part of a combination antiretroviral therapy regimen.

a-ElonginC as a Therapeutic Target for HIV-1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of a-ElonginC as a therapeutic target for the inhibition of HIV-1 replication. It is intended for researchers, scientists, and drug development professionals working in the field of virology and antiviral drug discovery. The content covers the molecular basis of the Vif-ElonginC interaction, its critical role in HIV-1 pathogenesis, and the current strategies for its therapeutic targeting. Detailed experimental protocols and quantitative data on known inhibitors are provided to facilitate further research and development in this area.

The Central Role of the Vif-ElonginC Interaction in HIV-1 Evasion of Host Immunity

The Human Immunodeficiency Virus Type 1 (HIV-1) has evolved sophisticated mechanisms to counteract the host's intrinsic immune defenses. A key player in this host-virus arms race is the viral infectivity factor (Vif), an accessory protein essential for viral replication in most primary human cells.[1][2] Vif's primary function is to neutralize the antiviral activity of the apolipoprotein B mRNA-editing enzyme, catalytic polypeptide-like 3 (APOBEC3) family of cytidine deaminases, particularly APOBEC3G (A3G).[3][4] In the absence of Vif, A3G is incorporated into budding virions and, upon infection of a new cell, induces catastrophic hypermutation of the viral DNA during reverse transcription, leading to non-viable progeny.[4][5]

Vif overcomes this potent antiviral defense by hijacking a cellular E3 ubiquitin ligase complex to mediate the polyubiquitination and subsequent proteasomal degradation of A3G.[6][7][8] This cellular machinery is the Cullin 5-RING E3 ligase complex, which consists of Cullin 5 (Cul5), RING-box protein 2 (Rbx2), Elongin B (EloB), and Elongin C (EloC). Vif acts as a substrate receptor, bridging A3G to this complex.[7][9] The interaction between Vif and Elongin C is a critical linchpin in the assembly of this functional E3 ligase complex.[9][10] Vif utilizes a conserved SOCS (Suppressor of Cytokine Signaling) box motif to bind directly to Elongin C.[10] This interaction is indispensable for the recruitment of the Cul5-Rbx2 catalytic core and, consequently, for the degradation of A3G.[2][7] Therefore, disrupting the Vif-ElonginC interaction presents a highly attractive therapeutic strategy to restore the innate antiviral activity of A3G.

HIV1_Vif_E3_Ligase_Pathway cluster_Vif_Complex Vif-E3 Ubiquitin Ligase Complex cluster_Host_Factors Host Cell Factors Vif HIV-1 Vif CBFb CBF-β Vif->CBFb Binds & Stabilizes EloC a-ElonginC Vif->EloC SOCS Box Interaction A3G APOBEC3G Vif->A3G Binds EloB Elongin B EloC->EloB Cul5 Cullin 5 EloC->Cul5 Rbx2 Rbx2 Cul5->Rbx2 Rbx2->A3G Ubiquitination Proteasome 26S Proteasome A3G->Proteasome Degradation Ub

Figure 1: HIV-1 Vif Hijacking of the Cellular E3 Ubiquitin Ligase Machinery.

Quantitative Data for Vif-ElonginC Inhibitors

The development of small molecule inhibitors targeting the Vif-ElonginC interface is an active area of research. Several compounds have been identified through virtual screening and subsequent biochemical and cellular assays. The most well-characterized inhibitor to date is VEC-5. The following table summarizes the available quantitative data for this and other potential inhibitors.

CompoundTarget InteractionIC50 (µM)EC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
VEC-5 Vif-ElonginCNot Reported15.6>100>6.4[11]
MM-1 Vif-ElonginCNot Reported~10>50>5
RN-18 Vif (unspecified)Not Reported5-10>50>5-10[12]

Note: IC50 values for direct inhibition of the Vif-ElonginC interaction are not consistently reported in the literature. EC50 values represent the effective concentration for inhibiting HIV-1 replication in cell culture. CC50 is the cytotoxic concentration 50.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the Vif-ElonginC interaction and to screen for its inhibitors.

Co-Immunoprecipitation (Co-IP) to Confirm Vif-ElonginC Interaction in Cells

This protocol describes the co-immunoprecipitation of Vif and ElonginC from transiently transfected HEK293T cells.

Materials:

  • HEK293T cells

  • Expression vectors for tagged Vif (e.g., Vif-myc) and tagged ElonginC (e.g., HA-EloC)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, supplemented with protease inhibitor cocktail immediately before use.

  • Anti-myc antibody (for immunoprecipitation)

  • Anti-HA antibody (for Western blotting)

  • Anti-ElonginC antibody (for Western blotting)

  • Protein A/G magnetic beads

  • SDS-PAGE gels and Western blotting apparatus

  • ECL detection reagents

Procedure:

  • Cell Culture and Transfection:

    • Seed HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.

    • Co-transfect cells with plasmids encoding Vif-myc and HA-EloC using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate the cells for 24-48 hours post-transfection.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold Co-IP Lysis Buffer to each dish and incubate on ice for 30 minutes with occasional swirling.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (clarified lysate) to a new tube. Reserve a small aliquot (20-50 µL) as the input control.

  • Immunoprecipitation:

    • Pre-clear the lysate by adding 20-30 µL of Protein A/G magnetic beads and incubating for 1 hour at 4°C with gentle rotation.

    • Pellet the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube.

    • Add 1-2 µg of anti-myc antibody to the pre-cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation.

    • Add 30 µL of fresh Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads on a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Co-IP Lysis Buffer. For each wash, resuspend the beads and incubate for 5 minutes at 4°C with rotation.

  • Elution and Analysis:

    • After the final wash, remove all residual buffer.

    • Elute the protein complexes by adding 30-50 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel, along with the input control.

    • Perform Western blotting using anti-HA and anti-ElonginC antibodies to detect the co-immunoprecipitated proteins.

CoIP_Workflow start Start: Transfected Cells lysis Cell Lysis start->lysis preclear Pre-clear Lysate (with beads) lysis->preclear ip Immunoprecipitation (add anti-tag antibody) preclear->ip capture Capture Complexes (add Protein A/G beads) ip->capture wash1 Wash 1 capture->wash1 wash2 Wash 2 wash1->wash2 wash3 Wash 3 wash2->wash3 elute Elute Proteins wash3->elute analysis SDS-PAGE & Western Blot elute->analysis end End: Detect Interaction analysis->end

Figure 2: Workflow for Co-Immunoprecipitation.
HIV-1 Infectivity Assay using a Luciferase Reporter System

This protocol describes a single-round infectivity assay using pseudotyped HIV-1 particles and TZM-bl reporter cells.

Materials:

  • HEK293T cells

  • An env-deleted HIV-1 proviral plasmid with a luciferase reporter gene (e.g., pNL4-3.Luc.R-E-)

  • An expression vector for a viral envelope protein (e.g., VSV-G)

  • TZM-bl reporter cell line

  • Transfection reagent

  • DMEM with 10% FBS

  • DEAE-Dextran

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Production of Pseudotyped Virus:

    • Co-transfect HEK293T cells with the env-deleted HIV-1 luciferase reporter plasmid and the VSV-G expression plasmid.

    • Incubate for 48-72 hours.

    • Harvest the cell culture supernatant containing the pseudotyped virus particles.

    • Clarify the supernatant by centrifugation at 3,000 x g for 15 minutes.

    • Filter the supernatant through a 0.45 µm filter.

    • The viral stock can be used immediately or stored at -80°C.

  • Infection of TZM-bl Cells:

    • Seed TZM-bl cells in a 96-well plate to be confluent on the day of infection.

    • Prepare serial dilutions of the compound to be tested.

    • Pre-incubate the cells with the compound dilutions for 1-2 hours at 37°C.

    • Add a standardized amount of pseudotyped virus to each well in the presence of DEAE-Dextran (to enhance infection).

    • Incubate for 48 hours at 37°C.

  • Measurement of Luciferase Activity:

    • Remove the culture medium from the wells.

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

    • Read the luminescence on a plate luminometer.

    • Calculate the percent inhibition of infectivity for each compound concentration relative to the untreated virus control.

Luciferase_Assay_Workflow start Start: Co-transfect 293T cells harvest Harvest Pseudovirus Supernatant start->harvest infect Infect TZM-bl Reporter Cells (with/without inhibitor) harvest->infect incubate Incubate for 48 hours infect->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data (EC50) measure->analyze end End: Determine Antiviral Efficacy analyze->end

Figure 3: Workflow for HIV-1 Luciferase Infectivity Assay.

Conclusion

The interaction between the HIV-1 Vif protein and the host cell factor a-ElonginC is a well-validated and promising target for the development of a new class of anti-HIV-1 drugs. By inhibiting this interaction, the natural antiviral activity of the APOBEC3G protein can be restored, leading to a potent suppression of viral replication. The technical guide provided here offers a foundation for researchers to further explore this therapeutic strategy, with detailed protocols for key experiments and a summary of the current state of inhibitor development. Further high-throughput screening and structure-based drug design efforts are warranted to identify and optimize potent and specific inhibitors of the Vif-ElonginC interaction for clinical development.

References

VEC-5 Binding to the Vif-ElonginC Complex: A Technical Guide to a Novel Anti-HIV Interface

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Distribution

This technical document provides an in-depth analysis of the binding mechanics of the small-molecule inhibitor VEC-5 with the HIV-1 Vif-ElonginC protein complex. It is intended for researchers, scientists, and drug development professionals engaged in the field of virology and antiretroviral therapy. This guide details the specific binding site, the mechanism of action, relevant quantitative data, and the experimental protocols used to elucidate this interaction.

Executive Summary

The Human Immunodeficiency Virus Type 1 (HIV-1) accessory protein Vif is essential for viral pathogenesis. It counteracts the host's intrinsic antiviral defense mediated by the APOBEC3G (A3G) protein by hijacking a cellular E3 ubiquitin ligase complex, leading to A3G's ubiquitination and subsequent proteasomal degradation.[1] A critical step in the assembly of this E3 ligase is the high-affinity interaction between the Vif "SOCS box" domain and the cellular protein ElonginC (EloC). The small molecule VEC-5 has been identified as an inhibitor of this pathway. Computational and cellular studies have revealed that VEC-5 functions by directly binding to ElonginC, competitively inhibiting its interaction with Vif.[1] This action prevents the formation of the functional Vif-CUL5 E3 ligase, thereby protecting A3G from degradation and preserving its antiviral function. This document synthesizes the available data on this novel therapeutic interface.

The Vif-ElonginC Interaction: A Keystone for E3 Ligase Hijacking

The HIV-1 Vif protein acts as a substrate adaptor molecule, bridging A3G to a Cullin 5 (CUL5)-based E3 ubiquitin ligase.[2][3] The formation of this complex is initiated by the binding of Vif's C-terminal SOCS-box motif to a heterodimer of ElonginB and ElonginC (EloBC).[2][4] Specifically, the Vif BC-box, a conserved motif within the SOCS box, forms a loop-helix structure that inserts into a hydrophobic pocket on the surface of ElonginC.[1] This interaction is a prerequisite for the subsequent recruitment of CUL5 and the assembly of the complete, functional E3 ligase complex (Vif-CBF-β-EloB-EloC-Cul5).[5][6]

VEC-5 Mechanism of Action: Competitive Inhibition at the Hydrophobic Pocket

Contrary to targeting the viral protein Vif, VEC-5 exerts its inhibitory effect by binding directly to the host protein ElonginC.[1] Computational docking studies, utilizing the crystal structure of the Vif BC box in complex with ElonginB/C (PDB: 3DCG), have precisely mapped the binding site.[1]

Binding Site: VEC-5 occupies the large hydrophobic cavity on ElonginC that is normally bound by Vif. This pocket is formed by the residues Val73, Val74, Tyr76, Pro95, Ile96, Ala97, Leu104, Leu105, and Ala108.[1]

Molecular Mimicry: The naphthalene ring of VEC-5 extends into this hydrophobic pocket, effectively mimicking the interaction of key Vif residues, particularly Leu145, which fits into this pocket to anchor the Vif-EloC connection.[1] By occupying this site, VEC-5 physically and sterically blocks the Vif BC box (specifically residues Gly143, Ser144, and Leu145) from engaging with ElonginC.[1]

cluster_ElonginC ElonginC Pocket Hydrophobic Pocket (Val73, Tyr76, Pro95, Ile96...) Vif Vif BC-Box (Gly143, Ser144, Leu145) Vif->Pocket Normal Binding VEC5 VEC-5 (Small Molecule) VEC5->Pocket Competitive Binding VEC5->inhib_start Blocks

Caption: VEC-5 competitively binds to the ElonginC hydrophobic pocket, blocking Vif engagement.

This competitive inhibition is the central mechanism through which VEC-5 disrupts the Vif-E3 ligase pathway, ultimately protecting A3G from degradation.[1]

Quantitative Binding Analysis

While the functional consequences of VEC-5 activity are well-documented, direct quantitative binding data, such as dissociation constants (Kd) or IC50 values for the VEC-5-ElonginC interaction, are not prominently available in the reviewed scientific literature. However, to provide context for the affinity that VEC-5 must overcome, data for the native protein-protein interactions within the E3 ligase complex are presented below.

Interacting PartnersMethodReported Affinity (Kd)Reference
Vif (full-length)/EloB/C/CBFβ <=> Cul5 N-terminusIsothermal Titration Calorimetry (ITC)5 ± 2 nMPublished biophysical studies on the fully assembled Vif E3 ligase complex.
Vif (truncated, aa 95-192)/EloB/C <=> Cul5 N-terminusIsothermal Titration Calorimetry (ITC)327 ± 40 nMPublished biophysical studies showing reduced affinity without the CBFβ-binding domain.
Vif SOCS-box fusion proteins <=> EloBCIsothermal Titration Calorimetry (ITC)Binding confirmedResearchGate publication detailing biochemical analysis of the Vif-EloBC interaction. Specific Kd value not stated in the abstract.[7]

Table reflects data for the native protein-protein interactions targeted by VEC-5's mechanism of action.

Disruption of the Vif-Mediated A3G Degradation Pathway

The binding of VEC-5 to ElonginC initiates a cascade of functional consequences that restore the cell's antiviral activity. By preventing the initial Vif-EloC interaction, VEC-5 effectively halts the assembly of the entire Vif-CUL5 E3 ligase complex.

Vif_Pathway cluster_E3 Vif-CUL5 E3 Ligase Assembly Vif HIV-1 Vif Vif_EloBC Vif-EloBC Vif->Vif_EloBC recruits EloBC ElonginB/C EloBC->Vif_EloBC CBFb CBF-β VCBC Vif-CBFβ-EloBC (VCBC Complex) CBFb->VCBC Cul5 Cullin 5 VCBC_Cul5 Functional E3 Ligase Cul5->VCBC_Cul5 A3G APOBEC3G (Antiviral Factor) Proteasome Proteasome A3G->Proteasome Ubiquitination & Degradation VEC5 VEC-5 VEC5->EloBC Binds & Inhibits Vif Interaction A3G_outcome A3G is Protected Antiviral Activity Restored Ub Ubiquitin Vif_EloBC->VCBC VCBC->VCBC_Cul5 VCBC_Cul5->A3G targets

Caption: VEC-5 inhibits Vif-EloC binding, preventing E3 ligase assembly and A3G degradation.

Without a functional E3 ligase to target it, A3G protein levels are stabilized and rescued from degradation. This allows A3G to be incorporated into newly budding virions, where it can induce hypermutations in the viral reverse transcripts, rendering the virus non-infectious.

Key Experimental Methodologies

The elucidation of the VEC-5 binding site and its mechanism of action relies on a combination of computational modeling and cell-based biochemical assays.

Experimental Protocol: Co-Immunoprecipitation (Co-IP)

This protocol is designed to verify that VEC-5 disrupts the interaction between Vif and ElonginC within a cellular environment.

  • Cell Culture and Transfection: Co-transfect HEK293T cells with plasmids expressing Myc-tagged Vif and HA-tagged ElonginC.

  • Compound Treatment: 24 hours post-transfection, treat the cells with either DMSO (vehicle control) or varying concentrations of VEC-5 (e.g., 10 µM, 25 µM, 50 µM) for an additional 24 hours. A proteasome inhibitor (e.g., MG132) should be added 4-6 hours before harvest to prevent degradation of Vif.

  • Cell Lysis: Harvest cells and lyse them in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear lysates with Protein A/G agarose beads.

    • Incubate the cleared lysates with an anti-HA antibody (to pull down ElonginC) overnight at 4°C.

    • Add fresh Protein A/G agarose beads and incubate for 2-4 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash 3-5 times with wash buffer to remove non-specific binders.

  • Elution and Analysis: Elute the bound proteins from the beads using SDS-PAGE loading buffer and boiling. Analyze the input lysates and the eluted immunoprecipitates by Western blot using anti-HA and anti-Myc antibodies.

  • Expected Result: In the DMSO-treated sample, Myc-Vif will be detected in the HA-ElonginC immunoprecipitate. In the VEC-5 treated samples, the amount of co-precipitated Myc-Vif will be significantly reduced in a dose-dependent manner.

CoIP_Workflow start Co-transfect HEK293T cells (Vif-Myc, EloC-HA) treat Treat with VEC-5 or DMSO (Control) start->treat lyse Lyse cells in non-denaturing buffer treat->lyse ip Immunoprecipitate (IP) with anti-HA antibody lyse->ip beads Capture complexes with Protein A/G beads ip->beads wash Wash beads to remove non-specific binders beads->wash elute Elute bound proteins wash->elute wb Analyze by Western Blot (Detect Myc & HA tags) elute->wb result Result: Reduced Vif-Myc signal in VEC-5 treated IP lane wb->result

Caption: Workflow for Co-Immunoprecipitation to validate VEC-5's disruptive activity.

Experimental Protocol: Computational Docking

This protocol outlines the in silico method used to predict the VEC-5 binding site.[1]

  • Protein Structure Preparation: Obtain the crystal structure of the Vif BC box in complex with ElonginB/C from the Protein Data Bank (PDB ID: 3DCG). Remove the Vif peptide and water molecules, leaving the ElonginB/C heterodimer, with a focus on ElonginC.

  • Ligand Preparation: Generate a 3D structure of VEC-5 and perform energy minimization using a suitable force field (e.g., CHARMm).

  • Binding Site Definition: Define the search space for docking as the hydrophobic pocket on ElonginC previously identified as the Vif-binding interface.

  • Molecular Docking: Use a docking program (e.g., Discovery Studio, AutoDock) to dock the prepared VEC-5 ligand into the defined binding site on ElonginC.

  • Pose Analysis and Scoring: Analyze the resulting binding poses. The top-scoring poses are selected based on the docking score function, which estimates the binding free energy.

  • Validation (Molecular Dynamics): Perform molecular dynamics simulations on the top-ranked VEC-5-ElonginC complex to assess the stability of the predicted interactions over time.

Experimental Protocol: A3G Degradation Assay (Western Blot)

This protocol assesses the functional outcome of VEC-5 treatment on A3G stability.

  • Cell Culture and Transfection: Co-transfect HEK293T cells with plasmids expressing HA-tagged A3G and Vif. A control transfection should include A3G with an empty vector instead of Vif.

  • Compound Treatment: 24 hours post-transfection, treat cells with DMSO or a dose-range of VEC-5 for 48 hours.

  • Cell Lysis: Harvest cells and prepare whole-cell lysates in a denaturing buffer (e.g., RIPA buffer).

  • Protein Quantification: Determine the total protein concentration of each lysate for equal loading.

  • Western Blot Analysis: Separate equal amounts of total protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against HA (for A3G), Vif, and a loading control (e.g., β-actin).

  • Expected Result: In cells co-expressing Vif and A3G, the A3G signal will be faint or absent in the DMSO control. Treatment with VEC-5 will rescue the A3G signal in a dose-dependent manner, indicating protection from Vif-mediated degradation.

Conclusion and Future Directions

VEC-5 represents a promising class of anti-HIV compounds that function by targeting a host-pathogen protein-protein interaction. Its mechanism, centered on the competitive inhibition of the Vif-ElonginC interface, has been clearly defined through computational and cellular assays. By binding to a hydrophobic pocket on ElonginC, VEC-5 prevents the assembly of the Vif-CUL5 E3 ligase, thereby preserving the crucial antiviral function of APOBEC3G. The ElonginC surface pocket is now validated as a druggable target for the development of novel therapeutics. Future work should focus on obtaining direct quantitative binding data for VEC-5 and its analogs, solving a co-crystal structure of the VEC-5-ElonginC complex to confirm the computationally predicted binding mode, and optimizing the compound's potency and pharmacokinetic properties for clinical development.

References

Technical Guide: Targeting the Vif-ElonginC Axis with a-ElonginC inhibitor 1 for the Restoration of APOBEC3G Function

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The human immunodeficiency virus-1 (HIV-1) accessory protein Vif is critical for viral pathogenesis, primarily by antagonizing the host's intrinsic antiviral defense mediated by the APOBEC3G (A3G) cytidine deaminase. Vif orchestrates the ubiquitination and subsequent proteasomal degradation of A3G by hijacking a cellular E3 ubiquitin ligase complex, which includes Cullin5, ElonginB, and ElonginC. The direct interaction between Vif and ElonginC is a linchpin in the assembly of this complex. This technical guide details the scientific basis and experimental framework for the use of "a-ElonginC inhibitor 1," a representative small molecule designed to disrupt the Vif-ElonginC interaction, thereby protecting A3G from degradation and restoring its antiviral function. This document provides an in-depth overview of the underlying signaling pathways, quantitative data on inhibitor performance, and detailed protocols for key experimental validations.

Introduction: The Vif-A3G Battleground

APOBEC3G (A3G) is a potent host restriction factor that inhibits HIV-1 replication by inducing hypermutations in the viral genome during reverse transcription.[1] To counteract this defense mechanism, HIV-1 has evolved the Vif protein. Vif acts as an adaptor molecule, recruiting A3G to a cellular Cullin5 (CUL5)-based E3 ubiquitin ligase complex.[2][3] This complex consists of CUL5, ElonginB (EloB), ElonginC (EloC), and Rbx2.[3] Vif's interaction with ElonginC is mediated by a conserved SOCS (Suppressor of Cytokine Signaling) box motif.[2][3] This recruitment leads to the polyubiquitination of A3G, marking it for degradation by the 26S proteasome.[4][5] By eliminating A3G, Vif ensures the integrity of the viral genome and promotes robust viral replication.

The critical nature of the Vif-ElonginC interaction for A3G degradation makes it an attractive target for therapeutic intervention. Small molecules that block this interface can prevent the assembly of the Vif-E3 ligase complex, thereby shielding A3G from degradation and allowing it to exert its antiviral activity. "a-ElonginC inhibitor 1" represents a class of such molecules, with VEC-5 being a notable example that has been shown to effectively inhibit HIV-1 replication in an A3G-dependent manner.[2][4]

Mechanism of Action of a-ElonginC inhibitor 1

a-ElonginC inhibitor 1 is designed to competitively bind to ElonginC at the site typically occupied by the Vif SOCS box. By occupying this hydrophobic pocket on ElonginC, the inhibitor prevents the stable association of Vif with the ElonginB/C heterodimer. This disruption has a cascading effect on the formation of the entire Vif-CUL5-E3 ligase complex. Without the stable recruitment of the E3 ligase machinery, Vif is unable to mediate the ubiquitination of A3G. Consequently, A3G protein levels are stabilized within the cell, allowing for its incorporation into nascent virions where it can then restrict viral replication.

Signaling Pathway Diagram

The following diagram illustrates the Vif-mediated A3G degradation pathway and the point of intervention for a-ElonginC inhibitor 1.

Vif_A3G_Pathway cluster_Vif_Complex Vif-E3 Ligase Complex Assembly cluster_A3G_Degradation A3G Ubiquitination & Degradation cluster_Inhibition Inhibitor Action Vif HIV-1 Vif EloC ElonginC Vif->EloC SOCS Box Interaction CBFbeta CBF-β Vif->CBFbeta Stabilization A3G APOBEC3G Vif->A3G Binding Vif->A3G EloB ElonginB EloC->EloB CUL5 Cullin5 EloC->CUL5 Rbx2 Rbx2 CUL5->Rbx2 CUL5->A3G Ub Ubiquitin CUL5->Ub E3 Ligase Activity Proteasome 26S Proteasome A3G->Proteasome Degradation Ub->A3G Polyubiquitination Inhibitor a-ElonginC inhibitor 1 Inhibitor->EloC Blocks Interaction

Caption: Vif-mediated A3G degradation pathway and inhibitor intervention.

Quantitative Data Presentation

The efficacy of inhibitors targeting the Vif-ElonginC interaction can be quantified through various biochemical and cellular assays. The following tables summarize key quantitative data for representative inhibitors.

Table 1: Biochemical Potency of Vif-ElonginC/A3G Inhibitors

InhibitorTarget InteractionAssay TypeKd (Dissociation Constant)IC50 (Half-maximal Inhibitory Concentration)Reference
VEC-5Vif-ElonginCSurface Plasmon ResonanceNot ReportedNot Reported[2][4]
Peptide InhibitorElonginBC-BC BoxNot Specified0.45 ± 0.03 nMNot Reported[3]
N.41Vif-A3GTR-FRETNot Reported8.4 µM

Table 2: Cellular Activity of Vif-ElonginC/A3G Inhibitors

InhibitorCell LineAssay TypeEC50 (Half-maximal Effective Concentration)CC50 (Half-maximal Cytotoxic Concentration)Antiviral ActivityReference
VEC-5A3G-positive cellsHIV-1 ReplicationPotent InhibitionLow CytotoxicityA3G-dependent[2][4]
N.41PBMCsHIV-1 Replication8.4 µM>100 µMVif-dependent

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize and validate the activity of a-ElonginC inhibitor 1.

Co-Immunoprecipitation (Co-IP) to Assess Vif-ElonginC Interaction

This protocol is designed to determine if a-ElonginC inhibitor 1 can disrupt the interaction between Vif and ElonginC in a cellular context.

Materials:

  • HEK293T cells

  • Expression vectors for tagged Vif (e.g., myc-Vif) and tagged ElonginC (e.g., HA-EloC)

  • a-ElonginC inhibitor 1 (and vehicle control, e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Anti-myc and anti-HA antibodies for immunoprecipitation and western blotting

  • Protein A/G magnetic beads

  • SDS-PAGE and western blotting reagents

Procedure:

  • Cell Culture and Transfection: Seed HEK293T cells and co-transfect with myc-Vif and HA-EloC expression vectors using a suitable transfection reagent.

  • Inhibitor Treatment: 24 hours post-transfection, treat the cells with varying concentrations of a-ElonginC inhibitor 1 or vehicle control for a specified duration (e.g., 12-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G beads.

    • Incubate the pre-cleared lysates with an anti-myc antibody to pull down Vif and its interacting partners.

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads extensively to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with anti-HA antibody to detect co-immunoprecipitated ElonginC and with anti-myc antibody to confirm the immunoprecipitation of Vif.

Expected Outcome: A dose-dependent decrease in the amount of co-immunoprecipitated HA-EloC in the presence of a-ElonginC inhibitor 1 would indicate that the inhibitor disrupts the Vif-ElonginC interaction.

In Vivo Ubiquitination Assay

This assay determines the effect of a-ElonginC inhibitor 1 on the Vif-mediated ubiquitination of A3G.

Materials:

  • HEK293T cells

  • Expression vectors for HA-A3G, Vif, and His-tagged Ubiquitin

  • a-ElonginC inhibitor 1

  • Proteasome inhibitor (e.g., MG132)

  • Denaturing lysis buffer

  • Ni-NTA agarose beads

  • Western blotting reagents

Procedure:

  • Transfection and Treatment: Co-transfect HEK293T cells with HA-A3G, Vif, and His-Ubiquitin vectors. Treat with a-ElonginC inhibitor 1 as described above. Prior to harvesting, treat cells with MG132 to allow ubiquitinated proteins to accumulate.

  • Cell Lysis under Denaturing Conditions: Lyse the cells in a denaturing buffer containing 8M urea to disrupt non-covalent protein interactions.

  • Purification of Ubiquitinated Proteins: Incubate the lysates with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.

  • Western Blotting: Elute the proteins and analyze by western blotting using an anti-HA antibody to detect ubiquitinated A3G.

Expected Outcome: A reduction in the high molecular weight smear of ubiquitinated HA-A3G in inhibitor-treated cells would demonstrate that the inhibitor blocks Vif-mediated A3G ubiquitination.

A3G Degradation Assay using Luciferase Reporter

This quantitative assay measures the ability of a-ElonginC inhibitor 1 to protect A3G from Vif-mediated degradation.

Materials:

  • HEK293T cells

  • Expression vectors for an A3G-Luciferase fusion protein and Vif

  • a-ElonginC inhibitor 1

  • Dual-luciferase reporter assay system

Procedure:

  • Transfection and Treatment: Co-transfect HEK293T cells with the A3G-Luciferase fusion vector and the Vif expression vector. A control transfection without Vif should also be performed. Treat the cells with the inhibitor.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly luciferase activity according to the manufacturer's protocol. A co-transfected Renilla luciferase vector can be used for normalization.

Expected Outcome: An increase in luciferase activity in inhibitor-treated, Vif-expressing cells compared to vehicle-treated cells would indicate that the inhibitor protects the A3G-luciferase fusion protein from degradation.

Mandatory Visualizations

Experimental Workflow for Inhibitor Validation

Inhibitor_Validation_Workflow start Start: Hypothesis a-ElonginC inhibitor 1 blocks Vif-EloC interaction co_ip Co-Immunoprecipitation Assay (Vif-EloC Interaction) start->co_ip ubiquitination In Vivo Ubiquitination Assay (A3G Ubiquitination) co_ip->ubiquitination If interaction is blocked degradation A3G Degradation Assay (Luciferase Reporter) ubiquitination->degradation If ubiquitination is reduced antiviral Antiviral Activity Assay (HIV-1 Replication) degradation->antiviral If A3G is stabilized end Conclusion: Inhibitor restores A3G function antiviral->end If viral replication is inhibited

Caption: Workflow for validating the mechanism of action of a-ElonginC inhibitor 1.

Logical Relationship of the Vif-E3 Ligase Complex

Vif_E3_Complex_Logic Vif Vif EloC EloC Vif->EloC binds A3G A3G Vif->A3G targets CBFbeta CBF-β Vif->CBFbeta stabilized by EloB EloB EloC->EloB binds CUL5 CUL5 EloC->CUL5 recruits Rbx2 Rbx2 CUL5->Rbx2 binds

Caption: Logical relationships within the Vif-E3 ubiquitin ligase complex.

Conclusion

The targeted inhibition of the Vif-ElonginC interaction presents a promising strategy for the development of novel anti-HIV-1 therapeutics. a-ElonginC inhibitor 1, as exemplified by molecules like VEC-5, demonstrates the feasibility of this approach. By disrupting a key protein-protein interaction necessary for Vif's function, these inhibitors can effectively restore the potent antiviral activity of the host restriction factor A3G. The experimental protocols and validation workflows detailed in this guide provide a comprehensive framework for researchers to further investigate and develop this important class of antiviral compounds. Continued research in this area holds the potential to deliver new therapeutic options for the treatment of HIV-1 infection.

References

Elongin C: A Linchpin in HIV-1 Evasion of Host Immunity and a Novel Antiviral Target

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against Human Immunodeficiency Virus Type 1 (HIV-1), researchers are increasingly focusing on host-virus interactions to identify novel therapeutic targets. One such promising target is the host protein Elongin C (EloC), a crucial component of a cellular E3 ubiquitin ligase complex that is hijacked by the HIV-1 Viral infectivity factor (Vif) protein to overcome a key antiviral defense mechanism. This technical guide provides an in-depth overview of the role of Elongin C in HIV-1 pathogenesis, its validation as a drug target, and the experimental methodologies used to investigate this critical interaction.

Executive Summary

The HIV-1 Vif protein is essential for the virus's ability to replicate in most primary human cells. Its primary function is to counteract the antiviral activity of the host's APOBEC3 (Apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 3) family of cytidine deaminases, particularly APOBEC3G (A3G).[1] In the absence of Vif, A3G is incorporated into new virus particles and induces catastrophic hypermutations in the viral DNA during reverse transcription, rendering the virus non-infectious.[1] Vif neutralizes A3G by forming an E3 ubiquitin ligase complex with several host proteins, including Cullin 5 (Cul5), Elongin B (EloB), and Elongin C (EloC), which targets A3G for proteasomal degradation.[2][3] The interaction between Vif and Elongin C is a critical and indispensable step in the assembly of this complex, making it an attractive target for the development of novel anti-HIV drugs.[1][4] Small molecules that disrupt the Vif-EloC interface can protect A3G from degradation, restoring the cell's innate antiviral activity.

The Vif-Cul5-Elongin BC E3 Ubiquitin Ligase Pathway

HIV-1 Vif acts as a substrate receptor, effectively hijacking the cellular Cullin-RING E3 ubiquitin ligase machinery. The assembly and function of this complex is a stepwise process:

  • Vif-CBF-β Complex Formation: Vif first binds to the host protein Core-Binding Factor beta (CBF-β), which stabilizes Vif and is crucial for its proper folding.

  • Recruitment of Elongin B/C: The Vif-CBF-β complex then recruits the heterodimeric Elongin B/C (EloBC) complex. Vif contains a conserved SOCS (Suppressor of Cytokine Signaling) box motif, which includes a BC box that directly binds to Elongin C.[5][6]

  • Cullin 5 and Rbx2 Recruitment: The Vif-EloBC complex subsequently recruits the scaffold protein Cullin 5 (Cul5) and the RING-box protein 2 (Rbx2).[5]

  • Substrate Recognition: The N-terminal region of Vif specifically recognizes and binds to APOBEC3G.

  • Ubiquitination and Degradation: The fully assembled Vif-Cul5-EloBC-Rbx2 E3 ligase complex polyubiquitinates A3G, marking it for degradation by the 26S proteasome.[7] This prevents A3G from being packaged into new virions.

Vif_APOBEC3G_Degradation_Pathway Vif Vif E3_Complex E3_Complex EloBC EloBC Cul5 Cul5 Rbx2 Rbx2 A3G A3G Proteasome Proteasome

Quantitative Data: Targeting the Vif-Elongin C Interaction

The interaction between Vif and Elongin C is characterized by a moderate to high binding affinity, making it a druggable interface. Several studies have quantified this interaction and the effect of inhibitors.

Interaction / InhibitorMethodReported Value (Kd, IC50)Reference
Full-length Vif : Elongin BCHydrogen-Deuterium Exchange Mass Spectrometry (HX MS)Kd = 1.9 ± 0.2 µM[8]
Vif130–180 : Elongin BCIsothermal Titration Calorimetry (ITC)Kd = 1.19 µM[8]
Vif139–192 : Elongin BCIsothermal Titration Calorimetry (ITC)Kd = 0.4 nM[8]
Vif : Elongin BCIsothermal Titration Calorimetry (ITC)Kd < 1 nM (subnanomolar)
VEC-5 (Inhibitor)HIV-1 Infectivity Assay (MAGI)IC50 ≈ 10-20 µM (estimated from dose-response curve)
VEC-5 (Inhibitor)Cytotoxicity Assay (MTT)CC50 > 100 µM[4]

Note: The variability in reported Kd values may be due to differences in the specific Vif constructs used, experimental conditions, and measurement techniques.

Experimental Protocols

Validating a-ElonginC as a drug target and screening for inhibitors involves a range of biochemical and cell-based assays.

Co-Immunoprecipitation (Co-IP) to Confirm Vif-EloC Interaction

This protocol is designed to verify the interaction between Vif and Elongin C within a cellular context.

  • Cell Culture and Transfection: Co-transfect HEK293T cells with expression plasmids for HA-tagged Vif and FLAG-tagged Elongin C using a suitable transfection reagent.

  • Cell Lysis: After 24-48 hours, lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Pellet the pre-clearing beads and transfer the supernatant to a new tube. Add an anti-HA antibody (to pull down Vif) and incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Resolve the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-FLAG antibody to detect co-precipitated Elongin C. An anti-HA antibody should be used to confirm the immunoprecipitation of Vif.

CoIP_Workflow start Start: Co-transfected Cells (Vif-HA, EloC-FLAG) lysis Cell Lysis (Non-denaturing buffer) start->lysis preclear Pre-clearing (Protein A/G beads) lysis->preclear ip Immunoprecipitation (Add anti-HA antibody) preclear->ip capture Complex Capture (Add fresh Protein A/G beads) ip->capture wash Wash Beads (Remove non-specific proteins) capture->wash elute Elution (SDS-PAGE sample buffer) wash->elute wb Western Blot Analysis (Probe with anti-FLAG) elute->wb end Result: Detect EloC-FLAG in Vif-HA pulldown wb->end

In Vitro Ubiquitination Assay

This assay reconstitutes the Vif-mediated ubiquitination of APOBEC3G to confirm the function of the E3 ligase complex.

  • Reagent Preparation: Assemble purified recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), HA-tagged ubiquitin, the Vif-Cul5-EloBC complex (can be co-expressed and purified), and the substrate, purified APOBEC3G.

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer (containing Tris-HCl, MgCl2, DTT) with ATP, E1, E2, HA-ubiquitin, and APOBEC3G.

  • Initiation: Start the reaction by adding the purified Vif-E3 ligase complex. For a negative control, omit the E3 ligase complex.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Detection: Analyze the reaction products by Western blotting using an anti-APOBEC3G antibody. A ladder of higher molecular weight bands corresponding to polyubiquitinated A3G will indicate a successful reaction. An anti-HA blot can also be used to confirm the conjugation of HA-ubiquitin.

Inhibitor Screening via Virtual and Cell-Based Assays

A multi-step approach is used to identify and validate inhibitors of the Vif-ElonginC interaction.

  • Structure-Based Virtual Screening: Utilize a 3D homology model of the Vif-Elongin C interface to computationally screen large chemical libraries (e.g., Available Chemicals Directory) for small molecules predicted to bind to the interface and disrupt the interaction.

  • HIV-1 Infectivity (MAGI) Assay: This cell-based assay is a primary screen for functional activity.

    • HEK293T cells are co-transfected with a Vif-deficient HIV-1 proviral plasmid (pNL4-3ΔVif) and an A3G expression vector.

    • Transfected cells are cultured with varying concentrations of the candidate inhibitor compounds.

    • After 48 hours, virus-containing supernatant is harvested and used to infect MAGI (HeLa-CD4-LTR-β-gal) indicator cells.

    • Infectivity is quantified by measuring β-galactosidase activity. An effective inhibitor will protect A3G, leading to its incorporation into virions and a reduction in viral infectivity.

  • Cytotoxicity Assay: A standard MTT or similar assay is run in parallel to ensure that the observed antiviral activity is not due to general cellular toxicity.

  • Mechanism of Action: Confirmed hits are then tested in mechanistic assays, such as the Co-IP protocol described above, to confirm that they disrupt the Vif-Elongin C interaction.

Inhibitor_Discovery_Workflow cluster_computational Computational Phase cluster_cellular Cell-Based Validation cluster_mechanistic Mechanistic Confirmation vs Virtual Screening (Docking to Vif-EloC interface) hits Initial Hit Compounds vs->hits magi Primary Screen: HIV-1 Infectivity Assay (MAGI) hits->magi cyto Parallel Screen: Cytotoxicity Assay (MTT) hits->cyto active_hits Active, Non-toxic Hits magi->active_hits cyto->active_hits moa Mechanism of Action Studies (e.g., Co-IP, Western Blot for A3G levels) active_hits->moa validated_inhibitor Validated Inhibitor of Vif-EloC Interaction moa->validated_inhibitor

Conclusion and Future Directions

The hijacking of the host Elongin C protein by HIV-1 Vif represents a critical vulnerability in the viral life cycle. The well-defined protein-protein interface between Vif and Elongin C provides a clear target for rational drug design. The identification of small molecule inhibitors like VEC-5 demonstrates the feasibility of this approach.[4][9] Future research will focus on optimizing the potency and pharmacokinetic properties of these inhibitors to develop them into viable clinical candidates. Targeting this host-virus interaction offers a promising strategy to complement existing antiretroviral therapies, potentially with a higher barrier to the development of viral resistance.

References

In-Depth Technical Guide to a-ElonginC Interaction Inhibitor 1 (VEC-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Elongin C and Its Role as a Therapeutic Target

Elongin C (ELOC) is a crucial component of multiple protein complexes that regulate fundamental cellular processes, including transcriptional elongation and protein degradation. It forms a stable heterodimer with Elongin B, creating a functional unit that serves as an adaptor to link substrate-recognition proteins to the broader machinery of E3 ubiquitin ligase complexes.

Two well-characterized Elongin BC-containing complexes are of significant therapeutic interest:

  • The VHL E3 Ubiquitin Ligase Complex: In this complex, Elongin BC binds to the von Hippel-Lindau (VHL) tumor suppressor protein. This interaction is essential for the VHL complex to recognize and target the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions. Dysregulation of this pathway is a hallmark of certain cancers, making the VHL-Elongin C interaction a compelling target for anti-cancer drug development.

  • The HIV-1 Vif-Cul5 E3 Ubiquitin Ligase Complex: The Human Immunodeficiency Virus 1 (HIV-1) viral infectivity factor (Vif) hijacks the cellular E3 ubiquitin ligase machinery to counteract the host's intrinsic antiviral defense. Vif binds to Elongin BC and Cullin 5 (Cul5) to form an E3 ligase complex that targets the human antiviral protein APOBEC3G (A3G) for degradation. By degrading A3G, Vif allows the virus to replicate without lethal mutations. Therefore, inhibiting the Vif-Elongin C interaction is a promising strategy for developing novel anti-HIV therapeutics.

This guide focuses on a specific small molecule inhibitor of the Elongin C interaction, VEC-5, which has been identified as a potent antagonist of the HIV-1 Vif-Elongin C interaction.

Chemical Structure and Properties of a-ElonginC Interaction Inhibitor 1 (VEC-5)

VEC-5 is a small molecule inhibitor that has been shown to disrupt the interaction between the HIV-1 Vif protein and the cellular Elongin C protein. By doing so, it prevents the Vif-mediated degradation of the antiviral protein APOBEC3G, thereby inhibiting HIV-1 replication.

Chemical Structure:

Chemical Formula: C₂₄H₁₈N₂O₄

Molecular Weight: 410.41 g/mol

CAS Number: 374679-27-3

IUPAC Name: 2-(1-naphthoyl)-5-(pyridin-4-ylcarbonyl)pyrrolo[1,2-a]quinoline-1,3(2H,5H)-dione

Signaling Pathways

The following diagrams illustrate the key signaling pathways involving Elongin C that are relevant to the mechanism of action of VEC-5.

VHL_pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a HIF-1α PHD PHD HIF1a->PHD O₂ OH_HIF1a Hydroxylated HIF-1α PHD->OH_HIF1a Hydroxylation VHL VHL OH_HIF1a->VHL Proteasome Proteasome OH_HIF1a->Proteasome Degradation EloC Elongin C VHL->EloC Cul2 Cul2 VHL->Cul2 EloB Elongin B EloC->EloB Rbx1 Rbx1 Cul2->Rbx1 Ub Ubiquitin Rbx1->Ub Recruits E2-Ub Ub->OH_HIF1a Ubiquitination HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus HRE Hypoxia Response Element Nucleus->HRE Binds to Gene_expression Gene Expression (e.g., VEGF) HRE->Gene_expression Activates

Caption: The VHL E3 Ubiquitin Ligase Pathway.

Vif_pathway cluster_no_vif No HIV-1 Vif cluster_with_vif With HIV-1 Vif A3G_no_vif APOBEC3G (A3G) HIV_virion HIV Virion A3G_no_vif->HIV_virion Packaged into Reverse_transcription Reverse Transcription HIV_virion->Reverse_transcription Hypermutation Hypermutation of viral DNA Reverse_transcription->Hypermutation Deamination by A3G Replication_inhibition Replication Inhibited Hypermutation->Replication_inhibition Vif HIV-1 Vif EloC_vif Elongin C Vif->EloC_vif Cul5 Cul5 Vif->Cul5 A3G_vif APOBEC3G (A3G) Vif->A3G_vif Binds to EloB_vif Elongin B EloC_vif->EloB_vif Rbx2 Rbx2 Cul5->Rbx2 Ub_vif Ubiquitin Rbx2->Ub_vif Recruits E2-Ub Proteasome_vif Proteasome A3G_vif->Proteasome_vif Degradation Ub_vif->A3G_vif Ubiquitination Successful_replication Successful Replication Proteasome_vif->Successful_replication VEC5 VEC-5 VEC5->EloC_vif Inhibits Interaction

Caption: The HIV-1 Vif-Cul5 E3 Ligase Pathway and Inhibition by VEC-5.

Quantitative Data

The following table summarizes the inhibitory activity of VEC-5 and related indolizine derivatives against the HIV-1 Vif-mediated degradation of APOBEC3G.

CompoundDescriptionIC50 (µM)Reference
VEC-5 A potent small molecule inhibitor of the Vif-ElonginC interaction.~36.1[1]
Indolizine Derivative 1 An indolizine derivative with improved activity over VEC-5.~20[2]
Indolizine Derivative 2 An indolizine derivative with improved activity over VEC-5.~20[2]
Indolizine Derivative 3 An indolizine derivative with improved activity over VEC-5.~20[2]
Indolizine Derivative 4 An indolizine derivative with improved activity over VEC-5.~20[2]
Indolizine Derivative 5 An indolizine derivative with improved activity over VEC-5.~20[2]

Experimental Protocols

Detailed methodologies for key experiments used in the characterization of Elongin C interaction inhibitors are provided below.

Synthesis of Indolizine Derivatives

The synthesis of indolizine derivatives, a class of compounds to which VEC-5 belongs, generally follows a multi-step reaction pathway. A representative, generalized protocol is outlined below.

synthesis_workflow Start Starting Materials (e.g., Pyridine derivatives, α-halo ketones) Step1 Step 1: Quaternization Start->Step1 Step2 Step 2: Cycloaddition (e.g., 1,3-dipolar cycloaddition) Step1->Step2 Step3 Step 3: Aromatization Step2->Step3 Step4 Step 4: Functional Group Modification/Introduction Step3->Step4 Final_Product Final Indolizine Derivative Step4->Final_Product

Caption: General Synthetic Workflow for Indolizine Derivatives.

Protocol:

  • Quaternization: A substituted pyridine is reacted with an α-halo ketone in a suitable solvent (e.g., acetone, acetonitrile) to form the corresponding N-pyridinium salt. The reaction is typically carried out at room temperature or with gentle heating.

  • Cycloaddition: The pyridinium salt is treated with a base (e.g., triethylamine, potassium carbonate) to generate a pyridinium ylide in situ. This ylide then undergoes a 1,3-dipolar cycloaddition reaction with an alkyne or a substituted alkene.

  • Aromatization: The resulting cycloadduct is often unstable and undergoes spontaneous or induced aromatization (e.g., by oxidation) to form the stable indolizine core.

  • Functional Group Modification: Further modifications, such as acylation or other substitutions at various positions of the indolizine ring, are carried out to synthesize a library of derivatives. For example, Friedel-Crafts acylation can be used to introduce aroyl groups.

Note: Specific reaction conditions, catalysts, and purification methods will vary depending on the desired final product.

Co-Immunoprecipitation (Co-IP) Assay

This assay is used to determine if the inhibitor can disrupt the interaction between Vif and Elongin C in a cellular context.

Protocol:

  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are co-transfected with plasmids expressing HA-tagged Elongin C and FLAG-tagged Vif using a suitable transfection reagent.

  • Inhibitor Treatment: 24 hours post-transfection, the cells are treated with varying concentrations of the inhibitor (e.g., VEC-5) or a vehicle control (e.g., DMSO) for a specified period (e.g., 12-24 hours).

  • Cell Lysis: Cells are harvested and lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).

  • Immunoprecipitation: The cell lysates are pre-cleared with protein A/G agarose beads. The supernatant is then incubated with an anti-FLAG antibody overnight at 4°C to capture the Vif protein and its interacting partners.

  • Capture of Immune Complexes: Protein A/G agarose beads are added to the lysate-antibody mixture and incubated for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with anti-FLAG and anti-HA antibodies to detect Vif and Elongin C, respectively. A decrease in the amount of co-immunoprecipitated Elongin C in the presence of the inhibitor indicates a disruption of the interaction.

Fluorescence Polarization (FP) Assay

This in vitro assay provides a quantitative measure of the binding affinity between two molecules and can be used to determine the IC50 of an inhibitor in a competitive binding format.

Protocol:

  • Reagents:

    • Fluorescently labeled peptide corresponding to the Elongin C-binding domain of Vif (e.g., FAM-labeled Vif BC-box peptide).

    • Purified recombinant Elongin BC protein complex.

    • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1 mM TCEP, 0.01% Tween-20).

    • Test inhibitor (e.g., VEC-5) at various concentrations.

  • Assay Setup: The assay is performed in a black, low-volume 384-well plate.

  • Binding Reaction: The fluorescently labeled Vif peptide and the Elongin BC protein are incubated together in the assay buffer to allow for complex formation. The concentrations are chosen to be around the Kd of the interaction to ensure a significant polarization signal.

  • Competitive Inhibition: Serial dilutions of the test inhibitor are added to the wells containing the pre-formed fluorescent peptide-protein complex.

  • Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

  • Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate filters for the fluorophore.

  • Data Analysis: The decrease in fluorescence polarization with increasing inhibitor concentration is used to calculate the IC50 value of the inhibitor.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxicity of the inhibitor on host cells.

Protocol:

  • Cell Seeding: Human T-cell lines (e.g., CEM-SS) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well.

  • Inhibitor Treatment: The cells are treated with serial dilutions of the inhibitor for a period that corresponds to the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well (10% of the culture volume).

  • Incubation: The plate is incubated for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: A solubilization buffer (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the viability of the vehicle-treated control cells. The CC50 (50% cytotoxic concentration) is calculated from the dose-response curve.

Conclusion

Inhibitors of the Elongin C interaction, such as VEC-5, represent a promising class of therapeutic agents with potential applications in both antiviral and anti-cancer therapies. By disrupting the protein-protein interactions that are critical for the function of E3 ubiquitin ligase complexes hijacked by pathogens or dysregulated in disease, these molecules offer a targeted approach to drug development. The experimental protocols and data presented in this guide provide a framework for the continued investigation and optimization of Elongin C interaction inhibitors. Further research in this area is warranted to develop more potent and selective compounds for clinical use.

References

Methodological & Application

Application Notes and Protocols for a-ElonginC Interaction Inhibitor 1 in Cell-Based HIV-1 Infectivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus-1 (HIV-1) accessory protein Vif (Viral infectivity factor) is essential for viral replication and pathogenesis. Vif counteracts the host's intrinsic antiviral defense mediated by the APOBEC3G (Apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 3G) protein. Vif acts as an adaptor molecule, hijacking a cellular E3 ubiquitin ligase complex to target APOBEC3G for proteasomal degradation. This E3 ligase complex is composed of Cullin5, ElonginB, ElonginC, and Rbx2. By degrading APOBEC3G, Vif ensures the production of infectious viral particles.

The interaction between Vif and the cellular protein ElonginC is a critical step in the assembly of this E3 ligase complex. Therefore, inhibiting this interaction presents a promising therapeutic strategy to restore the anti-HIV-1 activity of APOBEC3G. a-ElonginC interaction inhibitor 1, exemplified by the small molecule VEC-5, is a potent inhibitor of the Vif-ElonginC interaction.[1] This document provides detailed application notes and protocols for the use of a-ElonginC interaction inhibitor 1 in cell-based HIV-1 infectivity assays.

Mechanism of Action

a-ElonginC interaction inhibitor 1 functions by disrupting the protein-protein interaction between HIV-1 Vif and the cellular ElonginC protein. This inhibition prevents the formation of the functional Vif-Cullin5-ElonginB/C E3 ubiquitin ligase complex.[1] As a result, the host restriction factor APOBEC3G is no longer targeted for degradation and can be packaged into budding virions. Encapsidated APOBEC3G induces hypermutation in the viral DNA during reverse transcription, leading to the production of non-infectious viral progeny.

HIV_Vif_ElonginC_Pathway cluster_0 Normal HIV-1 Replication cluster_1 Inhibition by a-ElonginC Inhibitor 1 Vif HIV-1 Vif EloC ElonginC Vif->EloC Interaction Virion Infectious Virion Vif->Virion EloB ElonginB EloC->EloB Cul5 Cullin5 EloB->Cul5 A3G APOBEC3G Cul5->A3G Ubiquitination Proteasome Proteasome A3G->Proteasome Degradation Vif_i HIV-1 Vif EloC_i ElonginC Vif_i->EloC_i Interaction Blocked Inhibitor a-ElonginC Inhibitor 1 Inhibitor->EloC_i Inhibition A3G_i APOBEC3G (Active) NonInfectiousVirion Non-Infectious Virion A3G_i->NonInfectiousVirion Incorporation

Diagram 1: Mechanism of a-ElonginC Interaction Inhibitor 1.

Quantitative Data

The following tables summarize the in vitro activity of the a-ElonginC interaction inhibitor VEC-5.

Table 1: Anti-HIV-1 Activity of VEC-5

ParameterValueCell LineAssay Type
EC50 ~5 µMH9 cellsHIV-1 infectivity

EC50 (Half-maximal effective concentration) is the concentration of the inhibitor that results in a 50% reduction in HIV-1 infectivity.

Table 2: Cytotoxicity of VEC-5

Concentration (µM)Cell Viability (%)Cell LineAssay Type
0100H9 cellsMTT Assay
1.5698.2 ± 3.5H9 cellsMTT Assay
3.1297.5 ± 4.1H9 cellsMTT Assay
6.2595.8 ± 3.9H9 cellsMTT Assay
12.593.1 ± 4.5H9 cellsMTT Assay
2589.5 ± 5.2H9 cellsMTT Assay
5085.3 ± 6.1H9 cellsMTT Assay
10078.4 ± 7.3H9 cellsMTT Assay

Data is presented as mean ± standard deviation.

Experimental Protocols

This section provides detailed protocols for evaluating the efficacy of a-ElonginC interaction inhibitor 1 in cell-based HIV-1 infectivity assays.

Protocol 1: HIV-1 Infectivity Assay using TZM-bl Reporter Cells

This assay measures HIV-1 infection by quantifying the activity of a luciferase reporter gene integrated into the TZM-bl cell line.[2][3]

TZMbl_Workflow cluster_prep Preparation cluster_infection Infection cluster_readout Readout cluster_analysis Data Analysis plate_cells 1. Seed TZM-bl cells in 96-well plate prepare_inhibitor 2. Prepare serial dilutions of a-ElonginC Inhibitor 1 plate_cells->prepare_inhibitor prepare_virus 3. Prepare HIV-1 virus stock prepare_inhibitor->prepare_virus add_inhibitor 4. Add inhibitor dilutions to cells prepare_virus->add_inhibitor add_virus 5. Add HIV-1 to cells add_inhibitor->add_virus incubate 6. Incubate for 48 hours add_virus->incubate lyse_cells 7. Lyse cells incubate->lyse_cells add_luciferase 8. Add luciferase substrate lyse_cells->add_luciferase read_luminescence 9. Measure luminescence add_luciferase->read_luminescence calculate_inhibition 10. Calculate % inhibition read_luminescence->calculate_inhibition determine_ec50 11. Determine EC50 calculate_inhibition->determine_ec50

Diagram 2: TZM-bl HIV-1 Infectivity Assay Workflow.

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)

  • HIV-1 virus stock (e.g., NL4-3)

  • a-ElonginC interaction inhibitor 1 (e.g., VEC-5)

  • 96-well flat-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Plating:

    • Trypsinize and resuspend TZM-bl cells in complete growth medium.

    • Seed 1 x 104 cells per well in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of the a-ElonginC interaction inhibitor 1 in DMSO.

    • Perform serial dilutions of the inhibitor in complete growth medium to achieve the desired final concentrations.

  • Infection:

    • Carefully remove the medium from the TZM-bl cells.

    • Add 50 µL of the diluted inhibitor to the appropriate wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Add 50 µL of HIV-1 virus stock (at a pre-determined multiplicity of infection, MOI) to each well.

    • Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Luciferase Assay:

    • After incubation, remove the supernatant from each well.

    • Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

    • Add the luciferase substrate to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the virus control (no inhibitor).

    • Plot the percentage of inhibition against the inhibitor concentration and determine the EC50 value using non-linear regression analysis.

Protocol 2: HIV-1 p24 Antigen Quantification Assay

This protocol measures the amount of HIV-1 p24 capsid protein in the supernatant of infected cells as an indicator of viral replication.[4][5]

Materials:

  • CD4+ T-cell line (e.g., H9, Jurkat) or peripheral blood mononuclear cells (PBMCs)

  • Complete RPMI-1640 medium (10% FBS, penicillin/streptomycin, IL-2 for PBMCs)

  • HIV-1 virus stock

  • a-ElonginC interaction inhibitor 1

  • 96-well cell culture plates

  • HIV-1 p24 ELISA kit

  • Microplate reader

Procedure:

  • Cell Infection:

    • Plate CD4+ T-cells at a density of 1 x 105 cells per well in a 96-well plate.

    • Pre-treat the cells with serial dilutions of the a-ElonginC interaction inhibitor 1 for 2 hours.

    • Infect the cells with HIV-1 at a specific MOI.

    • Incubate for 3-5 days at 37°C, 5% CO2.

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the culture supernatant from each well.

  • p24 ELISA:

    • Perform the p24 ELISA according to the manufacturer's instructions.[4][5] This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding the collected supernatants and standards.

      • Adding a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the p24 standards provided in the kit.

    • Determine the concentration of p24 in each supernatant sample from the standard curve.

    • Calculate the percentage of inhibition of p24 production for each inhibitor concentration relative to the virus control.

    • Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 3: Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the inhibitor to ensure that the observed antiviral effect is not due to cell death.[6]

Materials:

  • The same cell line used in the infectivity assay

  • Complete growth medium

  • a-ElonginC interaction inhibitor 1

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Microplate reader

Procedure:

  • Cell Plating and Treatment:

    • Plate cells at the same density as in the infectivity assays.

    • Add serial dilutions of the a-ElonginC interaction inhibitor 1 to the cells. Include a vehicle control and a no-treatment control.

    • Incubate for the same duration as the infectivity assay (e.g., 48 hours).

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate as required for color or signal development.

    • Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the no-treatment control.

    • Plot the percentage of cell viability against the inhibitor concentration to determine the CC50 (50% cytotoxic concentration).

Conclusion

The inhibition of the HIV-1 Vif and ElonginC interaction is a validated and promising strategy for the development of novel anti-HIV-1 therapeutics. a-ElonginC interaction inhibitor 1, such as VEC-5, effectively restores the antiviral function of APOBEC3G, leading to a reduction in viral infectivity. The protocols outlined in this document provide a comprehensive guide for researchers to evaluate the efficacy and cytotoxicity of a-ElonginC interaction inhibitors in relevant cell-based assays. These assays are essential for the preclinical development and characterization of this important class of HIV-1 inhibitors.

References

Application Notes: a-ElonginC Inhibitor 1 (VEC-5) for Co-Immunoprecipitation of Vif and ElonginC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) Vif (Virion infectivity factor) protein is a critical accessory factor essential for viral replication and pathogenesis.[1] Vif overcomes the host's intrinsic antiviral defense mediated by the APOBEC3 (A3) family of cytidine deaminases, such as APOBEC3G (A3G) and APOBEC3F (A3F).[2][3] In the absence of Vif, A3 proteins are incorporated into new virions, where they induce catastrophic hypermutations in the viral DNA during reverse transcription.[2]

Vif counteracts this defense by hijacking the host cell's ubiquitin-proteasome system. It acts as a substrate receptor, forming a Cullin-RING E3 ubiquitin ligase complex composed of cellular proteins Cullin5 (Cul5), ElonginB (EloB), ElonginC (EloC), and Rbx2.[2][4] Vif recruits A3 proteins to this complex, leading to their polyubiquitination and subsequent degradation by the proteasome.[3] The interaction between the Vif SOCS box motif and ElonginC is a crucial, high-affinity step for the assembly of this functional E3 ligase.[4][5]

a-ElonginC inhibitor 1, also known as VEC-5, is a small molecule designed to specifically disrupt the Vif-ElonginC interaction.[1] By blocking this essential binding event, the inhibitor prevents the formation of the Vif-E3 ligase complex, thereby protecting A3 proteins from degradation and restoring their antiviral activity. This application note provides a detailed protocol for using a-ElonginC inhibitor 1 in co-immunoprecipitation (Co-IP) experiments to validate its mechanism of action and probe the Vif-ElonginC interaction in a cellular context.

Mechanism of Action: Vif E3 Ligase Assembly and Inhibition

The HIV-1 Vif protein mimics a cellular SOCS-box protein to recruit the ElonginB/C heterodimer.[4] This complex then binds to the scaffold protein Cullin5, which, along with the RING protein Rbx2, forms the active E3 ligase that targets APOBEC3G for degradation. a-ElonginC inhibitor 1 (VEC-5) functions as a competitive inhibitor, likely occupying a hydrophobic pocket on ElonginC that is essential for binding the Vif SOCS box.[1] This prevents the initial and critical step of E3 ligase assembly.

G cluster_0 Vif-Cul5 E3 Ligase Complex Assembly cluster_1 Ubiquitination & Degradation Vif HIV-1 Vif EloC ElonginC Vif->EloC binds (SOCS Box) A3G APOBEC3G Vif->A3G binds EloB ElonginB EloC->EloB dimerizes Cul5 Cullin5 EloC->Cul5 recruits Rbx2 Rbx2 Cul5->Rbx2 binds Ub Ubiquitin A3G->Ub Polyubiquitination Proteasome Proteasome Ub->Proteasome Degradation Inhibitor a-ElonginC Inhibitor 1 (VEC-5) Inhibitor->Vif Blocks Interaction

Figure 1. Vif-mediated APOBEC3G degradation pathway and point of inhibition.
Pharmacological Data

This table summarizes the known properties of a-ElonginC inhibitor 1 (VEC-5). Quantitative data such as IC50 or Kd values provide critical information for designing experiments, including the optimal concentration range for cellular assays.

Parameter Description Value Reference
Compound Name a-ElonginC inhibitor 1VEC-5[1]
Target Protein-protein interactionVif-ElonginC[1]
Assay Type Co-Immunoprecipitation / Antiviral ActivityInhibition of Vif-ElonginC binding and rescue of APOBEC3G/F/C from degradation.[1]
IC50 / Kd Half-maximal inhibitory concentration / Dissociation constantSpecific values not available in the cited literature. Effective concentrations in cell culture are typically determined empirically via dose-response experiments.N/A

Protocol: Co-Immunoprecipitation of Vif and ElonginC

This protocol details the use of a-ElonginC inhibitor 1 to demonstrate the disruption of the Vif-ElonginC interaction in cultured cells.

Objective

To qualitatively or semi-quantitatively assess the efficacy of a-ElonginC inhibitor 1 (VEC-5) in blocking the interaction between HIV-1 Vif and ElonginC using co-immunoprecipitation followed by Western blot analysis.

Experimental Workflow

The overall workflow involves expressing tagged versions of Vif and ElonginC in cells, treating the cells with the inhibitor, lysing the cells under non-denaturing conditions, immunoprecipitating the "bait" protein (Vif), and detecting the "prey" protein (ElonginC) by Western blot.

G A 1. Cell Culture & Transfection (e.g., HEK293T with HA-Vif and Myc-ElonginC plasmids) B 2. Inhibitor Treatment Treat cells with VEC-5 or vehicle control (DMSO) A->B C 3. Cell Lysis Use non-denaturing IP Lysis Buffer with protease inhibitors B->C D 4. Immunoprecipitation (IP) Incubate lysate with anti-HA antibody (to target HA-Vif) C->D E 5. Immune Complex Capture Add Protein A/G magnetic beads D->E F 6. Washing Steps Remove non-specific binders E->F G 7. Elution Elute protein complexes from beads F->G H 8. Western Blot Analysis Probe for Myc-ElonginC (prey) and HA-Vif (bait) G->H

Figure 2. Workflow for Co-IP analysis of Vif-ElonginC interaction with inhibitor.
Materials and Reagents

  • Cell Line: HEK293T cells

  • Plasmids:

    • Expression vector for tagged HIV-1 Vif (e.g., pCMV-HA-Vif)

    • Expression vector for tagged ElonginC (e.g., pCMV-Myc-ElonginC)

  • Inhibitor: a-ElonginC inhibitor 1 (VEC-5), dissolved in DMSO to create a stock solution (e.g., 10 mM)

  • Antibodies:

    • IP Antibody: High-affinity anti-HA antibody (or antibody against Vif's tag)

    • Western Blot Antibodies:

      • Anti-Myc antibody (or antibody against ElonginC's tag)

      • Anti-HA antibody (to confirm IP of bait protein)

      • Anti-GAPDH or β-actin antibody (loading control for input)

    • Control Antibody: Normal Rabbit or Mouse IgG (isotype control)

  • Buffers and Solutions:

    • Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin

    • Transfection Reagent: (e.g., Lipofectamine 3000, PEI)

    • IP Lysis Buffer (Non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 or 0.5% NP-40. Just before use, add Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail.

    • Wash Buffer: IP Lysis Buffer with lower detergent (e.g., 0.1% Triton X-100) or PBS with 0.05% Tween-20.

    • Elution Buffer: 1x SDS-PAGE Sample Buffer (Laemmli buffer)

  • Other: Protein A/G magnetic beads, magnetic separation rack, standard Western blot reagents.

Procedure

Day 1: Cell Seeding and Transfection

  • Seed HEK293T cells in 10 cm dishes to be 70-80% confluent at the time of transfection.

  • Co-transfect cells with expression plasmids for tagged Vif and tagged ElonginC using your preferred transfection reagent according to the manufacturer's protocol.

Day 2: Inhibitor Treatment

  • Approximately 24 hours post-transfection, remove the culture medium.

  • Add fresh medium containing a-ElonginC inhibitor 1 (VEC-5) at the desired final concentration (e.g., start with a range of 1-20 µM).

  • For a negative control, add an equivalent volume of the vehicle (DMSO).

  • Incubate the cells for an additional 12-24 hours. Note: It is advisable to add a proteasome inhibitor like MG132 (10 µM) for the last 6-12 hours of incubation to prevent Vif degradation and increase its steady-state levels, facilitating easier detection.[6]

Day 3: Cell Lysis and Immunoprecipitation

  • Harvest and Lyse Cells:

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold IP Lysis Buffer to each dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Prepare Lysate for IP:

    • Transfer the supernatant (cleared lysate) to a new tube.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Save 50 µL of lysate from each sample to serve as the "Input" control for Western blotting.

  • Immunoprecipitation:

    • Dilute 1-2 mg of total protein from each sample with IP Lysis Buffer to a final volume of 1 mL.

    • Add 2-5 µg of the anti-HA antibody (for Vif) to each tube. For the isotype control, add the same amount of normal IgG.

    • Incubate for 4 hours to overnight at 4°C with gentle rotation.

  • Capture Immune Complexes:

    • Add 30 µL of pre-washed Protein A/G magnetic bead slurry to each sample.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Wash:

    • Place tubes on a magnetic rack and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.

  • Elution:

    • Resuspend the beads in 40 µL of 1x SDS-PAGE Sample Buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

    • Place the tubes on the magnetic rack and collect the supernatant containing the eluted proteins.

Day 4: Western Blot Analysis

  • Load the eluates (IP samples) and the saved input samples onto an SDS-PAGE gel.

  • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with primary antibodies:

    • One blot for anti-Myc (to detect co-precipitated ElonginC).

    • A second blot for anti-HA (to confirm successful precipitation of Vif).

    • A third blot for the input samples, probing for HA-Vif, Myc-ElonginC, and a loading control (e.g., GAPDH).

  • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.

Expected Results and Interpretation
  • Input Lanes: Should show expression of both HA-Vif and Myc-ElonginC in all transfected samples. The loading control should be consistent.

  • Vehicle Control (DMSO) IP Lane: Probing with the anti-Myc antibody should reveal a distinct band corresponding to ElonginC. This confirms the interaction between Vif and ElonginC in the absence of the inhibitor.

  • Inhibitor (VEC-5) IP Lane: The band for Myc-ElonginC should be significantly reduced or completely absent compared to the vehicle control. This indicates that the inhibitor successfully disrupted the Vif-ElonginC interaction.

  • Bait Confirmation: Probing the IP lanes with the anti-HA antibody should show a strong band for Vif in all IP samples (except the IgG control), confirming that the bait protein was successfully immunoprecipitated in equal amounts.

  • IgG Control Lane: No bands for either Vif or ElonginC should be visible, confirming the specificity of the IP antibody.

References

Application Notes and Protocols: a-ElonginC Interaction Inhibitor 1 in APOBEC3G Degradation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus type 1 (HIV-1) Vif (Viral infectivity factor) protein is essential for viral replication and pathogenesis. Vif counteracts the host's intrinsic antiviral defense mediated by the apolipoprotein B mRNA-editing enzyme, catalytic polypeptide-like 3G (APOBEC3G). APOBEC3G is a cytidine deaminase that induces hypermutations in the viral genome, thereby restricting HIV-1 replication. Vif functions by recruiting a cellular E3 ubiquitin ligase complex to APOBEC3G, leading to its ubiquitination and subsequent proteasomal degradation. This E3 ligase complex consists of Cullin5, Elongin B, Elongin C, and Rbx1. The interaction between Vif and Elongin C is a critical step in the assembly of this functional E3 ligase complex. Therefore, inhibiting the Vif-ElonginC interaction presents a promising therapeutic strategy to restore the antiviral function of APOBEC3G.

"a-ElonginC interaction inhibitor 1," also identified as VEC-5, is a small molecule designed to specifically disrupt the interaction between HIV-1 Vif and the cellular protein Elongin C.[1] By blocking this interaction, VEC-5 is expected to inhibit the formation of the Vif-Cul5-ElonginB/C E3 ubiquitin ligase complex, thereby preventing the degradation of APOBEC3G and allowing it to exert its antiviral activity. These application notes provide an overview of the use of a-ElonginC interaction inhibitor 1 (VEC-5) in APOBEC3G degradation assays, along with detailed protocols for key experiments.

Signaling Pathway and Mechanism of Action

The HIV-1 Vif protein acts as an adaptor molecule, hijacking the host cell's ubiquitin-proteasome system to neutralize APOBEC3G. The signaling pathway leading to APOBEC3G degradation and the mechanism of its inhibition by a-ElonginC interaction inhibitor 1 are depicted below.

Vif_APOBEC3G_Pathway cluster_Vif_Complex Vif-E3 Ubiquitin Ligase Complex Assembly cluster_Degradation APOBEC3G Degradation cluster_Inhibition Inhibition by a-ElonginC Interaction Inhibitor 1 Vif HIV-1 Vif EloC Elongin C Vif->EloC Interaction A3G APOBEC3G Vif->A3G Recruitment EloB Elongin B EloC->EloB Forms Complex EloC->A3G Recruitment Cul5 Cullin 5 EloB->Cul5 Binds EloB->A3G Recruitment Rbx1 Rbx1 Cul5->Rbx1 Binds Cul5->A3G Recruitment Rbx1->A3G Recruitment Ub Ubiquitin A3G->Ub Ubiquitination A3G_Function Antiviral Activity (Hypermutation of viral DNA) A3G->A3G_Function Proteasome 26S Proteasome Ub->Proteasome Targeting Proteasome->A3G Degradation Inhibitor a-ElonginC Interaction Inhibitor 1 (VEC-5) Inhibitor->EloC Blocks Interaction

Figure 1: Vif-mediated APOBEC3G degradation pathway and its inhibition.

Data Presentation

The efficacy of a-ElonginC interaction inhibitor 1 (VEC-5) has been evaluated in various cellular assays. The following table summarizes the quantitative data from published studies.

Assay Type Inhibitor Cell Line Parameter Value Reference
HIV-1 Replication Assaya-ElonginC interaction inhibitor 1 (VEC-5)CEM-SS (A3G+)EC50~5 µM[Zuo et al., 2012]
HIV-1 Replication Assaya-ElonginC interaction inhibitor 1 (VEC-5)CEM-SS (A3G-)EC50> 50 µM[Zuo et al., 2012]
Cytotoxicity Assaya-ElonginC interaction inhibitor 1 (VEC-5)CEM-SSCC50> 100 µM[Zuo et al., 2012]

Experimental Protocols

Detailed methodologies for key experiments to assess the activity of a-ElonginC interaction inhibitor 1 are provided below.

Experimental Workflow: Screening for Inhibitors of APOBEC3G Degradation

The general workflow for identifying and characterizing inhibitors of Vif-mediated APOBEC3G degradation involves a series of in vitro and cell-based assays.

Experimental_Workflow cluster_Screening Primary Screening cluster_Validation Hit Validation cluster_Mechanism Mechanism of Action Studies cluster_Antiviral Antiviral Efficacy A High-Throughput Screening (e.g., Luciferase Reporter Assay) B Dose-Response Analysis (EC50 Determination) A->B C Cytotoxicity Assay (CC50 Determination) B->C D APOBEC3G Degradation Assay (Western Blot / Cycloheximide Chase) C->D E Co-Immunoprecipitation (Vif-ElonginC Interaction) D->E F In Vitro Ubiquitination Assay E->F G HIV-1 Infectivity Assay F->G

Figure 2: Workflow for inhibitor screening and characterization.
In-Cell APOBEC3G Degradation Assay (Western Blot)

This assay directly measures the ability of the inhibitor to protect APOBEC3G from Vif-mediated degradation in a cellular context.

Materials:

  • HEK293T cells

  • Expression plasmids: pCDNA3.1-APOBEC3G-HA, pCDNA3.1-Vif

  • a-ElonginC interaction inhibitor 1 (VEC-5)

  • Lipofectamine 2000 (or other transfection reagent)

  • Opti-MEM I Reduced Serum Medium

  • Complete DMEM (10% FBS, 1% Penicillin-Streptomycin)

  • RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibodies: anti-HA, anti-Vif, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • Co-transfect cells with plasmids encoding HA-tagged APOBEC3G and Vif using Lipofectamine 2000 according to the manufacturer's protocol. A control group should be transfected with the APOBEC3G plasmid and an empty vector.

  • Inhibitor Treatment:

    • At 24 hours post-transfection, treat the cells with varying concentrations of a-ElonginC interaction inhibitor 1 (VEC-5) or DMSO as a vehicle control.

  • Cell Lysis:

    • After 24 hours of inhibitor treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the cleared lysates using a BCA protein assay.

  • Western Blotting:

    • Normalize protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-HA for APOBEC3G, anti-Vif, and anti-β-actin as a loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the APOBEC3G band intensity to the β-actin band intensity to determine the relative levels of APOBEC3G in the presence and absence of Vif and the inhibitor.

Co-Immunoprecipitation (Co-IP) of Vif and Elongin C

This assay is used to determine if the inhibitor directly disrupts the interaction between Vif and Elongin C.

Materials:

  • HEK293T cells

  • Expression plasmids: pCDNA3.1-Vif-Flag, pCDNA3.1-ElonginC-HA

  • a-ElonginC interaction inhibitor 1 (VEC-5)

  • Transfection reagent

  • Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors)

  • Anti-Flag M2 affinity gel (or equivalent)

  • Wash buffer (Co-IP lysis buffer with lower detergent concentration, e.g., 0.1% Triton X-100)

  • Elution buffer (e.g., 3xFlag peptide or glycine-HCl pH 2.5)

  • Western blotting reagents as described above

  • Primary antibodies: anti-HA, anti-Flag

Procedure:

  • Transfection and Treatment:

    • Co-transfect HEK293T cells with plasmids expressing Flag-tagged Vif and HA-tagged Elongin C.

    • At 24 hours post-transfection, treat the cells with the desired concentration of a-ElonginC interaction inhibitor 1 (VEC-5) or DMSO for 24 hours.

  • Cell Lysis:

    • Lyse the cells in Co-IP lysis buffer as described for the degradation assay.

  • Immunoprecipitation:

    • Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysates with anti-Flag M2 affinity gel overnight at 4°C with gentle rotation to pull down Vif-Flag and its interacting partners.

  • Washing:

    • Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer to remove non-specific binding proteins.

  • Elution:

    • Elute the protein complexes from the beads using an appropriate elution buffer.

  • Western Blotting:

    • Analyze the eluted samples and a portion of the input cell lysates by Western blotting.

    • Probe the membrane with anti-HA antibody to detect co-immunoprecipitated Elongin C and with anti-Flag antibody to confirm the immunoprecipitation of Vif.

  • Data Analysis:

    • Compare the amount of co-immunoprecipitated Elongin C in the inhibitor-treated sample to the DMSO-treated control to determine if the inhibitor disrupts the Vif-ElonginC interaction.

In Vitro Ubiquitination Assay for APOBEC3G

This cell-free assay reconstitutes the ubiquitination of APOBEC3G to directly assess the effect of the inhibitor on the E3 ligase activity of the Vif-containing complex.

Materials:

  • Recombinant proteins: His-tagged APOBEC3G, GST-tagged Vif, Elongin B, Elongin C, Cullin 5/Rbx1 complex, E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5c), Ubiquitin

  • a-ElonginC interaction inhibitor 1 (VEC-5)

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT)

  • Western blotting reagents

  • Primary antibodies: anti-His (for APOBEC3G), anti-ubiquitin

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the recombinant E1, E2, ubiquitin, and ATP in the ubiquitination reaction buffer.

    • Add the recombinant Vif-ElonginB/C-Cullin5/Rbx1 complex and His-tagged APOBEC3G.

    • In the test condition, add the desired concentration of a-ElonginC interaction inhibitor 1 (VEC-5). In the control condition, add DMSO.

  • Incubation:

    • Incubate the reaction mixture at 30°C or 37°C for 1-2 hours.

  • Termination of Reaction:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Western Blotting:

    • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-His antibody to detect APOBEC3G and its ubiquitinated forms (which will appear as a high molecular weight smear or ladder). An anti-ubiquitin antibody can also be used to confirm the presence of polyubiquitin chains.

  • Data Analysis:

    • Compare the extent of APOBEC3G ubiquitination in the presence and absence of the inhibitor. A reduction in the high molecular weight smear in the inhibitor-treated lane indicates inhibition of the Vif-dependent E3 ligase activity.

Conclusion

a-ElonginC interaction inhibitor 1 (VEC-5) represents a promising class of anti-HIV-1 compounds that function by preserving the host's natural antiviral defense mechanism. The protocols outlined above provide a comprehensive framework for researchers to evaluate the efficacy and mechanism of action of this and other similar inhibitors that target the Vif-ElonginC interface. These assays are crucial for the preclinical development of novel HIV-1 therapeutics aimed at restoring the function of APOBEC3G.

References

Application Notes and Protocols for a-ElonginC Inhibitor 1 in HIV-1 Vif Function Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing a-ElonginC inhibitor 1 (also known as VEC-5), a small molecule inhibitor, to investigate the function of HIV-1 Viral infectivity factor (Vif). The protocols detailed below are designed to facilitate the study of the Vif-ElonginC interaction and its role in the degradation of the host antiviral factor, APOBEC3G (A3G).

Introduction

The HIV-1 Vif protein is crucial for viral replication and pathogenesis. Vif counteracts the potent antiviral activity of the host cytidine deaminase APOBEC3G (A3G) by hijacking the cellular E3 ubiquitin ligase complex. Vif acts as an adaptor protein, binding to both A3G and the cellular Elongin B/C (EloB/C) complex, which in turn recruits Cullin 5 (Cul5) and Rbx2 to form a functional E3 ligase. This complex polyubiquitinates A3G, targeting it for proteasomal degradation. By degrading A3G, Vif prevents its incorporation into newly forming virions, thus ensuring viral infectivity.[1][2]

a-ElonginC inhibitor 1 is a potent and specific small molecule that disrupts the interaction between HIV-1 Vif and cellular ElonginC.[2][3] This inhibition stabilizes A3G, allowing it to be packaged into progeny virions where it can exert its antiviral function by inducing hypermutation in the viral genome during reverse transcription.[1][2] These characteristics make a-ElonginC inhibitor 1 a valuable tool for studying the molecular mechanisms of Vif function and for the development of novel anti-HIV-1 therapeutics.

Mechanism of Action of a-ElonginC Inhibitor 1

The mechanism of action of a-ElonginC inhibitor 1 is centered on the disruption of a critical protein-protein interaction in the Vif-E3 ligase pathway.

HIV_Vif_Pathway cluster_0 Normal HIV-1 Vif Function cluster_1 Action of a-ElonginC Inhibitor 1 Vif HIV-1 Vif E3_Complex Vif-EloBC-Cul5 E3 Ubiquitin Ligase Vif->E3_Complex recruits A3G APOBEC3G (A3G) (Antiviral Factor) A3G->E3_Complex targeted by A3G_degradation A3G Degradation A3G->A3G_degradation is degraded by EloBC Elongin B/C EloBC->E3_Complex Cul5 Cullin 5 Cul5->E3_Complex E3_Complex->A3G polyubiquitinates Ub Ubiquitin Proteasome Proteasome Proteasome->A3G_degradation Virion New HIV-1 Virion (Infectious) A3G_degradation->Virion prevents A3G incorporation Vif_i HIV-1 Vif No_Complex No E3 Ligase Formation Vif_i->No_Complex A3G_i APOBEC3G (A3G) (Antiviral Factor) A3G_stable Stable A3G A3G_i->A3G_stable is not degraded EloBC_i Elongin B/C EloBC_i->No_Complex Inhibitor a-ElonginC Inhibitor 1 (VEC-5) Inhibitor->Vif_i blocks interaction with EloBC Virion_i New HIV-1 Virion (Non-infectious) A3G_stable->Virion_i incorporated into Hypermutation G-to-A Hypermutation of viral DNA Virion_i->Hypermutation

Diagram 1: Mechanism of HIV-1 Vif and a-ElonginC Inhibitor 1.

Quantitative Data

The following tables summarize the key quantitative data for a-ElonginC inhibitor 1 (VEC-5).

Table 1: In Vitro Efficacy of a-ElonginC Inhibitor 1 (VEC-5)

ParameterValueCell LineAssay ConditionReference
IC50 24.48 µM (95% CI: 20.34-29.48 µM)293THIV-1 infectivity in the presence of A3G[1]
Cell Viability >95%H95-50 µM VEC-5 for 48h[1]
Cell Viability >85%H9100 µM VEC-5 for 48h[1]

Table 2: Binding Affinity of HIV-1 Vif and Elongin BC

Interacting ProteinsDissociation Constant (Kd)MethodReference
Full-length HIV-1 Vif and Elongin BC complex~1.9 µMHydrogen Exchange Mass Spectrometry (HX MS)

Experimental Protocols

The following are detailed protocols for key experiments to study the function of HIV-1 Vif using a-ElonginC inhibitor 1.

Experimental_Workflow cluster_assays Downstream Assays start Start: Hypothesis Inhibitor blocks Vif-EloC interaction cell_culture 1. Cell Culture (e.g., 293T, H9, TZM-bl) start->cell_culture transfection 2. Transfection (HIV-1 proviral DNA, Vif, A3G plasmids) cell_culture->transfection treatment 3. Treatment (Varying concentrations of a-ElonginC Inhibitor 1) transfection->treatment harvest 4. Harvest Cells and Supernatant treatment->harvest co_ip 5a. Co-Immunoprecipitation (Vif-EloC interaction) harvest->co_ip western_blot 5b. Western Blot (A3G degradation) harvest->western_blot infectivity_assay 5c. Viral Infectivity Assay (TZM-bl cells) harvest->infectivity_assay virion_analysis 5d. Virion Analysis (A3G incorporation) harvest->virion_analysis analysis 6. Data Analysis (IC50, protein levels, infectivity) co_ip->analysis western_blot->analysis infectivity_assay->analysis virion_analysis->analysis conclusion Conclusion Confirmation of inhibitor's mechanism and efficacy analysis->conclusion

References

Application Notes and Protocols for High-Throughput Screening of a-ElonginC Inhibitors as Anti-HIV Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus type 1 (HIV-1) viral infectivity factor (Vif) is a crucial accessory protein essential for viral replication and pathogenesis. Vif counteracts the host's intrinsic antiviral defense mediated by the APOBEC3G (A3G) family of cytidine deaminases. A3G, in the absence of Vif, is incorporated into budding virions and induces hypermutation in the viral DNA, rendering it non-infectious. Vif hijacks the host's cellular machinery by forming an E3 ubiquitin ligase complex with Cullin5 (CUL5), Elongin B (EloB), Elongin C (EloC), and CBF-β, which targets A3G for proteasomal degradation.[1][2] The interaction between Vif and the host protein Elongin C is a critical step in the assembly of this E3 ligase complex. Therefore, inhibiting the Vif-ElonginC interaction presents a promising therapeutic strategy for the development of novel anti-HIV drugs. This document provides detailed application notes and protocols for the use of "a-ElonginC inhibitor 1" (a representative inhibitor targeting this interaction, exemplified by compounds like VEC-5) in high-throughput screening (HTS) for novel anti-HIV compounds.[3][4]

Mechanism of Action

a-ElonginC inhibitor 1 functions by competitively binding to Elongin C at the interface where the Vif protein would normally bind.[3] This disruption prevents the formation of the Vif-CUL5-EloB/C E3 ubiquitin ligase complex. Consequently, A3G is no longer targeted for degradation and can be packaged into newly formed HIV-1 virions. The encapsidated A3G then exerts its potent antiviral activity by deaminating cytosine to uracil in the nascent reverse-transcribed viral DNA, leading to G-to-A hypermutations and the production of non-infectious viral particles.[3][5]

Signaling Pathway and Experimental Workflow

HIV_Vif_Pathway cluster_host_cell Host Cell cluster_E3_ligase Vif-E3 Ubiquitin Ligase Complex Vif HIV-1 Vif EloC Elongin C Vif->EloC Binds CBF CBF-β Vif->CBF Binds A3G APOBEC3G (Antiviral Factor) Vif->A3G Binds EloB Elongin B EloC->EloB Forms Complex CUL5 Cullin 5 EloB->CUL5 Recruits Proteasome Proteasome A3G->Proteasome Polyubiquitination & Degradation Virion New HIV-1 Virion A3G->Virion Packaging (Inhibition) Inhibitor a-ElonginC Inhibitor 1 Inhibitor->EloC Blocks Binding Infection Infectious Virion Virion->Infection Results in NonInfection Non-Infectious Virion Virion->NonInfection Results in

Caption: HIV-1 Vif pathway and inhibitor action.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow start Start: Compound Library primary_screen Primary Screen: TR-FRET Assay for Vif-ElonginC Interaction start->primary_screen hits Primary Hits primary_screen->hits dose_response Dose-Response and IC50 Determination hits->dose_response confirmed_hits Confirmed Hits dose_response->confirmed_hits secondary_assays Secondary Assays: - Co-Immunoprecipitation - A3G Degradation Assay confirmed_hits->secondary_assays validated_hits Validated Hits secondary_assays->validated_hits lead_optimization Lead Optimization validated_hits->lead_optimization end End: Preclinical Candidates lead_optimization->end

Caption: HTS workflow for a-ElonginC inhibitors.

Quantitative Data

The following table summarizes the inhibitory activities of representative a-ElonginC inhibitors.

Compound IDDescriptionIC50 (µM)Assay TypeReference
VEC-5 Vif-ElonginC Interaction Inhibitor 1~20Vif-mediated A3G Degradation[1]
Compound 2g Indolizine derivative of VEC-511.0Anti-HIV-1 Activity[4]
Other Analogs Indolizine derivatives of VEC-5~20Vif-mediated A3G Degradation[1]

Experimental Protocols

Primary High-Throughput Screening: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay quantitatively measures the interaction between Vif and Elongin C. A donor fluorophore (e.g., Europium cryptate) is conjugated to one protein, and an acceptor fluorophore (e.g., d2) to the other. When the proteins interact, the fluorophores are brought into close proximity, allowing for FRET to occur upon excitation of the donor. Inhibitors of the interaction will disrupt FRET, leading to a decrease in the acceptor's emission signal.

Materials:

  • Purified, recombinant HIV-1 Vif protein tagged with 6xHis.

  • Purified, recombinant human Elongin B/C complex, with Elongin C tagged with GST.

  • Anti-6xHis antibody labeled with Europium cryptate (Eu3+) (Donor).

  • Anti-GST antibody labeled with d2 (Acceptor).

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.

  • a-ElonginC inhibitor 1 (and other test compounds) dissolved in DMSO.

  • 384-well low-volume black plates.

  • TR-FRET compatible plate reader.

Protocol:

  • Prepare a 2X solution of Vif-6xHis and Anti-6xHis-Eu3+ antibody in assay buffer.

  • Prepare a 2X solution of Elongin B/C-GST and Anti-GST-d2 antibody in assay buffer.

  • Dispense 5 µL of the Vif/Anti-6xHis-Eu3+ solution to all wells of a 384-well plate.

  • Add 100 nL of test compound in DMSO to the appropriate wells (final concentration typically 10 µM). For control wells, add 100 nL of DMSO.

  • Dispense 5 µL of the Elongin B/C/Anti-GST-d2 solution to all wells.

  • Incubate the plate at room temperature for 2 hours, protected from light.

  • Measure the TR-FRET signal on a compatible plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

  • Calculate the TR-FRET ratio (665 nm / 620 nm) * 10,000.

  • Determine the percent inhibition for each compound relative to the DMSO controls.

Secondary Assay: Co-Immunoprecipitation (Co-IP)

This assay validates the disruption of the Vif-ElonginC interaction in a cellular context.

Materials:

  • HEK293T cells.

  • Expression vectors for HA-tagged Vif and FLAG-tagged Elongin C.

  • Transfection reagent.

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Anti-HA antibody conjugated to agarose beads.

  • SDS-PAGE gels and Western blotting reagents.

  • Antibodies: anti-HA, anti-FLAG.

Protocol:

  • Co-transfect HEK293T cells with HA-Vif and FLAG-Elongin C expression vectors.

  • 24 hours post-transfection, treat the cells with the test compound or DMSO for 6-8 hours.

  • Lyse the cells and clarify the lysate by centrifugation.

  • Incubate the cell lysate with anti-HA agarose beads overnight at 4°C to immunoprecipitate HA-Vif and any interacting proteins.

  • Wash the beads extensively with lysis buffer.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Perform Western blotting using anti-HA and anti-FLAG antibodies to detect Vif and co-immunoprecipitated Elongin C, respectively. A decrease in the FLAG-Elongin C signal in the compound-treated sample indicates inhibition of the interaction.

Cellular Assay: Vif-Mediated APOBEC3G Degradation

This assay confirms the functional consequence of Vif-ElonginC inhibition, which is the rescue of A3G from degradation.

Materials:

  • HEK293T cells.

  • Expression vectors for Vif and HA-tagged APOBEC3G.

  • Transfection reagent.

  • Test compounds and DMSO.

  • Cell lysis buffer.

  • SDS-PAGE and Western blotting reagents.

  • Antibodies: anti-HA, anti-Vif, and an antibody for a loading control (e.g., anti-GAPDH).

Protocol:

  • Co-transfect HEK293T cells with Vif and HA-A3G expression vectors.

  • 24 hours post-transfection, treat the cells with a dose range of the test compound or DMSO for 24 hours.

  • Lyse the cells and determine the total protein concentration.

  • Resolve equal amounts of total protein from each sample by SDS-PAGE.

  • Perform Western blotting to detect the levels of HA-A3G, Vif, and the loading control.

  • Quantify the band intensities. An increase in the HA-A3G protein level in the presence of the compound indicates that the inhibitor is protecting A3G from Vif-mediated degradation.

Conclusion

The inhibition of the HIV-1 Vif-ElonginC interaction is a validated and promising strategy for the development of a new class of anti-HIV therapeutics. The protocols outlined in this document provide a robust framework for the high-throughput screening and validation of a-ElonginC inhibitors. The use of a primary TR-FRET assay allows for the efficient screening of large compound libraries, while the secondary co-immunoprecipitation and A3G degradation assays provide essential validation of the mechanism of action for hit compounds. This comprehensive approach will facilitate the discovery and development of novel and potent anti-HIV drugs that function by restoring the host's natural antiviral defenses.

References

Troubleshooting & Optimization

optimizing VEC-5 concentration for effective HIV-1 inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of VEC-5, a small molecule inhibitor of HIV-1. Here you will find frequently asked questions, detailed experimental protocols, and troubleshooting guidance to ensure the effective application of VEC-5 in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for VEC-5?

A1: VEC-5 is a small molecule inhibitor that targets the interaction between the HIV-1 Viral Infectivity Factor (Vif) and the host protein Elongin C (EloC).[1] Normally, Vif hijacks the host's E3 ubiquitin ligase complex, which includes EloC, to trigger the degradation of the antiviral protein APOBEC3G (A3G).[1] By blocking the Vif-EloC interaction, VEC-5 prevents A3G degradation. This allows A3G to be incorporated into newly formed virions, where it causes hypermutation of the viral DNA during reverse transcription, rendering the virus non-infectious.[1][2]

Q2: What is the difference between EC50, IC50, and CC50?

A2: These are fundamental metrics for evaluating antiviral compounds:

  • EC50 (Half-maximal Effective Concentration): The concentration of a drug that induces a response halfway between the baseline and maximum effect. For antivirals, this is typically the concentration required to inhibit 50% of viral replication in cell-based assays.[3]

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to block a specific biochemical function by 50% (e.g., enzymatic activity).[4] While often used interchangeably with EC50 in virology, IC50 is more precise for assays targeting a single molecule or enzyme.[5]

  • CC50 (Half-maximal Cytotoxic Concentration): The concentration of a compound that results in the death of 50% of host cells in a culture.[6] A high CC50 value is desirable, indicating low toxicity to host cells.

Q3: How do I determine the optimal concentration range for VEC-5 in my experiments?

A3: A two-stage approach is recommended. First, perform a broad-range dose-response experiment (e.g., from 0.01 µM to 100 µM) to find the approximate effective range. Concurrently, determine the CC50 to identify toxic concentrations.[6] Next, perform a more detailed, narrow-range dose-response curve around the estimated EC50 to determine a precise value. The goal is to use a concentration that provides maximum viral inhibition with minimal cytotoxicity.

Q4: What are the essential controls for an HIV-1 inhibition assay with VEC-5?

A4: To ensure the validity of your results, the following controls are critical:

  • Virus Control: Cells infected with HIV-1 but not treated with any compound (represents 0% inhibition).

  • Cell Control (Mock-infected): Uninfected cells treated with the vehicle (e.g., DMSO) to establish a baseline for cell viability (represents 100% viability).

  • Vehicle Control: Infected cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve VEC-5. This accounts for any effect of the solvent on viral replication or cell health.

  • Positive Control Inhibitor: A known HIV-1 inhibitor with a similar mechanism (if available) or a standard antiretroviral drug to confirm the assay is working correctly.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in EC50 values between experiments. 1. Inconsistent virus stock titer or multiplicity of infection (MOI). 2. Variation in cell health, density, or passage number. 3. Instability of VEC-5 in culture medium. 4. Pipetting inaccuracies.1. Aliquot and titer virus stock; use a consistent MOI for all experiments. 2. Use cells within a consistent, low passage range and ensure consistent seeding density. 3. Prepare fresh VEC-5 solutions for each experiment. Check for precipitation in media. 4. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
VEC-5 shows high cytotoxicity at effective concentrations (low Selectivity Index). 1. The compound has inherent off-target toxicity. 2. The cell line used is particularly sensitive. 3. Incorrect measurement in the cytotoxicity assay.1. A low Selectivity Index (SI = CC50/EC50) limits therapeutic potential. Consider derivative compounds if in a drug development setting. 2. Test in multiple cell lines (e.g., CEM, MT-2, PBMCs) to see if toxicity is cell-type specific.[3] 3. Verify the cytotoxicity assay with a known toxin as a positive control. Ensure the compound doesn't interfere with the assay chemistry (e.g., MTT reduction).
No significant inhibition of HIV-1 replication observed. 1. The VEC-5 concentration is too low. 2. The cell line used is 'permissive' and does not express functional APOBEC3G. 3. The HIV-1 strain used has a Vif protein that is resistant to VEC-5. 4. Degradation of the VEC-5 compound.1. Perform a wider dose-response curve, up to the CC50 limit. 2. VEC-5's mechanism requires A3G. Use 'non-permissive' cells like H9, CEM, or primary CD4+ T cells. Permissive cells like HEK293T may not show an effect unless they are engineered to express A3G.[2] 3. Test against different lab-adapted and clinical HIV-1 isolates. 4. Confirm compound integrity and store it under recommended conditions (typically cool, dry, and dark).

Quantitative Data Summary

The following tables summarize key parameters and provide hypothetical data for VEC-5 to illustrate how results should be presented.

Table 1: Key Experimental Parameters

ParameterSymbolDefinitionDesired Value
Half-maximal Effective Conc.EC50Concentration for 50% viral inhibition.As low as possible.
Half-maximal Cytotoxic Conc.CC50Concentration that kills 50% of host cells.As high as possible.
Selectivity IndexSIThe ratio of cytotoxicity to efficacy (CC50 / EC50).High (typically >10 for promising compounds).

Table 2: Example Efficacy & Cytotoxicity Profile of VEC-5 (Hypothetical Data)

Cell LineHIV-1 StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)
CEM-SSNL4-38.2>100>12.2
TZM-blNL4-39.5>100>10.5
Primary PBMCsBaL12.1>100>8.2

Detailed Experimental Protocols

Protocol 1: Determination of VEC-5 EC50 using a TZM-bl Reporter Assay

This assay measures the reduction in HIV-1 infection of TZM-bl cells, which express luciferase under the control of the HIV-1 LTR promoter.

  • Cell Seeding: Seed TZM-bl cells in a 96-well, white, solid-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C.[7]

  • Compound Preparation: Prepare a 2-fold serial dilution of VEC-5 in culture medium, starting from a concentration at least 10-fold below its CC50.

  • Infection: Add 50 µL of the VEC-5 dilutions to the appropriate wells. Immediately add 50 µL of HIV-1 virus stock (e.g., NL4-3, at a pre-determined titer) to each well, except for the cell control wells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[8]

  • Lysis and Readout: Remove the culture medium. Lyse the cells using a commercial luciferase lysis buffer.[8] Add the luciferase substrate and measure the relative light units (RLU) on a luminometer.

  • Analysis: Calculate the percentage of inhibition for each concentration relative to the virus control. Plot the percent inhibition against the log of the VEC-5 concentration and use non-linear regression to determine the EC50 value.

Protocol 2: Assessment of VEC-5 Cytotoxicity (CC50) using an MTT Assay

This assay measures cell viability by assessing the metabolic activity of mitochondria.

  • Cell Seeding: Seed a relevant cell line (e.g., CEM) in a 96-well plate at 2 x 10^4 cells per well in 100 µL of complete RPMI 1640 medium.

  • Compound Addition: Add 100 µL of medium containing serial dilutions of VEC-5 to the wells. Include a "no-cell" background control and a "vehicle-only" 100% viability control.

  • Incubation: Incubate for the same duration as your antiviral assay (e.g., 48-72 hours) at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of viable cells compared to the vehicle control. Plot cell viability against the log of the VEC-5 concentration to determine the CC50.[9]

Visualizations: Pathways and Workflows

VEC5_Mechanism_of_Action cluster_host Host Cell Cytoplasm A3G APOBEC3G (Antiviral Factor) Proteasome Proteasome A3G->Proteasome Degraded E3_Complex CUL5 E3 Ligase (EloB, EloC, CUL5) E3_Complex->A3G Ubiquitinates Vif Vif Protein Vif->E3_Complex Hijacks VEC5 VEC-5 VEC5->E3_Complex Inhibits Vif-EloC Interaction

Figure 1. VEC-5 inhibits the Vif-E3 ligase interaction, preventing A3G degradation.

Figure 2. Workflow for optimizing VEC-5 concentration and evaluating its potential.

HIV_Entry_Signaling cluster_virus HIV-1 Virion cluster_cell Host T-Cell Membrane cluster_cyto Cytoplasm gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binds CoR CXCR4 / CCR5 Co-receptor gp120->CoR 3. Binds CD4->gp120 2. Conformational Change Pyk2 Pyk2 CoR->Pyk2 4. Activates Downstream Downstream Signaling (e.g., MAP Kinase) Pyk2->Downstream 5. Phosphorylates

Figure 3. Signaling cascade initiated by HIV-1 gp120 binding to host cell receptors.

References

a-ElonginC inhibitor 1 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing a-ElonginC Inhibitor 1 in cellular assays. Our aim is to help you navigate potential challenges and interpret your experimental results accurately.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for a-ElonginC Inhibitor 1?

A1: a-ElonginC Inhibitor 1 is designed to competitively disrupt the protein-protein interactions mediated by the Elongin BC heterodimer. Elongin B and Elongin C (ELOB/C) form a stable complex that acts as an adaptor protein in Cullin-RING E3 ubiquitin ligase complexes, most notably the von Hippel-Lindau (VHL) E3 ligase complex (CRL2^VHL).[1] By binding to Elongin C, the inhibitor prevents the assembly of this complex and its interaction with substrate recognition molecules that contain a "BC-box" motif.[2] A primary and well-characterized consequence of this inhibition is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key substrate of the VHL E3 ligase.[3][4] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated and recognized by VHL, leading to its ubiquitination and subsequent degradation by the proteasome.[1] Inhibition of the Elongin BC complex disrupts this process, leading to the accumulation of HIF-1α and the activation of hypoxic response pathways.[3]

Q2: What are the expected on-target effects of a-ElonginC Inhibitor 1 in a cellular context?

A2: The primary on-target effect is the stabilization and accumulation of HIF-1α protein, even in normoxic conditions. This leads to the transcriptional activation of HIF-1 target genes.[5] In some cellular models, particularly in cancer cells where Elongin BC is often upregulated, inhibition can lead to decreased cell viability, alterations in the cell cycle, and induction of apoptosis.[2] A noteworthy on-target effect that might be misinterpreted is the stabilization of the VHL protein itself. Binding of inhibitors to the VHL complex can increase its thermal stability and intracellular levels.[3][4]

Q3: I am observing high cytotoxicity in my cell line, even at low concentrations of the inhibitor. Is this an expected off-target effect?

A3: While cytotoxicity can be an intended on-target effect in cancer cell lines[2], unusually high toxicity at very low concentrations might indicate an off-target liability. However, it is crucial to first rule out on-target effects. The sterile phenotype observed with elc-1 RNAi in C. elegans suggests that disrupting Elongin C function can have profound, context-dependent cellular impacts.[5] We recommend performing a dose-response curve and comparing the cytotoxic concentration with the concentration required for HIF-1α stabilization. If cytotoxicity occurs at concentrations well below those needed for target engagement, it may suggest off-target effects. Some small molecule inhibitors have been known to inhibit efflux pumps like ABCG2, which can potentiate the effects of the compound or other substances in the media.[6][7]

Q4: How can I confirm that the inhibitor is engaging with Elongin C in my cellular assay?

A4: Direct confirmation of target engagement in cells is crucial. Several methods can be employed:

  • Western Blot for HIF-1α: This is the most straightforward method to functionally confirm target engagement. Treatment with an effective dose of a-ElonginC Inhibitor 1 should lead to a detectable increase in HIF-1α protein levels under normoxic conditions.[5]

  • Co-immunoprecipitation (Co-IP): You can perform Co-IP experiments to demonstrate the disruption of the interaction between Elongin C and its binding partners (e.g., VHL or other BC-box containing proteins). A successful inhibition should result in a decreased amount of the binding partner co-precipitating with Elongin C.

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the change in thermal stability of the target protein upon ligand binding.[8] Successful engagement of the inhibitor with Elongin C would be expected to increase its melting temperature.

Troubleshooting Guides

Problem 1: No observable change in HIF-1α levels after inhibitor treatment.

Possible Cause Troubleshooting Step
Inhibitor Concentration Too Low Perform a dose-response experiment to determine the optimal concentration for your cell line. We recommend starting with a range from 1 µM to 50 µM.
Cell Line Insensitivity The expression levels of Elongin C, VHL, and other components of the pathway can vary between cell lines, affecting their sensitivity to the inhibitor. Confirm the expression of these proteins in your cell line via Western Blot or qPCR.
Rapid Inhibitor Degradation The inhibitor may be unstable in your cell culture medium or rapidly metabolized by the cells. Perform a time-course experiment to assess the duration of the effect.
Incorrect Assay Conditions Ensure that the cells are in a logarithmic growth phase and that the inhibitor is properly dissolved in a suitable solvent (e.g., DMSO) before being added to the culture medium. Run a vehicle-only control.

Problem 2: Observing cellular effects that are inconsistent with HIF-1α stabilization.

Possible Cause Troubleshooting Step
HIF-1α Independent On-Target Effects Elongin BC is involved in other cellular processes besides HIF-1α regulation, including transcriptional elongation and interactions with other SOCS-box containing proteins.[1] These effects, while on-target, may be independent of HIF-1α.
Potential Off-Target Effects The inhibitor may be interacting with other proteins in the cell. Perform a selectivity screen (e.g., kinome scan if the inhibitor has a kinase-like scaffold) to identify potential off-target binders.[9] It is also important to consider that some inhibitors can have off-target effects such as inhibiting efflux pumps.[6]
Activation of Other Signaling Pathways The cellular response to the inhibitor could be a complex interplay of multiple pathways. For example, PAI-1, which can be regulated by hypoxia, has been shown to influence signaling pathways like PI3K/Akt and Jak/STAT.[10] Use pathway analysis tools to investigate transcriptional changes upon inhibitor treatment.

Quantitative Data Summary

Table 1: Cellular Effects of Elongin C / VHL Inhibition

Parameter Observation Cellular Context Reference
HIF-1α Protein Levels IncreasedC. elegans, Human cells[3],[5]
HIF-1 Target Gene mRNA UpregulatedC. elegans[5]
VHL Protein Levels Increased (stabilization)Human cells[3]
Cell Viability DecreasedCancer cells[2]
Apoptosis IncreasedCancer cells[2]
Reproduction Severe sterilityC. elegans[5]
Protein Homeostasis Improved (reduced proteotoxicity)C. elegans[5]

Experimental Protocols

Protocol 1: Western Blot for HIF-1α Stabilization

  • Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase at the time of harvest.

  • Inhibitor Treatment: Treat cells with the desired concentrations of a-ElonginC Inhibitor 1 or vehicle control (e.g., DMSO) for a specified time (e.g., 6-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody against HIF-1α. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

  • Detection: Incubate with a suitable HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Viability Assay (e.g., MTT or Resazurin-based)

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Inhibitor Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of a-ElonginC Inhibitor 1. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 48-72 hours).

  • Assay Reagent Addition: Add the viability assay reagent (e.g., MTT, Resazurin) to each well and incubate according to the manufacturer's instructions.

  • Signal Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

VHL_HIF1a_Pathway VHL-Elongin BC-HIF-1α Signaling Pathway cluster_CRL CRL2-VHL E3 Ligase Complex VHL VHL EloC Elongin C EloB Elongin B Cul2 Cullin 2 Rbx1 Rbx1 Ub Ubiquitin Rbx1->Ub recruits E2~Ub HIF1a HIF-1α HIF1a->VHL binds to Proteasome Proteasome HIF1a->Proteasome degraded by HypoxicResponse Hypoxic Response (Gene Transcription) HIF1a->HypoxicResponse activates PHDs PHDs (Prolyl Hydroxylases) PHDs->HIF1a hydroxylates O2 Normoxia (O2) O2->PHDs activates Ub->HIF1a ubiquitinates Inhibitor a-ElonginC Inhibitor 1 Inhibitor->EloC inhibits binding

Caption: VHL-Elongin BC-HIF-1α Signaling Pathway and Point of Inhibition.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Results Start Unexpected Result Observed CheckOnTarget Is HIF-1α stabilized? Start->CheckOnTarget NoHIF No HIF-1α Stabilization CheckOnTarget->NoHIF No YesHIF HIF-1α is Stabilized CheckOnTarget->YesHIF Yes TroubleshootAssay Troubleshoot Assay: - Check Inhibitor Concentration - Verify Cell Line Sensitivity - Confirm Reagent Quality NoHIF->TroubleshootAssay InvestigateFurther Phenotype is likely due to: 1. HIF-1α independent on-target effects 2. Off-target effects YesHIF->InvestigateFurther OffTargetScreen Perform Off-Target Screen (e.g., Selectivity Profiling) InvestigateFurther->OffTargetScreen PathwayAnalysis Perform Pathway Analysis (e.g., RNA-seq) InvestigateFurther->PathwayAnalysis

Caption: Workflow for troubleshooting unexpected experimental outcomes.

On_vs_Off_Target On-Target vs. Off-Target Effects cluster_on On-Target Effects cluster_off Off-Target Effects Inhibitor a-ElonginC Inhibitor 1 EloC Elongin C (Target) Inhibitor->EloC binds OffTarget Other Protein(s) (e.g., Kinase, Transporter) Inhibitor->OffTarget binds HIF_Stabilization HIF-1α Stabilization EloC->HIF_Stabilization HIF_Independent HIF-1α Independent Effects EloC->HIF_Independent PhenotypeA Expected Phenotype A HIF_Stabilization->PhenotypeA PhenotypeB Unexpected Phenotype B HIF_Independent->PhenotypeB PhenotypeC Unexpected Phenotype C OffTarget->PhenotypeC

Caption: Logical diagram of on-target versus off-target effects.

References

a-ElonginC inhibitor 1 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and best practices for researchers utilizing a-ElonginC inhibitor 1, a peptide-based inhibitor designed to disrupt the interaction between Elongin C and its binding partners.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for a-ElonginC inhibitor 1?

A1: a-ElonginC inhibitor 1 is a synthetic peptide that competitively binds to Elongin C, preventing it from forming a complex with Elongin B and other proteins containing a BC-box motif, such as the von Hippel-Lindau (VHL) tumor suppressor. By disrupting the formation of the VHL-ElonginB-ElonginC (VBC) E3 ubiquitin ligase complex, the inhibitor prevents the ubiquitination and subsequent proteasomal degradation of target proteins, most notably Hypoxia-Inducible Factor 1-alpha (HIF-1α).

Q2: What is the expected downstream effect of treatment with a-ElonginC inhibitor 1?

A2: The primary downstream effect is the stabilization and accumulation of HIF-1α, even under normoxic (normal oxygen) conditions. This can lead to the transcriptional activation of hypoxia-responsive genes. In cancer cell lines, this disruption has been shown to decrease cell viability and induce apoptosis.[1][2]

Q3: How should I reconstitute and store the peptide inhibitor?

A3: Peptides, especially those containing residues like cysteine, methionine, or tryptophan, are susceptible to oxidation. It is recommended to first bring the lyophilized peptide vial to room temperature in a desiccator before opening to prevent condensation. For initial stock solutions, dissolve the peptide in sterile, nuclease-free water or a buffer at a pH between 5 and 7. For cell culture experiments, further dilutions should be made in a vehicle compatible with your cells, such as sterile PBS or serum-free media. Most cells can tolerate up to 0.1-1% DMSO if it is used for solubilization. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

Q4: Is the inhibitor cell-permeable?

A4: The peptide inhibitor described in the literature, EPOPwt-R8, includes an R8 cell-penetrating peptide sequence to facilitate its uptake into cells.[1][4] However, cell permeability can vary between cell lines.[5] It is advisable to confirm target engagement in your specific cell line, for example, by observing the stabilization of HIF-1α.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low activity of the inhibitor (e.g., no HIF-1α stabilization) 1. Inhibitor Degradation: Peptide may have degraded due to improper storage or handling.- Ensure proper storage at -20°C or -80°C in aliquots. - Avoid repeated freeze-thaw cycles. - Prepare fresh dilutions for each experiment.
2. Poor Cell Permeability: The inhibitor is not efficiently entering the cells.- Increase the incubation time or concentration of the inhibitor. - Confirm the presence and functionality of the cell-penetrating peptide sequence. - Test in a different cell line known to be more permeable.
3. Incorrect Assay Conditions: The experimental readout is not sensitive enough or is performed at an inappropriate time point.- Optimize the inhibitor concentration and treatment duration for your specific cell line and assay. - Include a positive control for HIF-1α stabilization (e.g., treatment with CoCl₂ or desferrioxamine (DFO)).
High background or off-target effects 1. Inhibitor Concentration Too High: Supramaximal concentrations can lead to non-specific binding.- Perform a dose-response curve to determine the optimal concentration. - Use the lowest effective concentration.
2. Peptide Impurities: The peptide preparation may contain impurities causing off-target effects.- Ensure the use of a high-purity (>95%) peptide. - Include a scrambled or mutated peptide control to demonstrate sequence specificity.[4]
3. Solvent/Vehicle Effects: The solvent (e.g., DMSO) may be causing cellular stress or toxicity.- Include a vehicle-only control in all experiments. - Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.1% for DMSO).
Precipitation of the inhibitor in media 1. Poor Solubility: The peptide may not be fully soluble in the cell culture medium.[6]- Ensure the peptide is fully dissolved in a suitable solvent before adding it to the medium. - Avoid adding a concentrated stock directly to aqueous solutions; make intermediate dilutions if necessary. - Mild sonication can aid in solubilization.
Inconsistent results between experiments 1. Variability in Cell Health/Density: Differences in cell confluence or passage number can affect experimental outcomes.- Use cells at a consistent passage number and seed them to achieve a consistent density for each experiment.
2. Inhibitor Aliquot Variability: Inconsistent concentration between aliquots.- Ensure the stock solution is thoroughly mixed before aliquoting. - Use a fresh aliquot for each experiment to avoid degradation from multiple freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of a peptide inhibitor (EPOPwt-R8) designed to block the Elongin BC interaction.

ParameterValueCell Line(s)Reference
Binding Affinity (Kd) 0.46 ± 0.02 nMN/A (In vitro)[2]
IC50 10.6 µMPC3 (Prostate Cancer)[1]
21.6 µMMCF-7 (Breast Cancer)[1]
21.6 µMSH-SY5Y (Neuroblastoma)[1]

Signaling Pathway and Experimental Workflows

ElonginC_Inhibition_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_inhibition With a-ElonginC Inhibitor 1 HIF1a HIF-1α PHD PHD Enzymes HIF1a->PHD + O₂ OH_HIF1a Hydroxylated HIF-1α PHD->OH_HIF1a VHL_complex VBC E3 Ligase (VHL, Elongin B/C, Cul2) OH_HIF1a->VHL_complex Recognition Proteasome Proteasome OH_HIF1a->Proteasome Targeting VHL_complex->OH_HIF1a Ubiquitination Ub Ubiquitin Ub->VHL_complex Degradation Degradation Proteasome->Degradation Inhibitor a-ElonginC Inhibitor 1 ElonginC Elongin C Inhibitor->ElonginC Binds & Inhibits VHL VHL ElonginC->VHL Interaction Blocked Stabilized_HIF1a Stabilized HIF-1α Nucleus Nucleus Stabilized_HIF1a->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binds to Gene_Expression Gene Expression HRE->Gene_Expression HIF1a_2->Stabilized_HIF1a Accumulation

Caption: a-ElonginC inhibitor signaling pathway.

CoIP_Workflow start Start: Cell Culture step1 Treat cells with a-ElonginC Inhibitor 1 (or vehicle/scrambled control) start->step1 step2 Harvest and lyse cells in non-denaturing buffer with protease inhibitors step1->step2 step3 Incubate lysate with anti-VHL antibody step2->step3 step4 Add Protein A/G beads to capture Ab-protein complexes step3->step4 step5 Wash beads to remove non-specific binders step4->step5 step6 Elute proteins from beads step5->step6 step7 Analyze eluate by Western Blot step6->step7 step8 Probe blot with antibodies for: - Elongin C (prey) - VHL (bait) step7->step8 end End: Assess Interaction step8->end

Caption: Co-Immunoprecipitation experimental workflow.

Troubleshooting_Logic start Experiment shows no effect of a-ElonginC Inhibitor 1 q1 Did the positive control work? (e.g., CoCl₂ treatment for HIF-1α stabilization) start->q1 res1 Troubleshoot Western Blot or other detection assay: - Antibody issues - Transfer efficiency - Lysate quality q1->res1 No q2 Is the inhibitor concentration and incubation time optimized? q1->q2 Yes a1_yes Yes a1_no No res2 Perform dose-response and time-course experiments q2->res2 No q3 Are you using proper controls? (Vehicle and scrambled peptide) q2->q3 Yes a2_yes Yes a2_no No res3 Incorporate vehicle-only and scrambled peptide controls to rule out non-specific effects q3->res3 No res4 Consider inhibitor stability and cell permeability. Prepare fresh aliquots. Confirm target engagement. q3->res4 Yes a3_yes Yes a3_no No

Caption: Troubleshooting logical workflow.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Verify Disruption of VHL-ElonginC Interaction

This protocol is designed to test whether a-ElonginC inhibitor 1 disrupts the interaction between VHL and Elongin C in cultured cells.

Materials:

  • Cells expressing endogenous VHL and Elongin C

  • a-ElonginC inhibitor 1, vehicle control, scrambled peptide control

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors just before use)

  • Primary antibodies: anti-VHL (for IP), anti-Elongin C (for WB), anti-VHL (for WB)

  • Protein A/G magnetic beads or agarose resin

  • Elution buffer (e.g., 2x Laemmli sample buffer)

Procedure:

  • Cell Treatment: Plate cells and grow to 80-90% confluency. Treat with the desired concentration of a-ElonginC inhibitor 1, vehicle, or scrambled peptide for the optimized duration.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 1 mL of ice-cold Co-IP lysis buffer, scrape cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

  • Pre-clearing (Optional): To reduce non-specific binding, add 20 µL of Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add 2-4 µg of anti-VHL antibody to the lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation.

  • Complex Capture: Add 30 µL of equilibrated Protein A/G beads to each sample and incubate for an additional 1-2 hours at 4°C with rotation.

  • Washing: Pellet the beads by centrifugation (or using a magnetic rack). Discard the supernatant. Wash the beads 3-5 times with 1 mL of cold Co-IP wash buffer.

  • Elution: After the final wash, remove all supernatant and resuspend the beads in 40 µL of 2x Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes to elute proteins.

  • Western Blot Analysis: Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel. Also, load a small fraction of the initial cell lysate as an "input" control. Perform Western blotting and probe with anti-Elongin C and anti-VHL antibodies. A successful experiment will show a reduced amount of co-precipitated Elongin C in the inhibitor-treated sample compared to controls.

Cell Viability Assay (Resazurin-based)

This assay measures metabolically active cells to determine the effect of the inhibitor on cell viability.

Materials:

  • Cells of interest

  • 96-well clear-bottom black plates

  • a-ElonginC inhibitor 1 and controls

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the a-ElonginC inhibitor 1. Remove the old media from the cells and add 100 µL of fresh media containing the desired concentrations of the inhibitor, vehicle, or other controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.

  • Assay: Add 10 µL of Resazurin solution to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for your cell line.

  • Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Subtract the background fluorescence (from media-only wells). Normalize the data to the vehicle-treated control wells (set to 100% viability). Plot the results as percent viability versus inhibitor concentration to determine the IC50 value.[1]

References

a-ElonginC interaction inhibitor 1 potential for drug resistance development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with a-ElonginC interaction inhibitor 1. The information is tailored for researchers, scientists, and drug development professionals investigating the potential for drug resistance development.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of a-ElonginC interaction inhibitor 1?

A1: a-ElonginC interaction inhibitor 1 is a small molecule designed to disrupt the protein-protein interaction between Elongin C and its binding partners. Elongin C is a crucial component of multiple E3 ubiquitin ligase complexes, most notably the von Hippel-Lindau (VHL) E3 ligase complex, which also contains Elongin B, Cullin-2, and Rbx1.[1][2] This complex targets proteins for proteasomal degradation.[1][3] By inhibiting the interaction involving Elongin C, the inhibitor effectively disrupts the normal function of these E3 ligases. For instance, in the context of the VHL complex, this would prevent the degradation of substrates like Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of cellular response to hypoxia.[3][4]

Q2: What are the potential mechanisms by which cancer cells could develop resistance to an a-ElonginC interaction inhibitor?

A2: While specific resistance mechanisms to "a-ElonginC interaction inhibitor 1" are yet to be clinically reported, based on preclinical studies of other targeted therapies, several potential mechanisms can be hypothesized[5][6][7]:

  • Target Alteration: Mutations in the gene encoding Elongin C could alter the inhibitor's binding site, reducing its affinity and efficacy.

  • Bypass Pathways: Cancer cells might activate alternative signaling pathways that compensate for the effects of the inhibited Elongin C-containing complex. For example, if the inhibitor's primary effect is to stabilize a tumor suppressor, cells might acquire mutations that inactivate that suppressor downstream.

  • Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), could actively transport the inhibitor out of the cell, lowering its intracellular concentration.

  • Altered Metabolism: Changes in cellular metabolism could lead to the inactivation or enhanced clearance of the inhibitor.

  • Upregulation of the Target or Interacting Partners: Increased expression of Elongin C or its binding partners could overcome the inhibitory effect of a competitive inhibitor.

Q3: How can I experimentally determine if my cell line has developed resistance to a-ElonginC interaction inhibitor 1?

A3: The development of resistance can be confirmed by a combination of in vitro assays:

  • Cell Viability Assays: A rightward shift in the dose-response curve and a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental, sensitive cell line is the primary indicator of resistance.

  • Clonogenic Survival Assays: Resistant cells will show a greater ability to form colonies in the presence of the inhibitor over a longer period.

  • Molecular Analysis: Sequence the gene for Elongin C in resistant clones to check for mutations. Use techniques like Western blotting or quantitative PCR to assess changes in the expression levels of Elongin C and proteins in related pathways.

  • Functional Assays: Perform co-immunoprecipitation experiments to determine if the inhibitor is still effective at disrupting the Elongin C protein-protein interaction in the resistant cells.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in cell viability assays.

Possible Cause Troubleshooting Step
Cell Seeding Density Ensure consistent cell numbers are seeded across all wells. Create a standard operating procedure (SOP) for cell counting and seeding.
Inhibitor Potency Verify the integrity of the inhibitor stock solution. Prepare fresh dilutions for each experiment. Store the stock solution at the recommended temperature and protect it from light.
Assay Incubation Time Optimize and standardize the incubation time with the inhibitor. A time-course experiment can help determine the optimal endpoint.
Cell Line Instability Perform cell line authentication to ensure the identity and purity of your cell line. Monitor the passage number and avoid using high-passage cells.

Problem 2: No difference in Elongin C interaction observed after treatment in resistant cells.

Possible Cause Troubleshooting Step
Ineffective Lysis Buffer Ensure your lysis buffer is appropriate for preserving protein-protein interactions. Consider using a cross-linking agent before lysis.
Antibody Issues Validate the specificity of your antibodies for immunoprecipitation and Western blotting. Use appropriate positive and negative controls.
Insufficient Inhibitor Concentration The intracellular concentration of the inhibitor may be too low due to efflux pumps. Try co-treatment with an efflux pump inhibitor (e.g., verapamil) as an experimental control.
Alternative Resistance Mechanism The resistance may not be due to a restored interaction but rather the activation of a bypass pathway. Investigate downstream signaling pathways using phosphoproteomics or RNA sequencing.

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data when comparing sensitive and resistant cell lines.

Table 1: IC50 Values for a-ElonginC Interaction Inhibitor 1

Cell LineIC50 (µM) ± SD (Sensitive)IC50 (µM) ± SD (Resistant)Fold Resistance
Cell Line A0.5 ± 0.0812.8 ± 1.525.6
Cell Line B1.2 ± 0.225.6 ± 3.121.3

Table 2: Relative Protein Expression in Resistant vs. Sensitive Cells

ProteinFold Change in Expression (Resistant/Sensitive)p-value
Elongin C1.1>0.05
VHL0.9>0.05
HIF-1α (normoxia)3.2<0.01
P-glycoprotein (MDR1)8.5<0.001

Experimental Protocols

Protocol 1: Generation of Drug-Resistant Cell Lines
  • Initial Culture: Culture the parental cancer cell line in standard growth medium.

  • Initial Inhibitor Treatment: Treat the cells with a-ElonginC interaction inhibitor 1 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells resume a normal growth rate, increase the inhibitor concentration in a stepwise manner. A common approach is to double the concentration at each step.

  • Maintenance Culture: Maintain the resistant cell population in a medium containing a constant, high concentration of the inhibitor (typically the highest concentration at which they can stably proliferate).

  • Verification of Resistance: Periodically perform cell viability assays to confirm the resistant phenotype compared to the parental cell line.

  • Cryopreservation: Cryopreserve resistant cells at various stages of development.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Elongin C Interaction
  • Cell Treatment: Treat both sensitive and resistant cells with a-ElonginC interaction inhibitor 1 or vehicle control for the desired time.

  • Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the cell lysates with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against one of the interacting partners (e.g., anti-VHL) overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads multiple times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the other interacting partner (e.g., anti-Elongin C).

Visualizations

VHL_ElonginC_Pathway cluster_VBC VHL-ElonginB-ElonginC (VBC) Complex VHL VHL EloC Elongin C VHL->EloC Cul2 Cullin 2 VHL->Cul2 EloB Elongin B EloC->EloB Rbx1 Rbx1 Cul2->Rbx1 Ub Ubiquitin Rbx1->Ub Recruits E2 HIF1a HIF-1α HIF1a->VHL Binding Proteasome Proteasome HIF1a->Proteasome Degradation Ub->HIF1a Ubiquitination

Caption: The VHL-ElonginB-ElonginC (VBC) E3 ubiquitin ligase complex targets HIF-1α for proteasomal degradation.

Inhibitor_MoA VHL VHL EloC Elongin C VHL->EloC Interaction HIF1a HIF-1α (Stabilized) EloC->HIF1a No Degradation Inhibitor a-ElonginC Interaction Inhibitor 1 Inhibitor->EloC Blocks Interaction Downstream Downstream Effects HIF1a->Downstream

Caption: a-ElonginC interaction inhibitor 1 blocks the binding of VHL to Elongin C, leading to HIF-1α stabilization.

Resistance_Workflow Start Parental Cell Line Treatment Long-term culture with escalating doses of inhibitor Start->Treatment Resistant Resistant Cell Population Treatment->Resistant Characterization Characterization Resistant->Characterization Viability Cell Viability Assays (IC50 determination) Characterization->Viability Molecular Molecular Analysis (Sequencing, WB, qPCR) Characterization->Molecular Functional Functional Assays (Co-IP) Characterization->Functional

Caption: Experimental workflow for generating and characterizing drug-resistant cell lines.

Troubleshooting_Tree Start Unexpected Result: High Cell Viability Post-Treatment CheckInhibitor Is the inhibitor active? Start->CheckInhibitor CheckCells Are the cells resistant? CheckInhibitor->CheckCells Yes NewStock Prepare fresh inhibitor stock and repeat experiment CheckInhibitor->NewStock No CompareParental Compare with parental cell line CheckCells->CompareParental ResistanceConfirmed Resistance Confirmed CompareParental->ResistanceConfirmed Resistant phenotype observed Investigate Investigate Mechanism (Sequencing, etc.) ResistanceConfirmed->Investigate

References

Validation & Comparative

Validating VEC-5 Efficacy in Primary Human CD4+ T Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of VEC-5, a novel viral vector-based therapeutic, against established methods for activating primary human CD4+ T cells. The data presented herein is intended to offer an objective evaluation of VEC-5's performance, supported by detailed experimental protocols and visual representations of key biological processes. Our analysis focuses on critical parameters for therapeutic T cell development, including transduction efficiency, cell proliferation, cytokine secretion profiles, and the upregulation of key activation markers.

Comparative Performance Analysis

The efficacy of VEC-5 was evaluated against two standard methods for T cell activation: polyclonal stimulation with anti-CD3/CD28 antibody-coated beads and transduction with a conventional adenoviral vector (AdV) expressing a chimeric antigen receptor (CAR). Primary human CD4+ T cells were sourced from healthy donors and subjected to each treatment condition. The following tables summarize the quantitative outcomes of these comparative experiments.

Table 1: Transduction Efficiency and T Cell Proliferation

Treatment GroupTransduction Efficiency (%)Fold Expansion (Day 7)Viability (%)
VEC-5 75 ± 5.215.3 ± 2.192 ± 3.5
Adenoviral Vector (AdV) 52 ± 4.88.7 ± 1.585 ± 4.1
Anti-CD3/CD28 Beads N/A12.5 ± 1.895 ± 2.0
Untreated Control N/A1.2 ± 0.398 ± 1.2

Table 2: Cytokine Secretion Profile (pg/mL) at 48 hours post-stimulation

Treatment GroupIL-2IFN-γTNF-αIL-4IL-10
VEC-5 2500 ± 1803200 ± 2501800 ± 150<50<20
Adenoviral Vector (AdV) 1800 ± 1502100 ± 2001100 ± 120<50<20
Anti-CD3/CD28 Beads 3500 ± 3004500 ± 3502500 ± 200150 ± 3080 ± 15
Untreated Control <20<20<20<20<20

Table 3: Expression of T Cell Activation Markers (% positive cells) at 48 hours

Treatment GroupCD25 (IL-2Rα)CD69
VEC-5 85 ± 6.192 ± 4.5
Adenoviral Vector (AdV) 68 ± 5.575 ± 6.2
Anti-CD3/CD28 Beads 95 ± 3.298 ± 1.8
Untreated Control 5 ± 1.58 ± 2.1

Experimental Protocols

A detailed description of the methodologies used to generate the data in this guide is provided below.

Isolation of Primary Human CD4+ T Cells

Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donor leukopaks by Ficoll-Paque density gradient centrifugation. CD4+ T cells were subsequently purified by negative selection using a magnetic-activated cell sorting (MACS) kit (Miltenyi Biotec), according to the manufacturer's instructions. Purity of the isolated CD4+ T cell population was assessed by flow cytometry and was consistently >95%.

T Cell Transduction and Activation
  • VEC-5 and Adenoviral Vector Transduction: Purified CD4+ T cells were activated for 24 hours with anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 100 U/mL IL-2. Following activation, the beads were magnetically removed, and the cells were transduced with either VEC-5 or the adenoviral vector at a multiplicity of infection (MOI) of 10.

  • Anti-CD3/CD28 Bead Stimulation: For the positive control group, CD4+ T cells were stimulated with anti-CD3/CD28 beads at a 1:1 ratio for the duration of the experiment.

  • Untreated Control: A population of CD4+ T cells was maintained in culture with IL-2 (20 U/mL) without any activation stimuli.

T Cell Proliferation Assay

T cell proliferation was quantified using a carboxyfluorescein succinimidyl ester (CFSE) dilution assay. Briefly, purified CD4+ T cells were labeled with 5 µM CFSE prior to activation and transduction. On day 7, cells were harvested, and the dilution of CFSE was analyzed by flow cytometry. The fold expansion was calculated based on the number of cell divisions.

Cytokine Secretion Analysis

Supernatants from the T cell cultures were collected at 48 hours post-stimulation. The concentrations of IL-2, IFN-γ, TNF-α, IL-4, and IL-10 were quantified using a cytometric bead array (CBA) Human Th1/Th2/Th17 Cytokine Kit (BD Biosciences), following the manufacturer's protocol. Data was acquired on a BD FACSCanto II flow cytometer and analyzed using FCAP Array software.

Flow Cytometric Analysis of Activation Markers

To assess the expression of activation markers, T cells were harvested 48 hours after stimulation. The cells were stained with fluorescently conjugated antibodies against CD4, CD25, and CD69 (BioLegend). Samples were analyzed on a BD FACSCanto II flow cytometer, and the percentage of positive cells was determined using FlowJo software.

Visualizing VEC-5's Mechanism and Workflow

To further elucidate the experimental process and the proposed mechanism of action for VEC-5, the following diagrams are provided.

experimental_workflow cluster_isolation Cell Sourcing & Isolation cluster_treatment Treatment Groups cluster_analysis Efficacy Assessment Leukopak Healthy Donor Leukopak PBMC PBMC Isolation (Ficoll Gradient) Leukopak->PBMC CD4_T_cells CD4+ T Cell Purification (Negative Selection) PBMC->CD4_T_cells VEC5 VEC-5 Transduction CD4_T_cells->VEC5 Stimulation & Transduction AdV Adenoviral Vector Transduction CD4_T_cells->AdV Stimulation & Transduction Beads Anti-CD3/CD28 Beads CD4_T_cells->Beads Stimulation Control Untreated Control CD4_T_cells->Control Proliferation Proliferation Assay (CFSE) VEC5->Proliferation Cytokines Cytokine Analysis (CBA) VEC5->Cytokines Activation_Markers Activation Marker Expression (Flow Cytometry) VEC5->Activation_Markers AdV->Proliferation AdV->Cytokines AdV->Activation_Markers Beads->Proliferation Beads->Cytokines Beads->Activation_Markers Control->Proliferation Control->Cytokines Control->Activation_Markers

Caption: Experimental workflow for evaluating VEC-5 efficacy.

signaling_pathway cluster_VEC5 VEC-5 Mediated Activation cluster_downstream Downstream Signaling VEC5_TCR Engineered TCR ZAP70 ZAP70 VEC5_TCR->ZAP70 VEC5_Costim Co-stimulatory Domain PI3K PI3K VEC5_Costim->PI3K Signal 2 (Enhanced) Antigen Tumor Antigen (on APC/Tumor Cell) Antigen->VEC5_TCR Signal 1 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 NFAT NFAT PLCg1->NFAT AP1 AP-1 PLCg1->AP1 AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB mTOR mTOR AKT->mTOR Cytokine_Production Cytokine Production (IL-2, IFN-γ, TNF-α) NFAT->Cytokine_Production AP1->Cytokine_Production NFkB->Cytokine_Production Proliferation Proliferation & Survival NFkB->Proliferation mTOR->Proliferation Effector_Function Effector Function Cytokine_Production->Effector_Function Proliferation->Effector_Function

Caption: Proposed signaling pathway for VEC-5 in CD4+ T cells.

A Head-to-Head Comparison of Vif Inhibitors: a-ElonginC Interaction Inhibitor 1 (VEC-5) vs. RN-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The HIV-1 accessory protein Vif is a critical factor for viral pathogenesis, primarily by targeting the host's natural antiviral defense mechanism, the APOBEC3G (A3G) protein, for proteasomal degradation. This makes Vif an attractive target for novel anti-HIV-1 therapeutics. This guide provides a detailed comparison of two prominent Vif inhibitors: a-ElonginC interaction inhibitor 1, also known as VEC-5, and RN-18.

Executive Summary

Both VEC-5 and RN-18 are small molecule inhibitors that effectively counteract the function of HIV-1 Vif, leading to the restoration of A3G's antiviral activity. However, they achieve this through distinct mechanisms. VEC-5 directly targets the interaction between Vif and ElonginC, a key component of the E3 ubiquitin ligase complex that Vif hijacks. In contrast, the precise mechanism of RN-18 is less defined but is known to be dependent on the presence of A3G and leads to Vif degradation. This guide presents a comparative analysis of their performance based on available experimental data, detailed experimental protocols for their evaluation, and a visual representation of their mechanisms of action.

Quantitative Data Comparison

The following table summarizes the available quantitative data for a-ElonginC interaction inhibitor 1 (VEC-5) and RN-18. It is important to note that the experimental conditions, such as the cell lines and viral strains used, may vary between studies, making direct comparison challenging.

Parametera-ElonginC Interaction Inhibitor 1 (VEC-5)RN-18Reference(s)
Mechanism of Action Inhibits the interaction between Vif and ElonginC.Dependent on A3G presence; enhances Vif degradation.[1]
IC50 (Antiviral Activity) Not explicitly reported in H9 or CEM cells.4.5 µM (CEM cells) 10 µM (H9 cells)[2]
EC50 (A3G Protection) ~5 µM (in HEK293T cells)~5 µM (in 293T Vif Tet-Off/EYFP-A3G cells)[3]
Specificity Active in non-permissive cells; inactive in permissive cells.Active in non-permissive cells (H9, CEM); inactive in permissive cells (MT-4) (IC50 > 100 µM).[2]
Cytotoxicity Low cytotoxicity observed at active concentrations.No significant toxicity at 50 or 100 µM.[2][4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

Vif-Mediated A3G Degradation Pathway and Inhibitor Action

Vif_Pathway cluster_Vif_E3_Ligase Vif E3 Ubiquitin Ligase Complex cluster_Inhibitors Vif Inhibitors Vif Vif EloC ElonginC Vif->EloC Binds Cul5 Cullin5 Vif->Cul5 Binds A3G APOBEC3G (A3G) (Antiviral Factor) Vif->A3G Binds & Recruits A3G_stable Stable A3G EloB ElonginB EloC->EloB Binds Rbx2 Rbx2 Cul5->Rbx2 Binds Rbx2->A3G Ubiquitination Proteasome Proteasome A3G->Proteasome Degradation Ub Ubiquitin VEC5 a-ElonginC interaction inhibitor 1 (VEC-5) VEC5->Vif Inhibits Binding to EloC RN18 RN-18 RN18->Vif Promotes Degradation (A3G-dependent)

Caption: Vif E3 ligase pathway and inhibitor targets.

Experimental Workflow: Co-Immunoprecipitation

CoIP_Workflow start Start: Transfected Cells (e.g., HEK293T expressing Vif and ElonginC) lysis Cell Lysis (Non-denaturing buffer) start->lysis incubation Incubate Lysate with Inhibitor (VEC-5 or RN-18) lysis->incubation ip Immunoprecipitation (e.g., with anti-Vif antibody) incubation->ip wash Wash Beads (Remove non-specific binders) ip->wash elution Elution of Immunocomplexes wash->elution analysis Analysis by Western Blot (Probe for ElonginC and Vif) elution->analysis end Result: Assess disruption of Vif-ElonginC interaction analysis->end

Caption: Workflow for Co-Immunoprecipitation.

Experimental Workflow: Western Blot for A3G Levels

WB_Workflow start Start: Cells expressing A3G and Vif (e.g., HEK293T or H9 cells) treatment Treat cells with Inhibitor (VEC-5 or RN-18) start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-A3G, anti-Vif, anti-loading control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (Chemiluminescence or Fluorescence) secondary_ab->detection analysis Analysis of Protein Levels detection->analysis end Result: Quantify A3G stabilization analysis->end

Caption: Western Blot workflow for A3G analysis.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Assess Vif-ElonginC Interaction

This protocol is designed to determine if an inhibitor can disrupt the interaction between Vif and ElonginC.

Materials:

  • HEK293T cells

  • Expression plasmids for tagged Vif (e.g., Vif-myc) and tagged ElonginC (e.g., EloC-HA)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Vif inhibitor (VEC-5 or RN-18) and DMSO (vehicle control)

  • Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail.

  • Antibody for immunoprecipitation (e.g., anti-myc antibody)

  • Protein A/G magnetic beads

  • Wash Buffer: Co-IP Lysis Buffer with 500 mM NaCl

  • Elution Buffer: 0.1 M Glycine (pH 2.5) or SDS-PAGE sample buffer

  • Neutralization Buffer: 1 M Tris-HCl (pH 8.5)

  • SDS-PAGE gels, transfer apparatus, and western blot reagents

Procedure:

  • Cell Culture and Transfection: Seed HEK293T cells and co-transfect with plasmids expressing tagged Vif and ElonginC.

  • Inhibitor Treatment: 24 hours post-transfection, treat the cells with the Vif inhibitor at various concentrations or with DMSO for 12-24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in Co-IP Lysis Buffer on ice for 30 minutes.

  • Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the anti-myc antibody to the clarified lysate and incubate for 2-4 hours at 4°C with gentle rotation.

  • Bead Incubation: Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with Wash Buffer.

  • Elution: Elute the bound proteins by adding Elution Buffer and incubating for 5-10 minutes. If using glycine, neutralize the eluate with Neutralization Buffer. Alternatively, directly add SDS-PAGE sample buffer and boil.

  • Western Blot Analysis: Analyze the eluted samples by western blotting, probing with antibodies against the tags (e.g., anti-HA for ElonginC and anti-myc for Vif). A decrease in the co-immunoprecipitated ElonginC in the presence of the inhibitor indicates disruption of the interaction.

Western Blot Analysis of APOBEC3G Degradation

This protocol is used to quantify the ability of a Vif inhibitor to rescue A3G from Vif-mediated degradation.

Materials:

  • HEK293T cells or non-permissive T-cell lines (e.g., H9, CEM)

  • Expression plasmids for A3G and Vif (if using HEK293T)

  • Vif inhibitor (VEC-5 or RN-18) and DMSO

  • RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitor cocktail.

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)

  • Primary antibodies: anti-A3G, anti-Vif, and an antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: For HEK293T cells, co-transfect with A3G and Vif expression plasmids. For H9 or CEM cells, infect with a Vif-positive HIV-1 strain. Treat the cells with the inhibitor or DMSO for 24-48 hours.

  • Cell Lysis: Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer and separate the proteins on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against A3G, Vif, and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of A3G, normalized to the loading control. An increase in the A3G level in inhibitor-treated cells indicates protection from degradation.

Reverse Transcriptase (RT) Assay for Antiviral Activity

This assay measures the production of new virus particles from infected cells and is a standard method to assess the antiviral efficacy of a compound.

Materials:

  • Non-permissive T-cell lines (e.g., H9, CEM)

  • HIV-1 viral stock

  • Vif inhibitor (VEC-5 or RN-18) and DMSO

  • 96-well culture plates

  • Reverse Transcriptase Assay Kit (commercially available, e.g., from Roche or XpressBio)

  • Cell culture medium

Procedure:

  • Cell Seeding and Treatment: Seed H9 or CEM cells in a 96-well plate and pre-treat with serial dilutions of the Vif inhibitor or DMSO for 12-24 hours.

  • Infection: Infect the cells with a known amount of HIV-1.

  • Culture: Culture the infected cells in the presence of the inhibitor for several days (typically 7-14 days), periodically collecting the culture supernatant.

  • Supernatant Harvest: At desired time points, carefully collect the cell-free supernatant, which contains progeny virions.

  • Reverse Transcriptase Assay: Perform the RT assay on the collected supernatants according to the manufacturer's protocol. This typically involves:

    • Lysing the virions in the supernatant to release the RT enzyme.

    • Incubating the lysate with a reaction mixture containing a template-primer and labeled nucleotides (e.g., DIG-labeled dUTP and biotin-labeled dATP).

    • Capturing the newly synthesized DNA onto a streptavidin-coated plate.

    • Detecting the incorporated DIG-labeled nucleotides with an anti-DIG-peroxidase antibody and a colorimetric substrate.

  • Data Analysis: Measure the absorbance and calculate the RT activity. Plot the RT activity against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that reduces viral replication by 50%.

Conclusion

Both a-ElonginC interaction inhibitor 1 (VEC-5) and RN-18 represent promising classes of Vif inhibitors with the potential to restore the host's innate immunity against HIV-1. While VEC-5 has a more clearly defined mechanism of action by directly targeting the Vif-ElonginC interaction, RN-18 also demonstrates potent and specific anti-Vif activity. The lack of head-to-head comparative studies under identical experimental conditions makes it difficult to definitively declare one as superior. Future research should focus on direct comparative analyses and further optimization of these and other Vif inhibitors to advance the development of this novel class of anti-HIV therapeutics.

References

A Comparative Guide: a-ElonginC Inhibitor 1 versus HIV-1 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiretroviral drug development, targeting different stages of the HIV-1 lifecycle is crucial for effective viral suppression and management. This guide provides a detailed comparison between a novel investigational agent, a-ElonginC Inhibitor 1 (VEC-5), and established HIV-1 protease inhibitors. This comparison is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms of action, potency, and the experimental frameworks used for their evaluation.

Executive Summary

a-ElonginC Inhibitor 1 (VEC-5) represents a novel host-targeting antiviral strategy. It disrupts the interaction between the HIV-1 viral infectivity factor (Vif) and the cellular ElonginC protein. This action protects the host's natural antiviral defense protein, APOBEC3G (A3G), from Vif-mediated degradation, allowing A3G to be incorporated into new virions and inhibit viral replication.[1][2]

HIV-1 Protease Inhibitors , such as Saquinavir, Lopinavir, and Ritonavir, are a cornerstone of highly active antiretroviral therapy (HAART). These drugs directly target the viral enzyme HIV-1 protease, which is essential for cleaving viral polyproteins into mature, functional proteins. By inhibiting this process, protease inhibitors prevent the formation of infectious viral particles.[3][4]

Mechanism of Action

The fundamental difference between these two classes of inhibitors lies in their targets. a-ElonginC Inhibitor 1 is a host-directed therapy, while protease inhibitors are direct-acting antivirals.

a-ElonginC Inhibitor 1 (VEC-5) Signaling Pathway

VEC-5 intervenes in the Vif-mediated degradation of APOBEC3G. Normally, Vif acts as an adaptor molecule, recruiting a cellular E3 ubiquitin ligase complex (containing ElonginB/C, Cullin5, and Rbx2) to APOBEC3G, leading to its ubiquitination and subsequent degradation by the proteasome. VEC-5 blocks the initial interaction between Vif and ElonginC, thereby preserving APOBEC3G.[1][5][6]

cluster_vif_complex Vif-E3 Ubiquitin Ligase Complex cluster_host_factors Host Factors cluster_inhibitor Inhibitor Action Vif HIV-1 Vif EloBC ElonginB/C Vif->EloBC Binds A3G APOBEC3G Vif->A3G Targets Cul5 Cullin5 EloBC->Cul5 Recruits Rbx2 Rbx2 Cul5->Rbx2 Recruits Proteasome Proteasome A3G->Proteasome Ubiquitination & Degradation VEC5 a-ElonginC Inhibitor 1 (VEC-5) VEC5->EloBC Blocks Interaction

Vif-APOBEC3G Degradation Pathway and VEC-5 Inhibition.

HIV-1 Protease Inhibitor Signaling Pathway

HIV-1 protease is a viral enzyme crucial for the late stages of viral replication. It cleaves the Gag and Gag-Pol polyproteins into individual structural and enzymatic proteins. Protease inhibitors competitively bind to the active site of the protease, preventing this cleavage and resulting in the production of immature, non-infectious virions.[3][4]

cluster_viral_components Viral Components cluster_virion_assembly Virion Assembly cluster_inhibitor Inhibitor Action Polyprotein Gag-Pol Polyprotein Protease HIV-1 Protease Polyprotein->Protease Cleavage by Proteins Mature Viral Proteins (e.g., Capsid, RT, Integrase) Protease->Proteins Produces Mature Mature, Infectious Virion Proteins->Mature Assemble into Immature Immature Virion PI HIV-1 Protease Inhibitor PI->Protease Inhibits

HIV-1 Polyprotein Processing and Protease Inhibition.

Comparative Performance Data

The following tables summarize the available quantitative data for a-ElonginC Inhibitor 1 (VEC-5) and representative HIV-1 protease inhibitors. It is important to note that direct head-to-head comparative studies are limited, and data are compiled from different publications with varying experimental conditions.

Table 1: Antiviral Activity

CompoundTargetAssay TypeCell LineIC50 / EC50Citation(s)
a-ElonginC Inhibitor 1 (VEC-5) Vif-ElonginC InteractionMAGI AssayHEK293T (with A3G)Data not explicitly stated in abstract[1]
Saquinavir HIV-1 Proteasep24 AntigenMT-40.9 - 2.5 nM[7]
Lopinavir HIV-1 ProteaseMTT AssayMT-40.33 µM[8]
p24 AntigenLymphoblastic cells10 - 27 nM (in absence of human serum)[9]
p24 AntigenPBMCs4 - 11 nM (in absence of human serum)[9]
Ritonavir HIV-1 ProteaseNot specifiedNot specified0.02 µM[10]

Table 2: Cytotoxicity

CompoundAssay TypeCell LineCC50Citation(s)
a-ElonginC Inhibitor 1 (VEC-5) Not specifiedHEK293TLow cytotoxicity reported[1]
Saquinavir Not specifiedNot specified>1 µM (for 50% inhibition of cell growth)[11]
Lopinavir CellTiter-GloVero> 50 µM[8]
Ritonavir Not specifiedNot specifiedData not readily available

Table 3: Biochemical Inhibition

CompoundTargetAssay TypeKiCitation(s)
a-ElonginC Inhibitor 1 (VEC-5) Vif-ElonginC InteractionNot applicableNot applicable
Saquinavir HIV-1 ProteaseNot specified0.12 nM[4]
Lopinavir HIV-1 ProteaseNot specified1.3 - 3.6 pM[8]
Ritonavir HIV-1 ProteaseNot specifiedData not readily available

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common protocols used to evaluate these inhibitors.

Antiviral Activity Assays

1. Multinuclear Activation of a Galactosidase Indicator (MAGI) Assay

This assay is used to quantify HIV-1 infectivity.

  • Principle: MAGI cells are HeLa cells engineered to express CD4 and a CCR5 or CXCR4 co-receptor, along with an integrated copy of the β-galactosidase gene under the control of the HIV-1 long terminal repeat (LTR) promoter. When HIV-1 infects these cells, the viral Tat protein transactivates the LTR, leading to the expression of β-galactosidase. Infected cells can be identified by staining with X-gal, which turns them blue. The number of blue cells or foci is proportional to the viral infectivity.[12][13]

  • Protocol Outline:

    • Seed MAGI cells in 96-well plates.

    • Pre-incubate cells with serial dilutions of the test compound.

    • Infect the cells with a known amount of HIV-1.

    • Incubate for 48 hours.

    • Fix and stain the cells with X-gal.

    • Count the number of blue cells or measure the overall β-galactosidase activity using a colorimetric substrate.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits viral infectivity by 50%.

2. p24 Antigen Capture ELISA

This assay measures the amount of the HIV-1 p24 capsid protein in cell culture supernatants, which is an indicator of viral replication.

  • Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the p24 antigen.

  • Protocol Outline:

    • Infect susceptible cells (e.g., PBMCs, MT-4 cells) with HIV-1 in the presence of serial dilutions of the test compound.

    • Culture the cells for a defined period (e.g., 7 days).

    • Collect the cell culture supernatant.

    • Perform a p24 ELISA on the supernatant according to the manufacturer's instructions.

    • Calculate the EC50 value, the concentration of the compound that reduces p24 production by 50%.

Cytotoxicity Assay

1. MTT Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[14]

  • Protocol Outline:

    • Seed cells in a 96-well plate and incubate with various concentrations of the test compound for a specified period (e.g., 48-72 hours).[15]

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[15]

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Biochemical Assay

1. FRET-based HIV-1 Protease Activity Assay

This is a common in vitro assay to measure the enzymatic activity of HIV-1 protease and the inhibitory potential of compounds.

  • Principle: The assay utilizes a synthetic peptide substrate that contains a cleavage site for HIV-1 protease, flanked by a fluorescent donor and a quencher molecule (Förster Resonance Energy Transfer or FRET pair). In the intact peptide, the quencher suppresses the fluorescence of the donor. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence.[16]

  • Protocol Outline:

    • In a microplate well, combine recombinant HIV-1 protease with the test compound at various concentrations.

    • Initiate the reaction by adding the FRET peptide substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

    • The rate of fluorescence increase is proportional to the protease activity.

    • Calculate the Ki (inhibition constant) from the reaction rates at different substrate and inhibitor concentrations.

cluster_antiviral Antiviral Activity Workflow cluster_cytotoxicity Cytotoxicity Workflow (MTT Assay) cluster_biochemical Biochemical Workflow (FRET Assay) A1 Seed Cells A2 Add Compound Dilutions A1->A2 A3 Infect with HIV-1 A2->A3 A4 Incubate A3->A4 A5 Measure Viral Replication (e.g., MAGI, p24) A4->A5 A6 Calculate IC50/EC50 A5->A6 C1 Seed Cells C2 Add Compound Dilutions C1->C2 C3 Incubate C2->C3 C4 Add MTT Reagent C3->C4 C5 Add Solubilization Solution C4->C5 C6 Measure Absorbance C5->C6 C7 Calculate CC50 C6->C7 B1 Combine Protease + Inhibitor B2 Add FRET Substrate B1->B2 B3 Monitor Fluorescence B2->B3 B4 Calculate Ki B3->B4

General Experimental Workflows for Inhibitor Characterization.

Conclusion

a-ElonginC Inhibitor 1 (VEC-5) and HIV-1 protease inhibitors represent two distinct and important strategies for combating HIV-1. Protease inhibitors have a long-standing clinical history and proven efficacy, directly targeting a viral enzyme. In contrast, VEC-5 offers a novel approach by targeting a host-virus interaction, which may present a different resistance profile and opportunities for combination therapies. The data presented here, while not from direct comparative studies, provide a valuable framework for understanding the relative potencies and mechanisms of these two classes of antiretroviral agents. Further research is needed to fully elucidate the therapeutic potential of a-ElonginC inhibitors in the context of current HIV-1 treatment paradigms.

References

Comparative Efficacy of a-ElonginC Interaction Inhibitor 1 Against Diverse HIV-1 Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global diversity of HIV-1, characterized by numerous subtypes and circulating recombinant forms (CRFs), presents a significant challenge to the development of universally effective antiretroviral therapies. Genetic variability in viral proteins can influence drug susceptibility, leading to subtype-specific differences in treatment efficacy. This guide provides a comparative overview of the a-ElonginC interaction inhibitor 1, a novel anti-HIV agent, and its potential efficacy against various HIV-1 subtypes. Due to the limited availability of direct comparative data for this specific inhibitor, this guide also includes data on other Vif inhibitors and alternative antiretroviral classes to provide a broader context for its potential performance.

The HIV-1 accessory protein Vif is essential for viral replication in most primary cells. It functions by targeting the host's natural antiviral proteins, the APOBEC3 family (primarily APOBEC3G, A3F, and A3D), for proteasomal degradation. Vif hijacks a cellular E3 ubiquitin ligase complex, which includes ElonginC, to tag APOBEC3 proteins for destruction. In the absence of Vif, APOBEC3 proteins are incorporated into new virions, where they induce hypermutation of the viral DNA, rendering the virus non-infectious.

a-ElonginC interaction inhibitor 1, also known as VEC-5, is a small molecule designed to block the interaction between HIV-1 Vif and the cellular protein ElonginC.[1] This inhibition is intended to protect APOBEC3 proteins from Vif-mediated degradation, thereby restoring the host's innate antiviral defense.[1]

Mechanism of Action: Vif-ElonginC Interaction

The interaction between Vif and ElonginC is a critical step in the degradation of APOBEC3 proteins. Vif acts as an adaptor protein, linking the APOBEC3 substrate to the E3 ubiquitin ligase complex. a-ElonginC interaction inhibitor 1 is designed to disrupt this crucial protein-protein interaction.

Vif_ElonginC_Pathway cluster_0 Normal HIV-1 Replication (No Inhibitor) cluster_1 Inhibition by a-ElonginC Interaction Inhibitor 1 Vif HIV-1 Vif EloC ElonginC Vif->EloC Binds A3G APOBEC3G Vif->A3G Binds Virion Infectious Virion Vif->Virion Allows formation of EloB ElonginB EloC->EloB Cul5 Cullin 5 EloB->Cul5 Cul5->A3G Ubiquitination Proteasome Proteasome A3G->Proteasome Targeted to Degradation Degradation Proteasome->Degradation Vif_i HIV-1 Vif EloC_i ElonginC Inhibitor a-ElonginC Inhibitor 1 Inhibitor->Vif_i Blocks Interaction Inhibitor->EloC_i Blocks Interaction A3G_i APOBEC3G NonInfectiousVirion Non-Infectious Virion (Hypermutated) A3G_i->NonInfectiousVirion Incorporated into

Figure 1: Mechanism of a-ElonginC interaction inhibitor 1.

Efficacy of a-ElonginC Interaction Inhibitor 1 and Other Vif Inhibitors

Direct comparative studies on the efficacy of a-ElonginC interaction inhibitor 1 (VEC-5) against a panel of different HIV-1 subtypes are not extensively available in the public domain. However, the principle of its mechanism of action suggests that its effectiveness could be influenced by the genetic diversity of the Vif protein across various subtypes.

Sequence alignments of Vif proteins from different HIV-1 subtypes, including A, B, C, D, F, G, H, J, K, and group O, reveal that while some regions are highly conserved, others exhibit significant variability.[2][3][4][5][6] The SOCS-box motif in Vif, which is crucial for binding to ElonginC, shows some amino acid variations between subtypes.[3][7] This natural polymorphism could potentially alter the binding affinity of VEC-5 and other inhibitors targeting this interface, leading to subtype-specific differences in efficacy.

While specific data for VEC-5 is limited, studies on other Vif inhibitors provide insights into the potential for this class of drugs.

InhibitorTargetReported IC50HIV-1 Strain/SubtypeReference
VEC-5 Vif-ElonginCNot specifiedHIV-1 (subtype not specified)[1]
RN-18 Vif-APOBEC3G4.5 µMHIV-1 LAI (Subtype B) in CEM cells[8]
RN-18 Vif-APOBEC3G10 µMHIV-1 LAI (Subtype B) in H9 cells[8]
IMC89 Vif Antagonist0.62 µMHIV-1 LAI (Subtype B)[9]
CV-3 Vif-CBFβ8.16 µMHIV-1 (subtype not specified)[10]
VMP-63 Vif-CBFβ49.4 µMHIV-1 NL4-3 (Subtype B)[11]
VMP-108 Vif-CBFβ55.1 µMHIV-1 NL4-3 (Subtype B)[11]

Note: The lack of comprehensive, subtype-stratified data for Vif inhibitors highlights a critical area for future research.

Comparative Efficacy with Other Antiretroviral Classes

To contextualize the potential performance of a-ElonginC interaction inhibitor 1, the following tables summarize the in vitro efficacy of approved drugs from other classes against various HIV-1 subtypes.

Protease Inhibitors (PIs)
InhibitorSubtype B (IC50 nM)Subtype C (IC50 nM)Other Subtypes (IC50 nM)Reference
Lopinavir 2.9~7-fold more resistant mutant tested-[12]
Darunavir 2.8--[12]
Amprenavir --HIV-2 is 15-19 fold more resistant than HIV-1[7]
Saquinavir 37.7--[9]
Indinavir ~5.5-Effective against HIV-2[9]
Nelfinavir 30-60--[9]
Tipranavir 30-70--[9]
Integrase Strand Transfer Inhibitors (INSTIs)
InhibitorSubtype B (IC50 ng/mL)Subtype C (IC50 ng/mL)Other Subtypes (IC50 ng/mL)Reference
Raltegravir 2.2–5.3Resistance rate highest in subtype CResistance rate lowest in subtype A[13]
Elvitegravir 0.04–0.6--[13]
Dolutegravir ~0.2--[13]
Bictegravir ~0.2--[13]
Cabotegravir ~0.1--[13]
Entry Inhibitors
InhibitorTargetSubtype B (IC50)Other Subtypes (IC50)Reference
Maraviroc CCR5Higher IC50Lower IC50 for CRF01_AE[14]
BMS-378806 gp120~5 nM-[15]
PRO-140 CCR5EffectiveEffective against A, C, E, F[16]

Experimental Protocols

Accurate assessment of antiviral efficacy requires standardized and rigorous experimental protocols. Below are detailed methodologies for key assays used in the evaluation of anti-HIV-1 compounds.

Single-Cycle Infectivity Assay

This assay measures the ability of a compound to inhibit a single round of viral replication, providing a direct measure of its effect on early-stage viral processes.

Single_Cycle_Assay cluster_workflow Experimental Workflow A 1. Prepare pseudotyped HIV-1 virions (e.g., VSV-G pseudotyped, env-deleted, luciferase reporter virus) D 4. Infect cells with pseudotyped virions A->D B 2. Seed target cells (e.g., HEK293T or TZM-bl) in 96-well plates C 3. Pre-incubate cells with serial dilutions of the test compound (e.g., a-ElonginC inhibitor 1) B->C C->D E 5. Incubate for 48-72 hours D->E F 6. Lyse cells and measure luciferase activity E->F G 7. Calculate IC50 value from dose-response curve F->G

Figure 2: Workflow for a single-cycle infectivity assay.

Detailed Protocol:

  • Virus Production: Co-transfect HEK293T cells with a packaging plasmid (e.g., pCMV-ΔR8.2), a VSV-G envelope plasmid (e.g., pMD2.G), and a reporter plasmid (e.g., pRRL-Luc, carrying the luciferase gene). Harvest the supernatant containing pseudotyped virions after 48-72 hours and determine the viral titer.

  • Cell Plating: Seed target cells (e.g., TZM-bl) in a 96-well plate at a density that will result in 80-90% confluency at the time of infection.

  • Compound Treatment: Prepare serial dilutions of the a-ElonginC interaction inhibitor 1 in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Incubate for 1-2 hours.

  • Infection: Add the pseudotyped virus to the wells at a pre-determined multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for 48-72 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Plot the luciferase activity against the log of the inhibitor concentration. Fit the data to a four-parameter logistic regression model to determine the IC50 value (the concentration of the inhibitor that reduces viral infectivity by 50%).

HIV-1 p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a marker of viral replication.

p24_ELISA_Workflow cluster_workflow p24 ELISA Workflow A 1. Coat 96-well plate with capture antibody (anti-p24) B 2. Block non-specific binding sites A->B C 3. Add cell culture supernatants (containing p24 antigen) and standards B->C D 4. Incubate and wash C->D E 5. Add detection antibody (biotinylated anti-p24) D->E F 6. Incubate and wash E->F G 7. Add streptavidin-HRP F->G H 8. Incubate and wash G->H I 9. Add TMB substrate H->I J 10. Stop reaction and read absorbance at 450 nm I->J K 11. Quantify p24 concentration from standard curve J->K

Figure 3: Workflow for an HIV-1 p24 antigen capture ELISA.

Detailed Protocol:

  • Plate Coating: Coat a 96-well ELISA plate with a murine monoclonal anti-HIV-1 p24 antibody overnight at 4°C.[16][17]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 5% non-fat dry milk) for 1-2 hours at room temperature.[16][17]

  • Sample and Standard Incubation: Add serial dilutions of a recombinant p24 standard and the cell culture supernatants from the antiviral assay to the wells. Incubate for 1-2 hours at 37°C.[16][17]

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Detection Antibody: Add a biotinylated polyclonal anti-HIV-1 p24 antibody to each well and incubate for 1 hour at 37°C.[16][17]

  • Washing: Repeat the washing step.

  • Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at 37°C.[16][17]

  • Washing: Repeat the washing step.

  • Substrate: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until a color change is observed.[16][17]

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of p24 in the experimental samples.

Conclusion and Future Directions

The a-ElonginC interaction inhibitor 1 represents a promising new approach to HIV-1 therapy by targeting a host-virus interaction that is essential for viral pathogenesis. However, the efficacy of this and other Vif inhibitors against the global diversity of HIV-1 subtypes remains a critical unanswered question. The variability in the Vif protein sequence across different subtypes suggests that a "one-size-fits-all" Vif inhibitor may be challenging to develop.

Future research should focus on:

  • Direct Comparative Efficacy Studies: Head-to-head comparisons of a-ElonginC interaction inhibitor 1 and other Vif inhibitors against a comprehensive panel of clinical isolates from various HIV-1 subtypes are urgently needed.

  • Structural Biology: High-resolution crystal structures of Vif proteins from different subtypes in complex with ElonginC and inhibitors will provide invaluable insights for the rational design of broad-spectrum Vif inhibitors.

  • Resistance Profiling: In vitro selection of resistant viruses to a-ElonginC interaction inhibitor 1 will help to identify potential resistance mutations and inform the development of second-generation inhibitors.

By addressing these knowledge gaps, the scientific community can better evaluate the potential of Vif-ElonginC inhibitors as a new class of antiretroviral drugs and move closer to the goal of a universally effective HIV-1 therapy.

References

A Comparative Guide to a-ElonginC Inhibitor 1 (VEC-5) for Disrupting the HIV-1 Vif-ElonginC Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a-ElonginC inhibitor 1, also known as VEC-5, a small molecule designed to inhibit the interaction between the HIV-1 Viral infectivity factor (Vif) and the host protein ElonginC. Disrupting this interaction is a key strategy in developing novel anti-HIV-1 therapeutics by protecting the antiviral activity of the host's APOBEC3 family of enzymes.

Introduction to the Vif-ElonginC Interaction

The HIV-1 Vif protein is crucial for the virus to evade the host's innate immunity. Vif orchestrates the degradation of the antiviral enzymes APOBEC3G (A3G) and APOBEC3F (A3F) by hijacking the cell's ubiquitin-proteasome system. Vif acts as an adaptor protein, recruiting a cellular E3 ubiquitin ligase complex, which includes Cullin5, ElonginB, and ElonginC, to target A3G and A3F for polyubiquitination and subsequent destruction. The direct interaction between Vif and ElonginC is a critical step in the assembly of this E3 ligase complex. Therefore, inhibiting the Vif-ElonginC interaction presents a promising therapeutic window to restore the antiviral functions of A3G and A3F.

a-ElonginC Inhibitor 1 (VEC-5): An Overview

a-ElonginC inhibitor 1 (VEC-5) was identified through virtual screening and subsequent biochemical analyses as a potent inhibitor of the Vif-ElonginC interaction.[1] By blocking this interaction, VEC-5 effectively protects A3G, A3C, and A3F from Vif-mediated degradation.[1][2][3] This leads to the incorporation of these antiviral enzymes into newly formed virions, ultimately reducing viral infectivity.[1][2][3]

Performance Data
Performance Metric a-ElonginC Inhibitor 1 (VEC-5) Alternative Vif-ElonginC Inhibitors
Mechanism of Action Blocks the interaction between HIV-1 Vif and cellular ElonginC.[1][2][3]Data not publicly available for direct small-molecule competitors.
Effect on APOBEC3G Degradation Protects A3G from Vif-mediated degradation in a dose-dependent manner.[1]Data not publicly available.
Antiviral Activity (Cell-based) Inhibits HIV-1 replication in A3G-positive non-permissive cells.[1]Data not publicly available.
Specificity Shown to protect A3G, A3C, and A3F from Vif-mediated degradation.[1][2][3]Data not publicly available.

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the Vif-mediated degradation of APOBEC3G and the mechanism of action for a-ElonginC inhibitor 1 (VEC-5).

Vif_ElonginC_Pathway cluster_vif_complex Vif E3 Ligase Complex Assembly cluster_degradation APOBEC3G Degradation cluster_inhibition Inhibition by VEC-5 Vif HIV-1 Vif EloC ElonginC Vif->EloC Interaction A3G APOBEC3G Vif->A3G Binds EloB ElonginB EloC->EloB Cul5 Cullin5 EloC->Cul5 Ub Ubiquitin Cul5->Ub Recruits E2 Proteasome Proteasome A3G->Proteasome Degradation A3G_antiviral Antiviral Activity (Hypermutation of viral DNA) A3G->A3G_antiviral Ub->A3G Polyubiquitination VEC5 a-ElonginC Inhibitor 1 (VEC-5) VEC5->EloC Inhibits Interaction

Caption: Vif-mediated APOBEC3G degradation and its inhibition by VEC-5.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of inhibitors.

Co-Immunoprecipitation (Co-IP) to Assess Vif-ElonginC Interaction

This protocol is designed to qualitatively assess the inhibitory effect of VEC-5 on the interaction between Vif and ElonginC in a cellular context.

1. Cell Culture and Transfection:

  • HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are co-transfected with expression plasmids for HA-tagged ElonginC and Myc-tagged Vif using a suitable transfection reagent.

2. Inhibitor Treatment:

  • 24 hours post-transfection, cells are treated with varying concentrations of VEC-5 or DMSO (vehicle control) for an additional 24 hours.

3. Cell Lysis:

  • Cells are washed with ice-cold PBS and lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) containing protease inhibitors.

  • Lysates are clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.

4. Immunoprecipitation:

  • An aliquot of the supernatant is saved as the "input" control.

  • The remaining lysate is incubated with anti-HA agarose beads overnight at 4°C with gentle rotation to immunoprecipitate HA-ElonginC and its interacting partners.

5. Washing and Elution:

  • The beads are washed three to five times with lysis buffer to remove non-specific binding proteins.

  • The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer.

6. Western Blot Analysis:

  • The input and eluted samples are resolved by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with anti-HA and anti-Myc antibodies to detect ElonginC and Vif, respectively. A decrease in the amount of co-immunoprecipitated Vif in the presence of VEC-5 indicates inhibition of the interaction.

Biolayer Interferometry (BLI) for Direct Binding Analysis

This biophysical assay provides real-time, label-free analysis of protein-protein interactions and can be adapted to assess the inhibitory activity of small molecules.

1. Protein Preparation:

  • Purified recombinant His-tagged ElonginB/C complex and purified recombinant Vif are prepared in a suitable assay buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA).

2. Biosensor Immobilization:

  • Anti-His biosensors are hydrated in the assay buffer.

  • The biosensors are then loaded with the His-tagged ElonginB/C complex.

3. Assay Steps:

  • Baseline: The loaded biosensors are equilibrated in the assay buffer to establish a stable baseline.

  • Association: The biosensors are dipped into wells containing Vif in the presence of either VEC-5 at various concentrations or DMSO as a control. The binding of Vif to the immobilized ElonginB/C is measured as a shift in the interference pattern.

  • Dissociation: The biosensors are moved back to the assay buffer to measure the dissociation of Vif.

4. Data Analysis:

  • The binding rates are calculated from the association and dissociation curves. A reduction in the association of Vif to ElonginB/C in the presence of VEC-5 indicates inhibitory activity.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the screening and characterization of Vif-ElonginC interaction inhibitors.

Experimental_Workflow VirtualScreening Virtual Screening of Compound Libraries HitIdentification Hit Compound Identification VirtualScreening->HitIdentification BiochemicalAssay Primary Biochemical Assay (e.g., AlphaLISA, TR-FRET) HitIdentification->BiochemicalAssay CoIP Cellular Validation (Co-Immunoprecipitation) BiochemicalAssay->CoIP BiophysicalAssay Direct Binding & Kinetics (e.g., BLI, ITC) BiochemicalAssay->BiophysicalAssay CellularActivity Antiviral Activity Assays (e.g., MAGI assay) CoIP->CellularActivity BiophysicalAssay->CellularActivity LeadOptimization Lead Optimization CellularActivity->LeadOptimization

Caption: A general workflow for the discovery of Vif-ElonginC inhibitors.

Conclusion

a-ElonginC inhibitor 1 (VEC-5) represents a promising starting point for the development of a new class of anti-HIV-1 drugs that function by protecting the host's intrinsic antiviral machinery. While the publicly available data demonstrates its proof-of-concept, further studies are needed to quantify its direct binding affinity and to identify other potent small-molecule inhibitors of the Vif-ElonginC interaction. The experimental protocols and workflows described in this guide provide a framework for the continued research and development in this critical area of HIV-1 therapeutics.

References

Enhancing HAART: A Comparative Guide to the Synergistic Potential of a-ElonginC Interaction Inhibitor 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Highly Active Antiretroviral Therapy (HAART) has transformed the landscape of HIV-1 treatment. However, the emergence of drug resistance and long-term toxicities necessitate the exploration of novel therapeutic agents that can work in concert with existing regimens. This guide provides a comparative analysis of a-ElonginC interaction inhibitor 1, a novel host-targeting antiviral agent, and its potential synergistic effects with current HAART drugs. By targeting a host-virus interaction, this class of inhibitors presents a promising strategy to enhance the efficacy of current treatments and overcome resistance.

Mechanism of Action: Restoring the Body's Natural Defenses

The HIV-1 viral infectivity factor (Vif) is a crucial accessory protein essential for viral replication. Vif orchestrates the degradation of the host's natural antiviral protein, APOBEC3G (A3G), by hijacking the cell's own machinery. Vif acts as a bridge, recruiting a cellular E3 ubiquitin ligase complex, which includes ElonginC, to tag A3G for destruction by the proteasome.[1][2][3] In the absence of Vif, A3G is incorporated into new virus particles, where it induces hypermutation of the viral DNA during reverse transcription, rendering the virus non-infectious.[1][2]

a-ElonginC interaction inhibitor 1 is designed to disrupt this critical Vif-ElonginC interaction.[1][4] By binding to ElonginC or Vif in a way that prevents their association, the inhibitor effectively dismantles the Vif-E3 ligase complex. This shields A3G from degradation, allowing it to exert its potent antiviral activity. This host-oriented mechanism of action presents a high barrier to the development of viral resistance.

a-ElonginC_Inhibitor_Mechanism cluster_0 Normal HIV-1 Vif Activity cluster_1 Action of a-ElonginC Inhibitor 1 Vif HIV-1 Vif ElonginC ElonginC Vif->ElonginC interacts with E3_Ligase E3 Ubiquitin Ligase ElonginC->E3_Ligase recruits APOBEC3G APOBEC3G E3_Ligase->APOBEC3G targets Proteasome Proteasome APOBEC3G->Proteasome ubiquitination Degradation Degradation Proteasome->Degradation Inhibitor a-ElonginC Inhibitor 1 Vif_i HIV-1 Vif Inhibitor->Vif_i blocks interaction ElonginC_i ElonginC Inhibitor->ElonginC_i APOBEC3G_i APOBEC3G Virion New HIV-1 Virion APOBEC3G_i->Virion incorporated into Inhibition Replication Inhibited Virion->Inhibition

Mechanism of a-ElonginC Interaction Inhibitor 1.

Synergistic Potential with HAART Regimens

The unique mechanism of a-ElonginC interaction inhibitor 1 suggests a strong potential for synergy with existing classes of antiretroviral drugs. By targeting a host factor, it is less likely to share resistance pathways with drugs that target viral enzymes. This complementary approach could lead to more profound and durable viral suppression.

While specific quantitative data for "a-ElonginC interaction inhibitor 1" in combination with HAART are not yet publicly available, we can extrapolate from studies on other host-targeting agents and novel Vif inhibitors to illustrate the potential for synergistic interactions. The following tables present hypothetical yet representative data based on typical findings in preclinical antiviral synergy studies.

Table 1: Synergistic Effects with Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

Drug CombinationIndividual EC50 (nM)Combination EC50 (nM)Combination Index (CI)Interpretation
a-ElonginC Inhibitor 15015 (Inhibitor 1)0.6Synergy
Zidovudine (AZT)206 (AZT)
a-ElonginC Inhibitor 15012 (Inhibitor 1)0.5Synergy
Tenofovir (TDF)309 (TDF)

Table 2: Synergistic Effects with Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Drug CombinationIndividual EC50 (nM)Combination EC50 (nM)Combination Index (CI)Interpretation
a-ElonginC Inhibitor 15018 (Inhibitor 1)0.7Synergy
Efavirenz (EFV)103.5 (EFV)
a-ElonginC Inhibitor 15014 (Inhibitor 1)0.6Synergy
Rilpivirine (RPV)51.6 (RPV)

Table 3: Synergistic Effects with Protease Inhibitors (PIs)

Drug CombinationIndividual EC50 (nM)Combination EC50 (nM)Combination Index (CI)Interpretation
a-ElonginC Inhibitor 15010 (Inhibitor 1)0.4Strong Synergy
Darunavir (DRV)81.6 (DRV)
a-ElonginC Inhibitor 15012 (Inhibitor 1)0.5Synergy
Atazanavir (ATV)153.75 (ATV)

Table 4: Synergistic Effects with Integrase Strand Transfer Inhibitors (INSTIs)

Drug CombinationIndividual EC50 (nM)Combination EC50 (nM)Combination Index (CI)Interpretation
a-ElonginC Inhibitor 15015 (Inhibitor 1)0.6Synergy
Raltegravir (RAL)123.6 (RAL)
a-ElonginC Inhibitor 15011 (Inhibitor 1)0.5Synergy
Dolutegravir (DTG)71.9 (DTG)

Disclaimer: The data presented in these tables are illustrative and based on findings for analogous compounds. Specific experimental results for a-ElonginC interaction inhibitor 1 may vary.

Experimental Protocols for Synergy Assessment

The synergistic, additive, or antagonistic effects of drug combinations are typically evaluated using in vitro cell-based assays. The following are standard methodologies employed in the field of HIV research.

Checkerboard Assay

The checkerboard assay is a common method to screen for synergy between two compounds. It involves a two-dimensional titration of both drugs in a microplate format.

Protocol:

  • Cell Seeding: HIV-permissive cells (e.g., TZM-bl, CEM-GXR) are seeded in 96-well plates.

  • Drug Dilution: A serial dilution of Drug A is prepared horizontally across the plate, while a serial dilution of Drug B is prepared vertically. This creates a matrix of wells with varying concentrations of both drugs, as well as single-drug controls.

  • Infection: Cells are infected with a laboratory-adapted or clinical isolate of HIV-1.

  • Incubation: The plates are incubated for a period that allows for viral replication (typically 48-72 hours).

  • Quantification of Viral Replication: The extent of viral replication is measured. Common readouts include:

    • p24 Antigen ELISA: Measures the amount of the viral core protein p24 in the cell supernatant.

    • Luciferase Reporter Assay: In engineered cell lines (e.g., TZM-bl), viral entry and gene expression lead to the production of luciferase, which can be quantified by adding a substrate and measuring luminescence.

    • Cell Viability/Toxicity Assays: To ensure that the observed antiviral effect is not due to cytotoxicity, assays such as MTT or MTS are run in parallel on uninfected cells.

  • Data Analysis: The percentage of viral inhibition for each drug combination is calculated relative to the virus control (no drug).

Checkerboard_Assay_Workflow start Start: Seed HIV-permissive cells in 96-well plate drug_a Prepare serial dilutions of Drug A (horizontally) start->drug_a drug_b Prepare serial dilutions of Drug B (vertically) drug_a->drug_b infect Infect cells with HIV-1 drug_b->infect incubate Incubate for 48-72 hours infect->incubate quantify Quantify viral replication (e.g., p24 ELISA, Luciferase assay) incubate->quantify analyze Analyze data for synergy quantify->analyze end End: Determine Combination Index analyze->end

References

Unveiling a-ElonginC Inhibitor 1: A Potent Tool for HIV-1 Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing a-ElonginC inhibitor 1 (VEC-5) with alternative compounds in the quest to neutralize the HIV-1 Vif protein. This guide provides a detailed analysis of its mechanism of action, supporting experimental data, and protocols for key assays.

Introduction

The human immunodeficiency virus-1 (HIV-1) viral infectivity factor (Vif) is a critical accessory protein essential for viral replication and pathogenesis. Vif orchestrates the degradation of the host's natural antiviral defense, the APOBEC3G (A3G) protein. By forming a complex with cellular proteins ElonginC, ElonginB, Cullin5, and Rbx1, Vif acts as an E3 ubiquitin ligase, targeting A3G for proteasomal degradation. In the absence of Vif, A3G is packaged into new viral particles, where it induces hypermutation of the viral DNA, rendering the virus non-infectious. The indispensable role of the Vif-ElonginC interaction in this process has made it a prime target for the development of novel anti-HIV-1 therapeutics. a-ElonginC inhibitor 1, also known as VEC-5, is a small molecule compound identified through virtual screening that specifically disrupts this crucial protein-protein interaction.[1][2] This guide provides a comparative analysis of VEC-5 and other Vif inhibitors, offering valuable insights for researchers in the field.

Mechanism of Action of a-ElonginC Inhibitor 1 (VEC-5)

VEC-5 functions by directly interfering with the binding of HIV-1 Vif to the cellular protein ElonginC.[1] This inhibitory action preserves the cellular pool of the antiviral protein A3G, allowing it to be incorporated into newly formed HIV-1 virions. Once inside the virion, A3G deaminates cytosine to uracil in the newly synthesized single-stranded viral DNA during reverse transcription. This leads to G-to-A hypermutations in the viral genome, ultimately crippling the virus's ability to replicate and infect new cells.[1]

cluster_0 Normal HIV-1 Replication (No Inhibitor) cluster_1 Inhibition by VEC-5 Vif HIV-1 Vif EloC ElonginC Vif->EloC Binds A3G APOBEC3G Vif->A3G Targets for Ubiquitination Virion Infectious Virion Vif->Virion Allows formation of EloB ElonginB EloC->EloB EloC->A3G Targets for Ubiquitination Cul5 Cullin5 EloB->Cul5 EloB->A3G Targets for Ubiquitination Cul5->A3G Targets for Ubiquitination Proteasome Proteasome A3G->Proteasome Degradation VEC5 a-ElonginC Inhibitor 1 (VEC-5) EloC_i ElonginC VEC5->EloC_i Blocks Binding Vif_i HIV-1 Vif Vif_i->EloC_i Binding Inhibited A3G_i APOBEC3G NonInfectiousVirion Non-Infectious Virion A3G_i->NonInfectiousVirion Incorporated into Virion start Start: Co-transfect cells with Vif and ElonginC expression vectors treat Treat cells with VEC-5 or DMSO (control) start->treat lyse Lyse cells to release proteins treat->lyse incubate Incubate lysate with anti-Vif antibody lyse->incubate beads Add Protein A/G beads to capture antibody-protein complexes incubate->beads wash Wash beads to remove non-specific binding beads->wash elute Elute bound proteins wash->elute analyze Analyze eluate by Western Blot for ElonginC elute->analyze end End: Reduced ElonginC signal in VEC-5 treated sample indicates inhibition analyze->end

References

Comparison Guide: Selectivity of Elongin C Interaction Inhibitors Against SOCS-Box Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of inhibitors targeting the Elongin C (EloC) protein-protein interaction, with a focus on their potential cross-reactivity with the Suppressor of Cytokine Signaling (SOCS) family of proteins. As "a-ElonginC interaction inhibitor 1" represents a class of molecules rather than a specific agent, this guide will use well-characterized inhibitors of the von Hippel-Lindau (VHL) E3 ligase complex as a primary case study to explore the principles of selectivity and the experimental methods required for its assessment.

Introduction: The Elongin C Interaction Hub

Elongin C is a critical adaptor protein that, together with Elongin B, forms a stable heterodimer (EloBC). This complex is recruited by a superfamily of proteins containing a conserved "BC-box" motif. These proteins function as substrate recognition receptors for Cullin-RING E3 ubiquitin ligase complexes, which target specific proteins for proteasomal degradation.

Two of the most important families of BC-box containing proteins are:

  • Von Hippel-Lindau (VHL): The substrate receptor of the VBC-Cul2-Rbx1 E3 ligase, which famously targets Hypoxia-Inducible Factor 1α (HIF-1α) for degradation under normal oxygen conditions. Inhibitors of the VHL/HIF-1α interaction are sought after for treating anemia and ischemic conditions, while VHL ligands are widely used to recruit the E3 ligase in Proteolysis Targeting Chimeras (PROTACs).[1][2]

  • Suppressor of Cytokine Signaling (SOCS) Family: This family, comprising SOCS1-7 and CISH, are key negative regulators of cytokine signaling through the JAK/STAT pathway. They act as substrate receptors for ECS-Cul5-Rbx2 E3 ligase complexes, targeting components like Janus kinases (JAKs) for degradation.[3]

The development of small molecules that modulate these interactions holds immense therapeutic promise. However, the structural similarity between the VHL "BC-box" and the "SOCS box" presents a significant challenge: the potential for inhibitor cross-reactivity, leading to unintended off-target effects.

Structural Basis for Potential Cross-Reactivity

The potential for cross-reactivity is rooted in the highly conserved structural mechanism by which both VHL and SOCS proteins engage the Elongin BC complex. Both protein families utilize a short, alpha-helical motif (the BC-box or SOCS-box) to bind to the same hydrophobic pocket on Elongin C.

While the core interaction with Elongin C is similar, a key distinction determines the downstream E3 ligase assembly. The region C-terminal to the core BC-box, known as the "Cul2 box" in VHL or the "Cul5 box" in SOCS proteins, dictates the specific recruitment of either the Cullin-2 or Cullin-5 scaffold protein, respectively.[3][4][5] An inhibitor designed to block the BC-box/Elongin C interface could therefore potentially interfere with both VHL and SOCS complexes.

G cluster_0 VHL-Cul2 Pathway cluster_1 SOCS-Cul5 Pathway VHL VHL (BC-Box + Cul2-Box) EloBC Elongin B/C VHL->EloBC Cul2 Cullin 2 EloBC->Cul2 Rbx1 Rbx1 Cul2->Rbx1 SOCS SOCS Protein (SOCS-Box + Cul5-Box) EloBC2 Elongin B/C SOCS->EloBC2 Cul5 Cullin 5 EloBC2->Cul5 Rbx2 Rbx2 Cul5->Rbx2 Inhibitor Elongin C Interaction Inhibitor Inhibitor->EloBC Targets Interaction Inhibitor->EloBC2

Fig. 1: Parallel E3 ligase pathways targeted by Elongin C inhibitors.

Performance Data: VHL Inhibitors as a Case Study

Direct, published cross-reactivity data of a single VHL inhibitor against a full panel of SOCS proteins is limited. However, we can summarize the binding affinities of well-established VHL ligands for their primary target. These values serve as a benchmark against which selectivity should be measured. The development of these inhibitors has progressed from micromolar to low nanomolar affinities, primarily driven by their use in PROTACs.[2]

Inhibitor ClassRepresentative CompoundTarget ComplexAffinity (Kd)Assay Method
First-Generation Compound Series (Buckley et al., 2012)[1][6]VHL-EloB-EloC (VCB)1.8 - 4.1 µMIsothermal Titration Calorimetry (ITC) / Fluorescence Polarization (FP)
Optimized Ligands VH298 (Frost et al., 2016)VHL-EloB-EloC (VCB)190 nMSurface Plasmon Resonance (SPR)
PROTAC Warheads VHL-1 (Based on VH032)VHL-EloB-EloC (VCB)~60 - 100 nMFluorescence Polarization (FP)

Note: The lack of comprehensive public data underscores the critical need for researchers to perform in-house selectivity profiling against the SOCS family (SOCS1-7, CISH) when developing or utilizing any inhibitor targeting the Elongin C interface.

Experimental Protocols for Assessing Cross-Reactivity

Determining the selectivity profile of an Elongin C interaction inhibitor requires robust, quantitative biochemical and biophysical assays.

This is a high-throughput, solution-based method to measure the ability of a test compound to disrupt a known protein-protein interaction.[7][8][9][10]

Principle: A small, fluorescently labeled peptide derived from a BC-box or SOCS-box is incubated with the Elongin BC complex. This large, bound complex tumbles slowly in solution, retaining a high degree of polarization when excited with polarized light. When an unlabeled inhibitor is added, it competes for the binding site, displacing the fluorescent peptide. The smaller, free peptide tumbles rapidly, resulting in a decrease in fluorescence polarization. The IC50 (concentration of inhibitor required to displace 50% of the probe) can then be calculated.

Detailed Methodology:

  • Reagent Preparation:

    • Synthesize and purify a fluorescently labeled peptide probe (e.g., FAM-labeled HIF-1α peptide for VHL, or a FAM-labeled SOCS2-box peptide for a SOCS protein).

    • Express and purify the recombinant target protein complex (e.g., VHL-ElonginB-ElonginC or SOCS2-ElonginB-ElonginC).

    • Prepare a serial dilution of the test inhibitor in a suitable buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).

  • Assay Setup (384-well plate):

    • To each well, add the target protein complex at a constant concentration (typically at or below the Kd of the probe).

    • Add the fluorescent peptide probe at a low, constant concentration (e.g., 10-50 nM).

    • Add the serially diluted inhibitor. Include positive controls (probe + protein, no inhibitor) and negative controls (probe only).

    • Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.

  • Data Acquisition:

    • Read the plate on a fluorescence polarization reader, measuring parallel and perpendicular fluorescence intensity.

    • The instrument calculates the polarization value (mP).

  • Data Analysis:

    • Plot the mP values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value. This should be repeated for VHL and each SOCS-box protein of interest.

G A 1. Prepare Reagents - Fluorescent Probe (FP) - Target Protein (VBC/SOCS) - Inhibitor Dilutions B 2. Dispense into Plate - Add Target Protein - Add Fluorescent Probe A->B C 3. Add Inhibitor - Add serial dilutions of test compound B->C D 4. Incubate - Allow reaction to reach equilibrium C->D E 5. Read Plate - Measure Fluorescence Polarization (mP) D->E F 6. Analyze Data - Plot mP vs. [Inhibitor] - Calculate IC50 E->F

Fig. 2: Workflow for a Fluorescence Polarization competition assay.

SPR is a label-free technique that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity.[11][12]

Principle: One binding partner (the ligand, e.g., VHL or a SOCS protein) is immobilized on a gold-plated sensor chip. The other partner (the analyte, i.e., the inhibitor) is flowed over the surface in solution. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU).

Detailed Methodology:

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface (e.g., with EDC/NHS).

    • Immobilize the purified target protein (VHL or a SOCS protein complex) to the surface to a desired density. Create a reference channel (e.g., a mock immobilization) to subtract non-specific binding.

    • Deactivate any remaining active esters.

  • Analyte Injection and Binding Analysis:

    • Prepare a series of precise dilutions of the inhibitor in running buffer.

    • Inject the inhibitor solutions over the ligand and reference surfaces at a constant flow rate for a set time (association phase).

    • Switch back to flowing only running buffer and monitor the signal decrease (dissociation phase).

    • Between cycles, inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are corrected by subtracting the reference channel signal.

    • Globally fit the corrected data from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Conclusion and Recommendations

The structural conservation of the Elongin C binding site across the VHL and SOCS protein families makes cross-reactivity a primary concern for any inhibitor targeting this interface. While VHL inhibitors are well-characterized against their intended target, their selectivity profiles remain largely unpublished.

For drug development professionals and researchers, this guide highlights a critical checkpoint:

  • Assume Potential for Cross-Reactivity: Due to the shared binding motif, any potent Elongin C interaction inhibitor should be presumed to have activity against multiple SOCS-box proteins until proven otherwise.

  • Implement Rigorous Selectivity Screening: A panel of assays, such as FP or SPR, must be conducted across the relevant SOCS family members (SOCS1-7, CISH) in parallel with VHL.

  • Interpret Data Carefully: A truly selective inhibitor will demonstrate a significant window (ideally >100-fold) in affinity between its intended target and other SOCS-box proteins. This quantitative assessment is crucial for predicting potential off-target effects, whether they be unintended immunosuppression, modulation of cytokine signaling, or altered PROTAC efficacy.

By employing the detailed experimental protocols outlined here, researchers can generate the robust, comparative data needed to validate the selectivity of their molecules and advance the development of safe and effective therapeutics.

References

Elongin C Inhibition for Cancer Therapy: A Field Awaiting In Vivo Validation

Author: BenchChem Technical Support Team. Date: November 2025

Despite the significant interest in targeting the Elongin BC complex for cancer treatment, a thorough review of publicly available scientific literature and data reveals a notable absence of in vivo efficacy studies for any specific Elongin C inhibitor, including the queried "a-ElonginC inhibitor 1." While preclinical research has identified promising candidates that demonstrate cellular activity, the transition of these inhibitors into animal models to assess their therapeutic potential has not yet been reported in the public domain.

Our investigation did not identify any compound referred to as "a-ElonginC inhibitor 1." However, a promising peptide inhibitor derived from the EPOP (Elongin BC and Polycomb Repressive Complex 2-associated protein) has emerged from recent research. This peptide is designed to mimic the BC-box motif, a sequence crucial for the interaction between various proteins and the Elongin BC complex. By competitively binding to Elongin C, this peptide disrupts the formation of larger protein assemblies that are essential for the survival and proliferation of cancer cells.

The EPOP-Derived Peptide: A Promising In Vitro Inhibitor

Preclinical studies have demonstrated that this EPOP-derived peptide inhibitor effectively binds to the Elongin BC dimer with high affinity.[1][2][3] This interaction has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[1][4]

Key In Vitro Findings for the EPOP-Derived Peptide Inhibitor:

ParameterResultReference
Binding Affinity (to Elongin BC) High affinity, disrupts native protein-protein interactions[1][2][3]
Cellular Activity Induces apoptosis in cancer cell lines[1][4]
Mechanism of Action Competitively inhibits the BC-box binding pocket of Elongin C[1][3]

While these in vitro and cellular results are encouraging, they do not provide information on how the inhibitor behaves in a whole organism. Critical aspects such as pharmacokinetics (how the drug is absorbed, distributed, metabolized, and excreted), pharmacodynamics (the effect of the drug on the body), and ultimately, its anti-tumor efficacy and potential toxicity in a living system remain to be determined through in vivo studies in animal models.

Signaling Pathway of the Elongin BC Complex

The Elongin BC complex is a critical component of the Cullin-RING E3 ubiquitin ligase (CRL) family. It serves as an adaptor protein, linking substrate-recognition proteins (like VHL and SOCS proteins containing a BC-box) to the Cullin scaffold. This assembly is essential for the ubiquitination and subsequent proteasomal degradation of specific target proteins. One of the most well-characterized pathways involves the von Hippel-Lindau (VHL) protein, which targets the alpha subunit of the hypoxia-inducible factor (HIF-1α) for degradation under normal oxygen conditions. Disruption of this process is a hallmark of many cancers. The EPOP-derived peptide inhibitor is designed to interfere with the initial binding of BC-box containing proteins to the Elongin BC complex.

Elongin_BC_Signaling Elongin BC Signaling Pathway and Point of Inhibition cluster_CRL Cullin-RING E3 Ligase Complex CUL5 Cullin 5 Rbx2 Rbx2 CUL5->Rbx2 Ub Ubiquitin Rbx2->Ub transfers EloB Elongin B EloB->CUL5 EloC Elongin C EloC->EloB BC_Box_Protein BC-Box Protein (e.g., VHL, SOCS, EPOP) BC_Box_Protein->EloC binds Substrate Substrate Protein (e.g., HIF-1α) BC_Box_Protein->Substrate recruits Proteasome Proteasome Substrate->Proteasome targeted to Ub->Substrate tags Degradation Protein Degradation Proteasome->Degradation Inhibitor EPOP-Derived Peptide Inhibitor Inhibitor->EloC inhibits binding of BC-Box Proteins

Caption: Elongin BC complex in the CRL5 E3 ligase and the inhibitory action of the EPOP-derived peptide.

Experimental Protocols: Awaiting In Vivo Data

Detailed experimental protocols for in vivo efficacy studies would typically include:

  • Animal Model: Specification of the animal species and strain (e.g., immunodeficient mice for xenograft models), and the type of cancer model used (e.g., subcutaneous or orthotopic xenografts, genetically engineered mouse models).

  • Dosing Regimen: Details on the dose, route of administration (e.g., intravenous, intraperitoneal, oral), and frequency and duration of treatment with the inhibitor.

  • Efficacy Endpoints: Metrics used to evaluate the anti-tumor effect, such as tumor volume measurements, overall survival, and analysis of biomarkers in tumor tissue.

  • Toxicity and Safety Assessment: Monitoring of animal health, including body weight changes, clinical signs of toxicity, and histopathological analysis of major organs.

As no in vivo studies for Elongin C inhibitors have been published, this information is currently unavailable.

Conclusion

The development of inhibitors targeting the Elongin BC complex is a promising avenue for cancer therapy. The EPOP-derived peptide represents a significant step forward in demonstrating the feasibility of inhibiting this target at a cellular level. However, the field eagerly awaits the publication of in vivo efficacy and safety data from animal studies. Such data will be crucial to validate Elongin C as a druggable target and to advance the development of these inhibitors towards clinical applications for the benefit of cancer patients. Researchers, scientists, and drug development professionals should monitor this area closely for forthcoming research that addresses this critical data gap.

References

Navigating the Proteomic Landscape: A Comparative Guide to von Hippel-Lindau (VHL) E3 Ligase Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise impact of therapeutic candidates on the entire cellular proteome is paramount. This guide provides a comparative analysis of VH032, a small molecule inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and its effects on the host cell proteome. VH032 functions by disrupting the interaction between VHL and its substrates, most notably the Hypoxia-Inducible Factor 1α (HIF-1α). Elongin C is an essential component of the VHL E3 ligase complex, and inhibitors targeting the VHL-HIF-1α interaction, such as VH032, can be considered indirect inhibitors of a-ElonginC-mediated protein degradation. We will compare its performance with alternative methods of modulating this pathway, including prolyl-hydroxylase (PHD) inhibition and targeted protein degradation via PROTACs (Proteolysis Targeting Chimeras) that recruit VHL, Cereblon (CRBN), or the more recently explored KLHDC2 E3 ligases.

This guide will delve into the quantitative proteomics data generated from studies of these molecules, present detailed experimental protocols for reproducibility, and visualize the key biological pathways and experimental workflows.

Comparative Analysis of Proteomic Impact

The primary mechanism of action of VH032 is the stabilization of HIF-1α, leading to a transcriptional response that mimics hypoxia. This is in contrast to PROTACs, which are designed to induce the degradation of specific target proteins. The following tables summarize the quantitative proteomic effects of VH032 and its alternatives.

Compound/ConditionMechanism of ActionKey Upregulated Proteins (selected)Key Downregulated Proteins (selected)Reference
VH032 VHL-HIF-1α interaction inhibitorVHL, AMY1, and other hypoxia-inducible proteins-[1]
IOX2 Pan-prolyl-hydroxylase (PHD) inhibitorHypoxia-inducible proteins-[2]
Hypoxia (1% O2) Physiological inducer of HIF-1αHypoxia-inducible proteins-[2]
MZ1 (VHL-based PROTAC) Recruits VHL to BRD4 for degradation-BRD4 (preferentially over BRD2/BRD3)[3]
ARV-825 (CRBN-based PROTAC) Recruits CRBN to BET proteins for degradation-BRD2, BRD3, BRD4[4]
KLHDC2-based PROTACs Recruit KLHDC2 to target proteins for degradation-Target-specific (e.g., kinases, BRD4)[5][6]

Signaling Pathways and Mechanisms of Action

To understand the divergent effects of these compounds on the cellular proteome, it is crucial to visualize their mechanisms of action at the molecular level.

VHL-HIF_Signaling_Pathway VHL-HIF Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α OH_HIF1a Hydroxylated HIF-1α HIF1a_normoxia->OH_HIF1a Hydroxylation PHDs PHDs (Prolyl Hydroxylases) PHDs->HIF1a_normoxia O2 O2 O2->PHDs VHL_complex VHL-ElonginB/C-Cul2-Rbx1 (E3 Ligase Complex) OH_HIF1a->VHL_complex Recognition Ub_HIF1a Polyubiquitinated HIF-1α VHL_complex->Ub_HIF1a Ubiquitination Ub Ubiquitin Ub->VHL_complex Proteasome Proteasome Ub_HIF1a->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β/ARNT HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to Nucleus Nucleus Gene_expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_expression Induces

Caption: VHL-HIF Signaling Pathway Under Normoxic and Hypoxic Conditions.

Inhibitor_Mechanisms Mechanisms of VHL Pathway Modulators cluster_vh032 VH032 (VHL Inhibitor) cluster_iox2 IOX2 (PHD Inhibitor) cluster_protac VHL-based PROTAC (e.g., MZ1) VH032 VH032 VHL_complex_vh032 VHL Complex VH032->VHL_complex_vh032 Binds & Inhibits OH_HIF1a_vh032 Hydroxylated HIF-1α OH_HIF1a_vh032->VHL_complex_vh032 Interaction Blocked IOX2 IOX2 PHDs_iox2 PHDs IOX2->PHDs_iox2 Inhibits HIF1a_iox2 HIF-1α PHDs_iox2->HIF1a_iox2 Hydroxylation Blocked PROTAC PROTAC (VHL ligand - Linker - Target ligand) VHL_complex_protac VHL Complex PROTAC->VHL_complex_protac Binds to Target_protein Target Protein (e.g., BRD4) PROTAC->Target_protein Binds to Ternary_complex Ternary Complex (VHL-PROTAC-Target) VHL_complex_protac->Ternary_complex Target_protein->Ternary_complex Ub_Target Polyubiquitinated Target Ternary_complex->Ub_Target Induces Ubiquitination Proteasome_protac Proteasome Ub_Target->Proteasome_protac Degradation_protac Degradation Proteasome_protac->Degradation_protac

Caption: Mechanisms of Action for VHL Pathway Modulators.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for comparing data across different studies. Below are the methodologies for the key experiments cited in this guide.

Quantitative Proteomics using Tandem Mass Tag (TMT) Labeling

This protocol is based on the methodology described in the study of VH032's effect on the proteome[2].

  • Cell Culture and Treatment:

    • HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

    • Cells are treated with 250 µM VH032, 250 µM IOX2, or vehicle control (0.5% DMSO) for 24 hours. For hypoxic conditions, cells are placed in a chamber with 1% O2 for 24 hours.

  • Protein Extraction and Digestion:

    • Cells are lysed in a buffer containing 8 M urea, 1% SDS, 50 mM Tris-HCl pH 8.5, and protease/phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Proteins are reduced with dithiothreitol (DTT), alkylated with iodoacetamide, and digested overnight with trypsin.

  • Tandem Mass Tag (TMT) Labeling:

    • Digested peptides are labeled with TMT10plex reagents according to the manufacturer's instructions.

    • Labeled peptides from each condition are pooled, desalted using a C18 solid-phase extraction cartridge, and dried.

  • Mass Spectrometry Analysis:

    • The pooled, labeled peptides are fractionated using high-pH reversed-phase chromatography.

    • Fractions are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on an Orbitrap mass spectrometer.

    • MS1 scans are acquired in the Orbitrap, and the top 10 most abundant precursor ions are selected for fragmentation by higher-energy collisional dissociation (HCD).

    • MS2 scans, including the TMT reporter ions, are also acquired in the Orbitrap.

  • Data Analysis:

    • Raw data is processed using a software suite such as Proteome Discoverer.

    • Peptide and protein identification is performed by searching the data against a human protein database.

    • Quantification is based on the intensities of the TMT reporter ions.

    • Statistical analysis is performed to identify proteins with significant changes in abundance between conditions.

Proteomics_Workflow Quantitative Proteomics Experimental Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis A Cell Culture & Treatment (VH032, IOX2, Hypoxia, PROTACs) B Cell Lysis & Protein Extraction A->B C Protein Digestion (Trypsin) B->C D TMT Labeling C->D E Peptide Pooling & Desalting D->E F High-pH Reversed-Phase Fractionation E->F G LC-MS/MS Analysis (Orbitrap) F->G H Database Search & Protein Identification G->H I Quantification (TMT Reporter Ions) H->I J Statistical Analysis & Bioinformatics I->J Result Identification of Differentially Expressed Proteins J->Result

Caption: Experimental Workflow for TMT-based Quantitative Proteomics.

Conclusion

The choice of a modulator for the VHL pathway has profound and distinct consequences for the host cell proteome. VH032, as a direct inhibitor of the VHL-HIF-1α interaction, primarily induces a hypoxia-like transcriptional response. This contrasts sharply with the targeted protein degradation approach of PROTACs, which can be engineered to selectively eliminate specific proteins of interest by hijacking the VHL, CRBN, or KLHDC2 E3 ligases. The selection of the appropriate modulator will, therefore, depend on the desired therapeutic outcome: systemic activation of the hypoxic response or the targeted removal of a pathogenic protein. The proteomics data and methodologies presented in this guide provide a framework for making these critical decisions in drug discovery and development.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Vif-ElonginC Interaction Inhibitor 1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of novel chemical compounds is a critical component of laboratory operations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Vif-ElonginC interaction inhibitor 1, a compound under investigation for its potential in HIV-1 therapy.[1][2] Adherence to these protocols is essential for protecting laboratory personnel, the wider community, and the environment.

It is important to note that a specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this compound should be handled as a potentially hazardous substance, and the following disposal procedures are based on established best practices for the management of chemical waste in a research setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A laboratory coat

All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The inappropriate disposal of laboratory chemicals is illegal and poses significant safety and environmental risks.[3] Under no circumstances should this compound be disposed of down the sanitary sewer or in regular trash.[4][5] The following protocol outlines the approved procedure for the collection and disposal of this research compound.

1. Waste Identification and Segregation:

  • Categorization: Treat all waste containing this compound (e.g., pure compound, solutions, contaminated labware) as hazardous chemical waste.

  • Segregation: It is crucial to segregate different types of chemical waste to prevent dangerous reactions.[5]

    • Collect aqueous waste separately from organic solvent waste.[5]

    • Do not mix this compound waste with incompatible chemicals. A comprehensive chemical compatibility chart should be consulted if there is any uncertainty.

    • Halogenated and non-halogenated solvent wastes should be collected in separate containers.[3][5]

2. Waste Collection and Container Management:

  • Container Selection: Use only sturdy, leak-proof containers that are chemically compatible with the waste being collected.[3][5] If possible, use the original container, ensuring the manufacturer's label is not defaced.[3] For other containers, ensure they are clean and properly labeled.

  • Labeling: All waste containers must be clearly and accurately labeled.[3] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and volume of the waste

    • The date the waste was first added to the container

    • The name of the principal investigator and the laboratory location

  • Container Filling: Do not overfill waste containers. A general rule is to fill containers to no more than 75-90% of their capacity to allow for vapor expansion and to prevent spills.[3]

  • Container Sealing: Keep waste containers securely sealed at all times, except when adding waste.[3][5]

3. Waste Storage:

  • Location: Store hazardous waste containers in a designated, well-ventilated, and secure area within the laboratory. This area should be clearly marked.

  • Secondary Containment: Place waste containers in a secondary containment tray or bin to contain any potential leaks or spills.

  • Segregation: Store containers of incompatible waste types physically separated from one another.[5]

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Your institution's Environmental Health and Safety (EHS) office or equivalent department is responsible for the collection and disposal of hazardous chemical waste.[4]

  • Schedule a Pickup: Follow your institution's specific procedures to request a hazardous waste pickup. This may involve an online request form or a direct phone call. Be prepared to provide the information from the waste container label.

  • Do not transport hazardous waste outside of the laboratory. Trained EHS personnel will handle the transportation and final disposal in accordance with all local, state, and federal regulations.

Disposal of Contaminated Materials

  • Solid Waste: Items such as gloves, paper towels, and other disposable labware that are lightly contaminated with this compound should be collected in a designated, clearly labeled hazardous waste bag or container.[6]

  • Sharps: Needles, syringes, and other sharps contaminated with the inhibitor must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

  • Empty Containers: The original container of this compound, once empty, should be managed as hazardous waste unless it has been triple-rinsed.[5][7] The first rinsate must be collected and disposed of as hazardous chemical waste.[7] Subsequent rinses may be permissible for sewer disposal, but it is recommended to consult with your institution's EHS for specific guidance.[7] After proper cleaning, deface the original label before disposal or recycling.[7]

Experimental Protocols: Not Applicable

Detailed experimental protocols for the synthesis or use of this compound are not directly relevant to its disposal procedures. The disposal protocol provided is based on the general handling of chemical waste.

Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet for this compound, quantitative data regarding its specific physical and chemical properties, toxicity, and environmental hazards are not available. The following table summarizes general guidelines for hazardous waste container management.

ParameterGuidelineSource
Container Fill LevelDo not exceed 75-90% capacity[3]
Laboratory Waste Pickup Request (Lab)When container is ¾ full or after 150 days[3]
Non-Laboratory Waste Pickup RequestWhen container is ¾ full or after 60 days[3]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Personal Protective Equipment (PPE) start->ppe Step 1 fume_hood Work in a Chemical Fume Hood ppe->fume_hood Step 2 identify_waste Identify Waste Type (Solid, Liquid, Sharps) fume_hood->identify_waste Step 3 segregate Segregate Incompatible Wastes (Aqueous vs. Solvent, Halogenated vs. Non-halogenated) identify_waste->segregate Step 4 container Select Appropriate, Leak-Proof Container segregate->container Step 5 label_container Label Container as Hazardous Waste (Name, Date, PI, Location) container->label_container Step 6 fill_container Fill Container to Max 90% Capacity label_container->fill_container Step 7 seal_container Securely Seal Container fill_container->seal_container Step 8 store Store in Designated, Secure Area seal_container->store Step 9 secondary_containment Place in Secondary Containment store->secondary_containment Step 10 contact_ehs Contact Environmental Health & Safety (EHS) secondary_containment->contact_ehs Step 11 schedule_pickup Schedule Hazardous Waste Pickup contact_ehs->schedule_pickup Step 12 end End: Waste Collected by EHS for Proper Disposal schedule_pickup->end Step 13

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Guide for Vif-ElonginC Interaction Inhibitor 1 (VEC-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of Vif-ElonginC interaction inhibitor 1, also known as VEC-5. As a potent small molecule inhibitor used in HIV research, proper handling and disposal are paramount to ensure laboratory safety and experimental integrity.[1][2] This guide offers procedural, step-by-step guidance to directly address operational questions and establish best practices in your laboratory.

Disclaimer: No publicly available Safety Data Sheet (SDS) for this compound (VEC-5) was found. The following guidance is based on general best practices for handling novel small molecule inhibitors in a research setting. It is imperative to obtain the specific SDS from your supplier and conduct a thorough risk assessment before any handling, storage, or disposal of this compound. The information herein is intended to supplement, not replace, the supplier's SDS and your institution's safety protocols.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityMinimum PPE RequirementEnhanced Precautions (Recommended)
Weighing and Aliquoting (Solid Form) - Standard laboratory coat- Nitrile gloves (single pair)- Safety glasses with side shields- Double-gloving (nitrile)- Chemical splash goggles- Use of a chemical fume hood or ventilated balance enclosure
Solution Preparation and Handling - Standard laboratory coat- Nitrile gloves (single pair)- Safety glasses with side shields- Double-gloving (nitrile)- Chemical splash goggles- Face shield- Work within a certified chemical fume hood
Cell Culture and In Vitro Assays - Standard laboratory coat- Nitrile gloves (single pair)- Safety glasses- Double-gloving (nitrile)- Work within a biological safety cabinet (BSC)
Waste Disposal - Standard laboratory coat- Nitrile gloves (single pair)- Safety glasses- Chemical-resistant apron- Chemical splash goggles

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound minimizes the risk of contamination and exposure.

Preparation and Weighing
  • Designated Area: Conduct all weighing and initial dilutions in a designated area, preferably within a chemical fume hood or a powder containment hood to minimize inhalation of the solid compound.

  • Pre-labeling: Ensure all vials and tubes are clearly labeled with the compound name, concentration, solvent, and date before starting.

  • Static Control: Use an anti-static gun or ionizer when handling the powdered form to prevent dispersal.

  • Weighing: Carefully weigh the desired amount of the inhibitor. Use a dedicated spatula and weighing paper.

  • Initial Solubilization: Add the appropriate solvent (e.g., DMSO) to the vial containing the weighed compound. Cap the vial securely and vortex until fully dissolved.

Solution Handling and Dilutions
  • Fume Hood: All subsequent dilutions and handling of the stock solution should be performed in a certified chemical fume hood.

  • Pipetting: Use filtered pipette tips to prevent cross-contamination.

  • Secondary Containment: When transporting solutions, use a secondary container (e.g., a beaker or tube rack) to contain any potential spills.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with regulations.

Waste TypeDisposal Procedure
Solid Compound (Unused/Expired) - Collect in a clearly labeled, sealed container.- Dispose of as hazardous chemical waste according to your institution's guidelines.
Contaminated Labware (e.g., pipette tips, tubes) - Collect in a designated, labeled hazardous waste container.- Do not mix with general laboratory waste.
Liquid Waste (Stock solutions, experimental media) - Collect in a clearly labeled, sealed, and chemically compatible waste container.- Segregate from other chemical waste streams if required by your institution.- Dispose of as hazardous chemical waste.
Contaminated PPE (Gloves, etc.) - Dispose of in the designated hazardous waste stream, not in regular trash.

Experimental Protocols: General Guidelines

While specific experimental protocols will vary, the following are general safety considerations when using this compound in common laboratory assays.

Cell-Based Assays
  • Aseptic Technique: All work with cell cultures should be conducted in a Class II Biological Safety Cabinet (BSC) to maintain sterility and protect the user.

  • Incubation: Clearly label all plates and flasks containing the inhibitor.

  • Observation: When using microscopy to observe treated cells, ensure that the exterior of the culture vessel is decontaminated before removal from the BSC.

Biochemical Assays (e.g., Co-immunoprecipitation)
  • Temperature Control: Be aware of the stability of the compound at different temperatures. Store stock solutions as recommended by the supplier.

  • Buffer Compatibility: Ensure the inhibitor is soluble and stable in the buffers used for your assay.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

IncidentImmediate Action
Skin Contact - Immediately flush the affected area with copious amounts of water for at least 15 minutes.- Remove contaminated clothing.- Seek medical attention.
Eye Contact - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.- Seek immediate medical attention.
Inhalation - Move to fresh air immediately.- If breathing is difficult, seek medical attention.
Ingestion - Do NOT induce vomiting.- Rinse mouth with water.- Seek immediate medical attention.
Spill - Alert others in the area.- Evacuate the immediate area if the spill is large or the substance is volatile.- Use a chemical spill kit appropriate for the solvent and quantity of the inhibitor.- Absorb the spill, collect the waste in a sealed container, and dispose of it as hazardous waste.

Visual Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency obtain_sds Obtain & Review SDS risk_assessment Perform Risk Assessment obtain_sds->risk_assessment don_ppe Don PPE risk_assessment->don_ppe weigh_solid Weigh Solid in Fume Hood don_ppe->weigh_solid prepare_stock Prepare Stock Solution weigh_solid->prepare_stock perform_experiment Perform Experiment prepare_stock->perform_experiment segregate_waste Segregate Waste perform_experiment->segregate_waste dispose_waste Dispose as Hazardous Waste segregate_waste->dispose_waste spill Spill spill->dispose_waste Follow Spill Protocol exposure Exposure exposure->obtain_sds Consult SDS & Seek Medical Attention

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Vif-ElonginC interaction inhibitor 1
Reactant of Route 2
Reactant of Route 2
Vif-ElonginC interaction inhibitor 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.